Product packaging for 7,3',4'-Trihydroxyflavone(Cat. No.:CAS No. 104666-14-0)

7,3',4'-Trihydroxyflavone

Número de catálogo: B009037
Número CAS: 104666-14-0
Peso molecular: 270.24 g/mol
Clave InChI: PVFGJHYLIHMCQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

7,3',4'-Trihydroxyflavone is a naturally occurring flavonoid aglycon of significant research interest due to its potent biological activities. It is found in various botanicals, including Trifolium repens , Medicago sativa , and the seeds of Cassia occidentalis [ ][ ]. This compound serves as a valuable tool for investigating oxidative stress and inflammatory pathways in cellular models. Key Research Applications and Mechanisms: Antioxidant Activity: Exhibits potent reactive oxygen species (ROS)-scavenging capacity, with demonstrated efficacy in cellular models. Studies report an IC50 of 2.71 µM for ROS reduction, making it a strong candidate for research into diseases involving oxidative stress [ ][ ]. Anti-Inflammatory Properties: Significantly suppresses the overexpression of key proinflammatory mediators, including nitric oxide (NO) and IL-1β, in both traditional 2D and more physiologically relevant 3D macrophage models [ ][ ]. Transcriptome analysis indicates its anti-inflammatory activity is mediated through multiple signaling pathways, including JAK-STAT, IL-17, and TNF [ ]. Osteoclastogenesis Inhibition: Markedly inhibits RANKL-induced osteoclast differentiation in mouse bone marrow-derived macrophages (BMMs) [ ]. This action occurs through the suppression of the key transcription factor NFATc1 and attenuation of RANKL-induced activation of p38 MAPK signaling, highlighting its utility in bone biology research [ ]. For laboratory research use only. Not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B009037 7,3',4'-Trihydroxyflavone CAS No. 104666-14-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFGJHYLIHMCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175836
Record name Flavone, 7,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-11-0
Record name 3′,4′,7-Trihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavone, 7,3',4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 7,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7,3',4'-Trihydroxyflavone: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the flavone subclass of polyphenols, it is characterized by a C6-C3-C6 skeleton. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in a variety of plant species, highlighting its presence across different plant families. The primary documented natural sources are legumes and the bark of certain trees.

Plant SpeciesFamilyPart of PlantReference(s)
Trifolium repens (White Clover)FabaceaeAerial parts[1]
Medicago sativa (Alfalfa)FabaceaeAerial parts[1]
Albizia julibrissin (Persian Silk Tree)FabaceaeStem bark[2][3][4][5][6]
Semecarpus anacardium (Marking Nut Tree)AnacardiaceaeStem bark[2]
Butea monosperma (Flame of the Forest)FabaceaeFlowers[2][7]
Broad Bean (Vicia faba)FabaceaePods

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification techniques. The following sections provide detailed experimental protocols for these procedures.

Experimental Protocols

1. Extraction from Butea monosperma Flowers

This protocol details the extraction of flavonoids, including this compound, from the flowers of Butea monosperma.

  • Materials:

    • Air-dried flower powder of Butea monosperma (50 g)

    • Ethanol (300 mL)

    • Petroleum ether (60-80°C)

    • Distilled water

    • Diethyl ether

    • Ethyl acetate

    • n-Butyl alcohol

    • Soxhlet extraction apparatus

    • Rotary evaporator

  • Procedure:

    • The air-dried flower powder (50 g) is subjected to Soxhlet extraction with ethanol (300 mL) for 24 hours.[8]

    • The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a residue (9.70 g).[8]

    • The residue is then treated with petroleum ether (60-80°C) to remove waxy materials.[8]

    • The defatted residue is dissolved in distilled water (50 mL) and sequentially partitioned with diethyl ether, ethyl acetate, and n-butyl alcohol.[8]

    • Each solvent fraction is concentrated under reduced pressure to yield the respective crude extracts.[8] The this compound is expected to be enriched in the more polar fractions like ethyl acetate and n-butyl alcohol.

2. Column Chromatography for Purification

This protocol describes a general method for the purification of flavonoids from a crude extract using silica gel column chromatography.

  • Materials:

    • Crude extract (e.g., from Butea monosperma)

    • Silica gel (100-200 mesh)

    • Glass column

    • Solvents: Dichloromethane, Diethyl ether

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • UV lamp

  • Procedure:

    • The crude ether extract is dissolved in a minimal amount of ethanol and adsorbed onto a small amount of silica gel.[8]

    • A slurry of silica gel in dichloromethane is prepared and packed into a glass column.

    • The dried extract-silica gel mixture is loaded onto the top of the packed column.

    • The column is eluted with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of diethyl ether (e.g., 4:1, 1:1 v/v).[8]

    • Fractions of the eluate are collected in separate tubes.

    • The collected fractions are monitored by TLC using a dichloromethane:diethyl ether (2:1) solvent system to identify the fractions containing the target compound.[8]

    • Fractions containing the purified this compound are combined and the solvent is evaporated.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC can be employed. The following is a general protocol that can be adapted.

  • Instrumentation:

    • Preparative HPLC system with a pump, injector, and a UV-vis or photodiode array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • A typical gradient could be: 10-40% B over 30 minutes, with a flow rate of 10-20 mL/min. The exact gradient should be optimized based on analytical HPLC results.

  • Procedure:

    • The partially purified fraction from column chromatography is dissolved in a minimal amount of the initial mobile phase.

    • The solution is filtered through a 0.45 µm filter.

    • The sample is injected onto the preparative HPLC column.

    • Fractions are collected based on the retention time of the target compound, as determined by prior analytical HPLC analysis.

    • The purity of the collected fractions is confirmed by analytical HPLC.

    • The solvent is removed from the pure fractions by rotary evaporation or lyophilization.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize some of the key findings.

Table 1: Antioxidant and Anti-inflammatory Activity of this compound

ActivityAssayIC50 (µM)Cell Line/SystemReference(s)
AntioxidantDPPH radical scavenging2.2Cell-free[2]
AntioxidantPeroxynitrite radical scavenging5.78Cell-free[2]
AntioxidantTotal reactive oxygen species (ROS) reduction3.9Rat kidney homogenates[2]
AntioxidantCellular ROS scavenging2.71RAW 264.7 macrophages[1]
Anti-inflammatoryCOX-1 inhibition36.7Cell-free[2]
Anti-inflammatoryNitric Oxide (NO) suppression (2D)26.7RAW 264.7 macrophages[1]
Anti-inflammatoryNitric Oxide (NO) suppression (3D)48.6RAW 264.7 macrophages[1]
Anti-inflammatoryc-Src kinase inhibition20.9Cell-free[1]

Table 2: Anticancer Activity of this compound (and related trihydroxyflavones)

Cell LineCancer TypeIC50 (µM)CompoundReference(s)
A549Lung Cancer10-50Trihydroxyflavone derivatives[9]
MCF-7Breast Cancer10-50Trihydroxyflavone derivatives[9]
U87Brain Epithelial Cancer>50Trihydroxyflavone derivatives[9]
HeLaCervical Cancer22.56 (µg/mL)7-hydroxyflavone[10]
MDA-MB-231Breast Cancer3.86 (µg/mL)7-hydroxyflavone[10]

Note: Data for related trihydroxyflavones are included to provide a broader context of their potential anticancer activities.

Signaling Pathway Interactions

This compound exerts its biological effects by modulating various cellular signaling pathways. This section details its known interactions with key inflammatory pathways.

JAK-STAT Signaling Pathway

This compound has been shown to inhibit the JAK-STAT signaling pathway, a critical regulator of inflammation. The proposed mechanism involves the direct binding of the flavone to the non-receptor tyrosine kinase c-Src.[1] This interaction inhibits the phosphorylation and subsequent dimerization of STAT proteins, which are crucial steps for their translocation to the nucleus and the transcription of pro-inflammatory genes.[1]

JAK_STAT_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylates STAT c-Src c-Src c-Src->STAT_dimer Phosphorylates STAT Cytokine Cytokine Cytokine->Cytokine_Receptor Binds 7,3',4'-THF This compound 7,3',4'-THF->c-Src Inhibits Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Inhibition of the JAK-STAT pathway by this compound through c-Src binding.

TNF Signaling Pathway

The anti-inflammatory effects of this compound are also mediated through the Tumor Necrosis Factor (TNF) signaling pathway. It is proposed that the flavone's inhibition of c-Src, which associates with the TNF receptor, leads to the downregulation of downstream inflammatory mediators.[1]

TNF_Pathway cluster_receptor Cell Membrane TNFR TNF Receptor c-Src c-Src TNFR->c-Src Associates Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPKs) c-Src->Downstream_Signaling Activates TNF-α TNF-α TNF-α->TNFR Binds 7,3',4'-THF This compound 7,3',4'-THF->c-Src Inhibits Inflammatory_Mediators Inflammatory Mediators Downstream_Signaling->Inflammatory_Mediators Induces

Caption: Modulation of the TNF signaling pathway by this compound via c-Src inhibition.

IL-17 Signaling Pathway

This compound has been shown to exert anti-inflammatory activity through the Interleukin-17 (IL-17) pathway.[1] While the precise molecular target is still under investigation, it is known that the IL-17 receptor complex recruits Act1, which in turn interacts with TRAF6 to activate downstream signaling cascades, including NF-κB and MAPKs. It is plausible that this compound interferes with the formation or function of this signaling complex.

IL17_Pathway cluster_receptor Cell Membrane IL-17R IL-17 Receptor Act1 Act1 IL-17R->Act1 Recruits IL-17 IL-17 IL-17->IL-17R Binds TRAF6 TRAF6 Act1->TRAF6 Interacts with Downstream_Signaling Downstream Signaling (NF-κB, MAPKs) TRAF6->Downstream_Signaling Activates 7,3',4'-THF This compound 7,3',4'-THF->Act1 Interferes? Inflammatory_Genes Inflammatory Gene Expression Downstream_Signaling->Inflammatory_Genes Induces

Caption: Postulated interference of this compound with the IL-17 signaling pathway.

Conclusion

This compound is a promising natural product with well-documented antioxidant and anti-inflammatory properties. This guide has provided a comprehensive overview of its natural sources and detailed protocols for its isolation and purification. Furthermore, the elucidation of its interactions with key inflammatory signaling pathways, such as JAK-STAT, TNF, and IL-17, provides a foundation for understanding its mechanism of action and for its potential development as a therapeutic agent. The presented data and methodologies are intended to facilitate further research and development in this exciting area of natural product science.

References

An In-depth Technical Guide to the Physicochemical Properties of 7,3',4'-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3',4'-Trihydroxyflavone, also known as 5-Deoxyluteolin, is a flavonoid compound that has garnered significant interest within the scientific community. As a member of the flavone subclass of flavonoids, it is characterized by a C6-C3-C6 carbon skeleton. This compound has been isolated from various natural sources, including the stem bark of Albizzia julibrissin, and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and potential roles in bone metabolism.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its known signaling pathway interactions.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in biological systems and for the development of analytical methods and formulations.

PropertyValueReference(s)
IUPAC Name 2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one[2]
Synonyms 3',4',7-Trihydroxyflavone, 5-Deoxyluteolin[1]
CAS Number 2150-11-0[1]
Molecular Formula C₁₅H₁₀O₅[1][3]
Molecular Weight 270.24 g/mol [2][3]
Melting Point 326-327 °C[3][4]
Boiling Point 572.8 ± 50.0 °C (Predicted)[3][4]
Density 1.5 ± 0.1 g/cm³ (Predicted)[3]
Solubility DMF: 5 mg/mLDMSO: 5 mg/mL[1]
LogP (Computed) 2.84 - 2.9[2][3]
UV-Vis λmax 238, 343 nm (in Methanol)[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's properties and biological activities. Below are protocols for key experimental procedures.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, a critical parameter for pre-formulation studies.[5]

  • Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, ethanol).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm syringe filter.[5]

  • Quantification: Carefully collect the supernatant. Dilute the saturated supernatant with a suitable solvent (e.g., methanol) to a concentration within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), monitoring at the compound's λmax (around 343 nm).[5]

  • Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This widely used spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger.[6][7][8]

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol. This solution should be freshly made and protected from light, as DPPH is light-sensitive.[6] The absorbance of this working solution at 517 nm should be approximately 1.0.[8]

    • Test Compound: Prepare a stock solution of this compound in a solvent such as DMSO or methanol. Create a series of serial dilutions from this stock solution.

    • Positive Control: Prepare serial dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox.[8]

  • Assay Procedure (96-well plate format):

    • Add a defined volume (e.g., 100 µL) of each dilution of the test compound and positive control to separate wells.

    • Add the same volume of solvent to control wells (blank).

    • To each well, add an equal volume (e.g., 100 µL) of the DPPH working solution to initiate the reaction.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[6][9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[8]

  • IC₅₀ Determination: Plot the percent inhibition against the concentration of the test compound. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, can be determined from this curve.

Gene Expression Analysis (Reverse Transcription Quantitative PCR - RT-qPCR)

RT-qPCR is used to quantify the expression of specific genes, such as pro-inflammatory cytokines, in response to treatment with this compound.[10][11]

  • Cell Culture and Treatment: Culture relevant cells (e.g., RAW 264.7 macrophages) and treat them with this compound for a specified duration, including appropriate vehicle controls and positive controls (e.g., LPS stimulation).

  • Total RNA Extraction: Isolate total RNA from the cells using a suitable method, such as a TRIzol-based reagent or a commercial kit (e.g., RNeasy Mini Kit).[10] Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and/or microfluidic electrophoresis.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could interfere with the qPCR reaction.[12]

  • Reverse Transcription (cDNA Synthesis): Convert the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).[12]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers for the target gene (e.g., IL-6, TNF-α) and a reference (housekeeping) gene (e.g., GAPDH, β-actin), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

    • Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence produced during the amplification cycles.

  • Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative gene expression of the target genes, normalized to the reference gene, using a method such as the 2-ΔΔCT method.[11]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Activity via the JAK-STAT Pathway

Studies have shown that this compound can exert anti-inflammatory effects through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. It has been proposed that the compound binds to cellular-Src (c-Src) tyrosine kinase. This binding interferes with the phosphorylation and subsequent dimerization of STAT proteins, which are crucial steps for their translocation to the nucleus and the transcription of downstream pro-inflammatory mediators.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_mono STAT (monomer) JAK->STAT_mono Phosphorylates cSrc c-Src cSrc->STAT_mono Phosphorylates STAT_dimer STAT-STAT (dimer) STAT_mono->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates & Binds Flavone This compound Flavone->cSrc Inhibits Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Inhibition of the JAK-STAT pathway by this compound.
Inhibition of Osteoclastogenesis via RANKL/NFATc1 Signaling

This compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[1] This is achieved by interfering with the RANKL signaling pathway. RANKL (Receptor Activator of Nuclear Factor κB Ligand) binding to its receptor, RANK, on osteoclast precursors triggers a cascade that leads to the activation of NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), a master transcription factor for osteoclastogenesis. By inhibiting this pathway, the flavone reduces the expression of osteoclast-specific genes, thereby preventing bone loss.[1][14]

G RANKL RANKL RANK RANK Receptor RANKL->RANK Binds Signaling_Cascade Signaling Cascade (e.g., TRAF6, NF-κB) RANK->Signaling_Cascade Ca_Oscillation Ca²⁺ Oscillation Signaling_Cascade->Ca_Oscillation NFATc1_Activation NFATc1 Activation Ca_Oscillation->NFATc1_Activation NFATc1_Translocation NFATc1 Translocation to Nucleus NFATc1_Activation->NFATc1_Translocation Gene_Expression Osteoclast-specific Gene Expression (e.g., Cathepsin K) NFATc1_Translocation->Gene_Expression Osteoclastogenesis Osteoclast Differentiation Gene_Expression->Osteoclastogenesis Flavone This compound Flavone->NFATc1_Activation Inhibits

Caption: Inhibition of RANKL-induced osteoclastogenesis by this compound.
Inhibition of Cyclooxygenase-1 (COX-1)

This compound has been identified as an inhibitor of the COX-1 enzyme, with a reported IC₅₀ of 36.7 µM.[1] The COX-1 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators in inflammation and platelet aggregation.[15] By inhibiting COX-1, this flavone can reduce the production of these pro-inflammatory molecules.

G Arachidonic_Acid Arachidonic Acid COX1_Enzyme COX-1 Enzyme Arachidonic_Acid->COX1_Enzyme Substrate Prostaglandins Prostaglandins (e.g., PGH₂) COX1_Enzyme->Prostaglandins Catalyzes Conversion Inflammation Inflammation & Platelet Aggregation Prostaglandins->Inflammation Mediates Flavone This compound Flavone->COX1_Enzyme Inhibits

Caption: Mechanism of COX-1 inhibition by this compound.

Analytical Workflows

Standardized workflows are essential for reproducible research. The following diagrams illustrate logical flows for common analyses performed on flavonoids like this compound.

General Workflow for Anti-inflammatory Activity Screening

This diagram outlines the typical steps involved in assessing the anti-inflammatory potential of a compound in vitro.

G Start Start: Compound of Interest (this compound) Cytotoxicity 1. Determine Non-toxic Concentration Range (e.g., MTT/CCK-8 Assay) Start->Cytotoxicity Cell_Treatment 2. Treat Immune Cells (e.g., Macrophages) with Compound Cytotoxicity->Cell_Treatment Stimulation 3. Induce Inflammation (e.g., with LPS) Cell_Treatment->Stimulation Mediator_Analysis 4. Analyze Inflammatory Mediators Stimulation->Mediator_Analysis NO_Assay Nitric Oxide (NO) (Griess Assay) Mediator_Analysis->NO_Assay Cytokine_Assay Pro-inflammatory Cytokines (ELISA or RT-qPCR for IL-6, TNF-α) Mediator_Analysis->Cytokine_Assay Data_Analysis 5. Data Analysis & Interpretation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Conclusion: Assess Anti-inflammatory Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.
Workflow for Spectroscopic and Chromatographic Analysis

This diagram illustrates the process of identifying and quantifying this compound from a sample, such as a plant extract.

G Start Start: Plant Material or Synthetic Compound Extraction 1. Extraction/ Solubilization (e.g., Methanol) Start->Extraction UV_Vis 2. UV-Vis Spectroscopy (Preliminary Scan for λmax) Extraction->UV_Vis Chromatography 3. Chromatographic Separation (HPLC) UV_Vis->Chromatography Quantification 4a. Quantification (UV Detector) Chromatography->Quantification Identification 4b. Structural Identification (Mass Spectrometry - MS) Chromatography->Identification Conclusion Conclusion: Identified & Quantified Compound Quantification->Conclusion Structure_Elucidation 5. Further Structure Elucidation (NMR) Identification->Structure_Elucidation Structure_Elucidation->Conclusion

References

7,3',4'-Trihydroxyflavone: A Technical Guide to Solubility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid with significant research interest. Intended for researchers, scientists, and professionals in drug development, this document compiles essential physicochemical data, detailed experimental protocols for solubility determination, and an overview of its interaction with key cellular signaling pathways.

Physicochemical Properties

This compound, also known as Fisetin, is a flavonoid aglycone.[1] Its basic physicochemical properties are summarized below.

PropertyValueReference
Synonyms 3',4',7-Trihydroxyflavone, 5-Deoxyluteolin[2]
CAS Number 2150-11-0[2]
Molecular Formula C₁₅H₁₀O₅[2]
Molecular Weight 270.24 g/mol [3]

Solubility Profile

The solubility of a compound is a critical parameter for its application in in vitro and in vivo studies. The following table summarizes the available quantitative solubility data for this compound in various common laboratory solvents.

SolventSolubilityMethodReference
Dimethyl Sulfoxide (DMSO)5 mg/mLExperimental[2]
Dimethylformamide (DMF)5 mg/mLExperimental[2]
Water0.104 g/L (104 µg/mL)Calculated[4]

Like many flavonoids, this compound exhibits low aqueous solubility but is soluble in polar organic solvents.[5] For many experimental applications, a common practice is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous experimental medium.[6]

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the shake-flask method, a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound, followed by quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[7][8]

Principle

An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, water)

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with formic or acetic acid)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator

  • Centrifuge or syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Quantification cluster_calc Calculation prep1 Add excess this compound to solvent in a vial prep2 Equilibrate at a constant temperature (e.g., 24-48 hours) with agitation prep1->prep2 sep1 Centrifuge or filter the suspension to remove undissolved solid prep2->sep1 sep2 Collect the clear supernatant sep1->sep2 ana2 Dilute the supernatant to a concentration within the calibration range sep2->ana2 ana1 Prepare a calibration curve with known concentrations calc1 Determine concentration from the calibration curve ana1->calc1 ana3 Analyze the diluted sample by HPLC-UV ana3->calc1 calc2 Calculate the original solubility, accounting for dilution calc1->calc2

Figure 1: Experimental workflow for solubility determination.
Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time (typically 24 to 48 hours) to reach equilibrium.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand to let the excess solid settle.

    • Carefully remove the saturated supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the vials at high speed and collect the supernatant.

  • HPLC-UV Analysis:

    • Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations. Analyze these standards by HPLC-UV to construct a calibration curve by plotting peak area against concentration.

    • Sample Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system. A typical reversed-phase HPLC method for flavonoids would utilize a C18 column with a gradient elution of an acidic aqueous mobile phase and an organic solvent like acetonitrile.[9] Detection is typically performed at the λmax of the flavonoid.

Data Analysis
  • From the HPLC data, determine the peak area corresponding to this compound in the diluted supernatant sample.

  • Using the equation of the line from the calibration curve, calculate the concentration of the compound in the diluted sample.

  • Multiply this concentration by the dilution factor to determine the original concentration of the saturated supernatant. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Involvement in Cellular Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating several key signaling pathways. Research indicates its ability to suppress the overexpression of pro-inflammatory mediators through the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways. Furthermore, it has been demonstrated to exert its anti-inflammatory activity through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

G cluster_pathway Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene Gene Transcription (Inflammation) nucleus->gene initiates flavonoid This compound flavonoid->jak inhibits

Figure 2: Inhibition of the JAK-STAT pathway.

References

Stability and Storage of 7,3',4'-Trihydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,3',4'-Trihydroxyflavone, a flavonoid with significant antioxidant and anti-inflammatory properties, requires careful handling and storage to maintain its chemical integrity and biological activity. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment. The information presented is intended to support researchers and drug development professionals in ensuring the quality and reliability of their studies involving this compound.

Introduction

This compound, also known as 5-deoxyluteolin, is a flavonoid found in various plants. It has garnered interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and antioxidant effects.[1] The stability of this compound is a critical factor that can influence experimental outcomes and the shelf-life of potential pharmaceutical formulations. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidative agents. Understanding the stability profile of this compound is therefore essential for accurate and reproducible research.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

  • Solid Form: As a solid, this compound should be stored in a tightly sealed container in a dry and cool place. A product data sheet from a commercial supplier indicates that the compound is stable for at least four years when stored at -20°C. For routine laboratory use, storage at 2-8°C in a desiccator is also a common practice to protect it from moisture. It is crucial to protect the solid compound from light by using amber-colored vials or storing it in a dark location.

  • Solutions: Stock solutions of this compound are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[2] To minimize degradation in solution, it is advisable to:

    • Prepare fresh solutions before use whenever possible.

    • For longer-term storage, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

    • Store stock solutions at -20°C or -80°C.

    • Protect solutions from light by using amber vials or wrapping containers with aluminum foil.

Stability Profile and Degradation Pathways

Table 1: Summary of Expected Stability of this compound under Forced Degradation Conditions

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Generally more stable in acidic conditions compared to alkaline conditions. Prolonged exposure to strong acids and heat may cause some degradation.Cleavage of the C-ring, leading to the formation of phenolic acids and other simpler aromatic compounds.
Alkaline Hydrolysis Susceptible to degradation in neutral to alkaline environments (pH > 6). The rate of degradation is expected to increase with increasing pH and temperature.Ring-opening of the heterocyclic C-ring, followed by further oxidation and rearrangement to form various degradation products.
Oxidative Stress The catechol moiety (3',4'-dihydroxy groups) on the B-ring makes the molecule susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to significant degradation.Formation of quinone-type structures and other oxidation products.
Thermal Stress As a solid, the compound is relatively stable at ambient temperatures. In solution, elevated temperatures will accelerate hydrolytic and oxidative degradation. The target for thermal degradation in forced studies is typically 5-20%.[3]Similar to hydrolytic and oxidative degradation products, with the rate of formation being temperature-dependent.
Photochemical Stress Flavonoids are known to be sensitive to light, particularly UV radiation. Exposure to light can induce photochemical degradation. Photostability testing is a crucial part of stability assessment as per ICH guidelines.[6]Photodegradation can lead to a complex mixture of products through various reactions such as oxidation and dimerization.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the most common technique for this purpose.[7][8][9][10][11]

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

a) Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

b) Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Keep the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period. After the incubation, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation (in solution): Heat the stock solution at a high temperature (e.g., 80-100°C) for a specified period.

  • Thermal Degradation (solid state): Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period.

  • Photostability: Expose the stock solution in a transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions.

c) Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is a representative HPLC method suitable for the analysis of this compound and its degradation products. Method optimization may be required.

Table 2: Representative HPLC Method Parameters

ParameterCondition
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B Acetonitrile.
Gradient Elution A typical gradient could be: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B. The gradient should be optimized to separate all degradation products from the parent peak.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection DAD detection at a wavelength where this compound and its degradation products show significant absorbance (e.g., scanning from 200-400 nm, with quantification at a specific wavelength like 254 nm or 340 nm).
Data Analysis Peak purity analysis should be performed using the DAD data to ensure that the main peak is free from co-eluting impurities. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound.

Signaling Pathways and Biological Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for interpreting the biological consequences of its degradation.

Inhibition of Pro-inflammatory Pathways

Studies on this compound and structurally similar flavonoids have shown that they can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Additionally, this compound has been shown to be involved in the Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway and can bind to and inhibit cellular-Src (c-Src) tyrosine kinase.[1]

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Response THF This compound cSrc c-Src THF->cSrc Inhibits JAK_STAT JAK-STAT Pathway THF->JAK_STAT Modulates MAPK MAPK Pathway (JNK, ERK, p38) THF->MAPK Inhibits Phosphorylation NFkB NF-κB Pathway (p65, IκBα) THF->NFkB Inhibits Activation cSrc->MAPK Inflammation Inflammatory Response JAK_STAT->Inflammation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription NO_Production NO Production NFkB->NO_Production iNOS Expression Cytokines->Inflammation NO_Production->Inflammation

Figure 1: Signaling pathways modulated by this compound.

Experimental and Logical Workflows

The systematic evaluation of the stability of this compound involves a logical progression from initial stress testing to the development of a robust analytical method.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Method Validation & Stability Study cluster_3 Outcome Start This compound (Solid & Solution) Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg HPLC_Dev Develop Stability-Indicating HPLC Method Forced_Deg->HPLC_Dev Analyze Analyze Stressed Samples HPLC_Dev->Analyze Validation Validate HPLC Method (ICH Guidelines) Analyze->Validation Stability_Study Conduct Long-Term & Accelerated Stability Studies Validation->Stability_Study End Establish Storage Conditions & Shelf-Life Stability_Study->End

Figure 2: Experimental workflow for stability assessment.

The relationship between storage conditions and the stability of this compound is a critical consideration for maintaining its integrity.

G cluster_0 Storage Conditions cluster_1 Degradation cluster_2 Consequences Temp Temperature Degradation Chemical Degradation Temp->Degradation High Temp Accelerates Light Light Exposure Light->Degradation Induces Photodegradation Moisture Moisture Moisture->Degradation Promotes Hydrolysis pH pH (in solution) pH->Degradation Alkaline pH Accelerates Oxygen Oxygen Oxygen->Degradation Causes Oxidation Loss_Activity Loss of Biological Activity Degradation->Loss_Activity Impurity Formation of Impurities Degradation->Impurity

Figure 3: Relationship between storage conditions and stability.

Conclusion

The stability of this compound is paramount for its effective use in research and development. This guide provides a comprehensive framework for understanding and managing the stability of this promising flavonoid. By adhering to the recommended storage and handling procedures and employing robust analytical methods for stability assessment, researchers can ensure the quality and integrity of their work. While specific degradation kinetics for this compound await detailed investigation, the principles and protocols outlined herein, based on the broader class of flavonoids, offer a solid foundation for its study and application.

References

The Biosynthesis of 7,3',4'-Trihydroxyflavone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,3',4'-Trihydroxyflavone, commonly known as fisetin, is a plant flavonol with a growing body of research highlighting its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. While the complete pathway in plants has not been definitively elucidated, a putative biosynthetic route has been proposed and functionally reconstructed in microbial systems. This technical guide provides a comprehensive overview of the proposed biosynthesis of fisetin, detailing the enzymatic steps, key enzymes, and their characteristics. It presents available quantitative data on enzyme kinetics, detailed experimental protocols for the analysis of the pathway, and visual diagrams of the core biosynthetic pathway and related experimental workflows to facilitate further research and development.

Proposed Biosynthetic Pathway of this compound (Fisetin)

The biosynthesis of fisetin is believed to originate from the general phenylpropanoid pathway, starting with the aromatic amino acid L-tyrosine. The proposed pathway involves a series of enzymatic reactions, including deamination, CoA ligation, chalcone formation and reduction, isomerization, and subsequent hydroxylations.

The key steps in the proposed pathway are:

  • L-tyrosine to p-Coumaric Acid: The pathway initiates with the deamination of L-tyrosine to p-coumaric acid, catalyzed by Tyrosine Ammonia Lyase (TAL) .

  • p-Coumaric Acid to p-Coumaroyl-CoA: p-Coumaric acid is then activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4-Coumaroyl-CoA Ligase (4CL) .

  • p-Coumaroyl-CoA to Isoliquiritigenin: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. In concert with Chalcone Reductase (CHR) , this reaction leads to the formation of the 6'-deoxychalcone, isoliquiritigenin.

  • Isoliquiritigenin to Liquiritigenin: Chalcone Isomerase (CHI) catalyzes the stereospecific isomerization of isoliquiritigenin to the flavanone, liquiritigenin.

  • Liquiritigenin to Garbanzol: The flavanone liquiritigenin is then hydroxylated at the 3-position by Flavanone 3-Hydroxylase (F3H) to form the dihydroflavonol, garbanzol.

  • Garbanzol to Resokaempferol: Flavonol Synthase (FLS) introduces a double bond between C2 and C3 of the C-ring of garbanzol to yield the flavonol, resokaempferol.

  • Resokaempferol to this compound (Fisetin): The final step is the hydroxylation of resokaempferol at the 3'-position of the B-ring, catalyzed by a Flavonoid 3'-Monooxygenase (FMO) , a cytochrome P450-dependent enzyme, to produce fisetin.

fisetin_biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Tyrosine L-Tyrosine p-Coumaric Acid p-Coumaric Acid L-Tyrosine->p-Coumaric Acid TAL p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Isoliquiritigenin Isoliquiritigenin Liquiritigenin Liquiritigenin Garbanzol Garbanzol Resokaempferol Resokaempferol Fisetin Fisetin

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of the involved enzymes. While specific kinetic data for all enzymes with the exact intermediates of the fisetin pathway are not available, the following tables summarize the known kinetic parameters for homologous enzymes from various plant sources acting on relevant substrates. This data provides a valuable reference for understanding the potential rate-limiting steps and for selecting candidate genes for metabolic engineering.

Table 1: Kinetic Parameters of Early Pathway Enzymes

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹·M⁻¹)Reference
Tyrosine Ammonia Lyase (TAL) Chryseobacterium luteumL-Tyrosine19-1.63 x 10⁶[1]
4-Coumaroyl-CoA Ligase (4CL) Marchantia paleaceap-Coumaric Acid93.991.441.53 x 10⁴[2]
Populus trichocarpa x P. deltoides4-Coumaric Acid~80--[3]
Chalcone Synthase (CHS) Dendranthema x morifoliump-Coumaroyl-CoA0.8 ± 0.10.031 ± 0.0013.88 x 10⁴
Chalcone Reductase (CHR) --N/AN/AN/A
Chalcone Isomerase (CHI) Oryza sativaNaringenin Chalcone11.6069.355.98 x 10⁶[4]

Table 2: Kinetic Parameters of Late Pathway Enzymes

EnzymeOrganismSubstrateK_m (µM)V_max (µM/min)Reference
Flavanone 3-Hydroxylase (F3H) Carthamus tinctoriusNaringenin43.75 ± 7.1222.90 ± 0.94[5]
Flavonol Synthase (FLS) Camellia sinensisDihydroquercetin4.8 ± 0.2-[6]
Flavonoid 3'-Monooxygenase (FMO) Malus x domesticaNaringenin0.12 - 2.5-[7]
Dihydrokaempferol0.12 - 2.5-[7]

Note: Kinetic data for F3H, FLS, and FMO with the specific substrates of the fisetin pathway (liquiritigenin, garbanzol, and resokaempferol) are limited. The data presented here are for structurally related and commonly tested substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying the enzymes of the fisetin pathway in Escherichia coli.

enzyme_expression_purification cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Isolate cDNA Isolate cDNA Amplify Gene of Interest (PCR) Amplify Gene of Interest (PCR) Isolate cDNA->Amplify Gene of Interest (PCR) Clone into Expression Vector (e.g., pET) Clone into Expression Vector (e.g., pET) Amplify Gene of Interest (PCR)->Clone into Expression Vector (e.g., pET) Transform E. coli (e.g., BL21(DE3)) Transform E. coli (e.g., BL21(DE3)) Clone into Expression Vector (e.g., pET)->Transform E. coli (e.g., BL21(DE3)) Grow Culture to OD600 ~0.6-0.8 Grow Culture to OD600 ~0.6-0.8 Transform E. coli (e.g., BL21(DE3))->Grow Culture to OD600 ~0.6-0.8 Induce with IPTG (e.g., 0.1-1 mM) Induce with IPTG (e.g., 0.1-1 mM) Grow Culture to OD600 ~0.6-0.8->Induce with IPTG (e.g., 0.1-1 mM) Incubate at lower temperature (e.g., 16-25°C) Incubate at lower temperature (e.g., 16-25°C) Induce with IPTG (e.g., 0.1-1 mM)->Incubate at lower temperature (e.g., 16-25°C) Harvest Cells (Centrifugation) Harvest Cells (Centrifugation) Incubate at lower temperature (e.g., 16-25°C)->Harvest Cells (Centrifugation) Cell Lysis (Sonication) Cell Lysis (Sonication) Harvest Cells (Centrifugation)->Cell Lysis (Sonication) Centrifuge to remove debris Centrifuge to remove debris Cell Lysis (Sonication)->Centrifuge to remove debris Affinity Chromatography (e.g., Ni-NTA) Affinity Chromatography (e.g., Ni-NTA) Centrifuge to remove debris->Affinity Chromatography (e.g., Ni-NTA) Elute Pure Protein Elute Pure Protein Affinity Chromatography (e.g., Ni-NTA)->Elute Pure Protein Buffer Exchange / Desalting Buffer Exchange / Desalting Elute Pure Protein->Buffer Exchange / Desalting

Methodology:

  • Gene Synthesis and Cloning: Codon-optimized synthetic genes encoding the target enzymes (TAL, 4CL, CHS, CHR, CHI, F3H, FLS, FMO) are cloned into a suitable E. coli expression vector, such as pET-28a(+), which often includes an N-terminal His6-tag for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is further incubated at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.[6]

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient. The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

The following are general protocols for assaying the activity of the key enzymes in the fisetin biosynthetic pathway. Substrates like garbanzol and resokaempferol may need to be chemically or biosynthetically synthesized if not commercially available.

3.2.1. Chalcone Reductase (CHR) Coupled Assay with CHS

  • Principle: This assay measures the formation of isoliquiritigenin (the product of the coupled reaction) from p-coumaroyl-CoA and malonyl-CoA in the presence of NADPH.

  • Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 10 µM p-coumaroyl-CoA, 30 µM malonyl-CoA, 1 mM NADPH, purified CHS, and the CHR-containing protein extract.

  • Procedure: The reaction is initiated by the addition of the substrates. The mixture is incubated at 30°C for a defined period (e.g., 30 minutes). The reaction is stopped by the addition of an equal volume of acetonitrile.

  • Analysis: The reaction products are analyzed by HPLC-UV at a wavelength of ~370 nm to detect isoliquiritigenin.

3.2.2. Flavanone 3-Hydroxylase (F3H) Assay

  • Principle: This assay measures the conversion of liquiritigenin to garbanzol.

  • Reaction Mixture: 100 mM Tris-HCl buffer (pH 7.5), 100 µM liquiritigenin, 2 mM 2-oxoglutarate, 5 mM sodium ascorbate, 50 µM FeSO₄, and purified F3H.

  • Procedure: The reaction is initiated by adding the enzyme. The mixture is incubated at 30°C for 30-60 minutes. The reaction is terminated by adding an equal volume of methanol.

  • Analysis: The formation of garbanzol is monitored by HPLC-UV at ~280 nm.

3.2.3. Flavonol Synthase (FLS) Assay

  • Principle: This assay measures the conversion of garbanzol to resokaempferol.

  • Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 100 µM garbanzol, 2 mM 2-oxoglutarate, 5 mM sodium ascorbate, 50 µM FeSO₄, and purified FLS.

  • Procedure: The reaction is initiated by adding the enzyme and incubated at 30°C for 30-60 minutes. The reaction is stopped with methanol.

  • Analysis: The production of resokaempferol is analyzed by HPLC-UV at ~350 nm.

3.2.4. Flavonoid 3'-Monooxygenase (FMO) Assay

  • Principle: This assay measures the conversion of resokaempferol to fisetin. This enzyme is typically a cytochrome P450 and requires a cytochrome P450 reductase (CPR) for activity.

  • Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.5), 100 µM resokaempferol, 1 mM NADPH, and microsomes prepared from yeast or insect cells co-expressing the FMO and a CPR, or a reconstituted system with purified enzymes.

  • Procedure: The reaction is started by adding NADPH and incubated at 30°C for 30-60 minutes. The reaction is stopped with acetonitrile.

  • Analysis: The formation of fisetin is monitored by HPLC-UV at ~360 nm.

HPLC Analysis of Fisetin and its Precursors

This section provides a general HPLC method that can be adapted for the separation and quantification of fisetin and its biosynthetic precursors.

hplc_workflow cluster_hplc HPLC System Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Data Acquisition Data Acquisition HPLC System->Data Acquisition Chromatogram Analysis Chromatogram Analysis Data Acquisition->Chromatogram Analysis Quantification Quantification Chromatogram Analysis->Quantification Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector

Instrumentation and Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A) is typically employed.[9]

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detector set at multiple wavelengths to optimally detect all intermediates and the final product (e.g., 280 nm for flavanones, 350-370 nm for chalcones and flavonols). A diode-array detector (DAD) is ideal for this purpose.

  • Sample Preparation: Reaction mixtures are typically quenched with an organic solvent (e.g., acetonitrile or methanol), centrifuged to remove precipitated protein, and the supernatant is injected into the HPLC system.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for understanding its formation in plants and for its heterologous production in microbial hosts. While significant progress has been made in identifying the key enzymes and reconstructing the pathway, further research is needed to fully characterize the enzymatic steps, particularly in fisetin-accumulating plant species. The determination of the kinetic parameters of all enzymes with their specific substrates in the fisetin pathway will be crucial for identifying and overcoming potential bottlenecks in metabolic engineering strategies. The detailed protocols provided in this guide offer a starting point for researchers to further investigate this important biosynthetic pathway, with the ultimate goal of enabling sustainable and high-level production of fisetin for its potential applications in human health.

References

7,3',4'-Trihydroxyflavone: An In-Depth Technical Guide to its Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has garnered significant interest for its potent antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms underlying its antioxidant activity. It delves into the compound's direct radical scavenging capabilities and its modulatory effects on intracellular antioxidant signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its antioxidant efficacy, and visualizes the core signaling pathways involved. The evidence presented herein positions this compound as a promising candidate for further investigation in the development of novel therapeutics targeting oxidative stress-related pathologies.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is implicated in the pathogenesis of a wide array of chronic and degenerative diseases. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are recognized for their significant antioxidant potential. This compound, a member of the flavone subclass, exhibits notable antioxidant effects, which are primarily attributed to its specific chemical structure, particularly the presence and arrangement of hydroxyl groups. This guide explores the multifaceted antioxidant mechanisms of this compound, providing a foundational resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.

Direct Radical Scavenging Activity

The primary antioxidant mechanism of this compound lies in its ability to directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The catechol moiety (3'- and 4'-hydroxyl groups) on the B-ring is a critical structural feature responsible for this activity.[1] Upon donating a hydrogen atom or an electron, the resulting flavonoid radical is stabilized through resonance, rendering it less reactive.

Quantitative Data on Radical Scavenging

The radical scavenging efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the compound's potency in scavenging specific free radicals. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant Assay Test System IC50 Value (µM) Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical ScavengingCell-free2.2[2]
Peroxynitrite (ONOO-) Radical ScavengingCell-free5.78[2]
Cellular Reactive Oxygen Species (ROS) ScavengingRat kidney homogenates3.9[2]
Cellular Reactive Oxygen Species (ROS) ScavengingtBHP-stressed macrophages2.71[1]
Nitric Oxide (NO) SuppressionLPS-stimulated 2D macrophages26.7[1]
Nitric Oxide (NO) SuppressionLPS-stimulated 3D macrophages48.6[1]

Modulation of Intracellular Antioxidant Pathways

Beyond direct radical scavenging, this compound is believed to exert its antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

While direct experimental evidence for this compound is still emerging, studies on structurally similar flavonoids, such as 6,7,4′-trihydroxyflavanone, have demonstrated the ability to activate the Nrf2/HO-1 pathway.[3] Activation of Nrf2, a transcription factor, leads to its translocation to the nucleus and binding to the ARE in the promoter region of several antioxidant genes. This, in turn, upregulates the expression of a suite of cytoprotective proteins, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals.

  • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key antioxidant enzymes that work in concert to neutralize superoxide radicals and hydrogen peroxide.

The proposed mechanism involves the dissociation of Nrf2 from its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1), allowing for its nuclear translocation and subsequent gene transcription.

G Nrf2_cyto Nrf2_cyto Nrf2_nu Nrf2_nu Nrf2_cyto->Nrf2_nu translocation Antioxidant_Proteins Antioxidant_Proteins ROS ROS Antioxidant_Proteins->ROS neutralizes Flavone Flavone Keap1_Nrf2 Keap1_Nrf2 PI3K_AKT PI3K_AKT MAPK MAPK Maf Maf

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.

  • Assay Procedure:

    • In a 96-well microplate or cuvette, add a specific volume of the this compound solution at various concentrations.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

G start Start prep_flavone Prepare this compound Solutions (various concentrations) start->prep_flavone prep_dpph Prepare DPPH Solution start->prep_dpph mix Mix Flavone and DPPH Solutions prep_flavone->mix prep_dpph->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by intracellular ROS.

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., macrophages, hepatocytes) in a 96-well plate and allow them to attach overnight.

  • Reagent Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a working solution of DCFH-DA (e.g., 20 µM) in a suitable cell culture medium.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

    • Induce oxidative stress by adding a ROS generator, such as tert-butyl hydroperoxide (tBHP).

    • Incubate the cells with the DCFH-DA working solution.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

  • Calculation:

    • The CAA value is calculated based on the reduction in fluorescence in the presence of the antioxidant compared to the control.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat induce_stress Induce Oxidative Stress (e.g., tBHP) pretreat->induce_stress add_dcfhda Add DCFH-DA induce_stress->add_dcfhda incubate Incubate add_dcfhda->incubate measure Measure Fluorescence (Ex/Em: 485/535 nm) incubate->measure calculate Calculate CAA Value measure->calculate end End calculate->end

Western Blot Analysis for Nrf2 and HO-1

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2 and HO-1, in cell lysates.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for a specified time.

    • Lyse the cells to extract total protein or separate cytosolic and nuclear fractions.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Nrf2 and HO-1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image and quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

G start Start cell_treatment Cell Treatment with This compound start->cell_treatment protein_extraction Protein Extraction (Total, Cytosolic, Nuclear) cell_treatment->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2, anti-HO-1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Capture and Densitometry Analysis detection->analysis end End analysis->end

Conclusion

This compound demonstrates significant antioxidant potential through a dual mechanism of action: direct scavenging of reactive oxygen species and the likely modulation of the Nrf2/ARE signaling pathway, leading to the upregulation of endogenous antioxidant defenses. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into its therapeutic applications. Future studies should focus on confirming the direct activation of the Nrf2 pathway by this compound and evaluating its efficacy in in vivo models of oxidative stress-related diseases. The compelling preclinical data suggest that this compound is a promising natural compound for the development of novel antioxidant-based therapies.

References

The Anti-inflammatory Action of 7,3',4'-Trihydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth analysis of its core anti-inflammatory mechanisms of action. Through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT), this compound effectively suppresses the production of a wide array of pro-inflammatory mediators. This document summarizes the quantitative data from pertinent studies, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered considerable attention for their anti-inflammatory potential.[1] Among these, this compound has emerged as a potent inhibitor of inflammatory processes. This guide delineates the molecular mechanisms that underpin its anti-inflammatory effects, focusing on its interactions with pivotal signaling pathways and its ability to modulate the expression of inflammatory mediators.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound is primarily attributed to its ability to interfere with pro-inflammatory signaling cascades and reduce the expression of downstream inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly suppress the production of key molecules that drive the inflammatory response in various cell models, including lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and BV2 microglial cells.[2][3] This inhibition extends to nitric oxide (NO), prostaglandin E2 (PGE2), and a range of pro-inflammatory cytokines.[1][3]

The production of NO and PGE2 is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[3][4] this compound effectively downregulates the expression of both iNOS and COX-2, thereby reducing the levels of these inflammatory mediators.[2][3] Furthermore, it curtails the gene expression and production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3]

Modulation of Key Signaling Pathways

The suppressive effects of this compound on inflammatory mediator production are a direct consequence of its ability to modulate upstream signaling pathways.

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate gene transcription.[7][8] this compound has been observed to inhibit the phosphorylation of key components of the NF-κB pathway, thereby preventing its activation.[2]

The MAPK pathway, comprising cascades involving extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[9][10] Activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory genes.[9] this compound has been shown to diminish the LPS-induced phosphorylation of ERK and JNK, indicating its ability to suppress MAPK-mediated inflammation.[2]

Recent evidence suggests that this compound also exerts its anti-inflammatory effects through the JAK-STAT pathway.[3][11] This pathway is critical for cytokine signaling. The flavone has been found to bind to cellular-Src tyrosine kinase (c-Src), a non-receptor tyrosine kinase.[3] By binding to c-Src, this compound can downregulate the dimerization of STAT proteins, a crucial step in the activation of the JAK-STAT pathway, and subsequently inhibit the expression of downstream target genes.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.

ParameterCell ModelIC50 ValueReference
Nitric Oxide (NO) Suppression2D RAW264.7 Macrophages26.7 µM[3]
Nitric Oxide (NO) Suppression3D RAW264.7 Macrophages48.6 µM[3]
c-Src Binding-20.9 µM[3][11]
ROS-Scavenging Capacity-2.71 µM[3][11]

Table 1: IC50 Values for this compound

Inflammatory MediatorCell ModelConcentration of 7,3',4'-HOFLEffectReference
IL-1β (gene expression)2D & 3D RAW264.7 Macrophages60 µMDownregulated to baseline[3]
IL-6 (gene expression)2D & 3D RAW264.7 Macrophages60 µMDownregulated to baseline[3]
TNF-α (gene expression)2D RAW264.7 MacrophagesHigh concentrations~66% suppression[3]
TNF-α (gene expression)3D RAW264.7 Macrophages-No suppression[3]
iNOS (protein expression)2D RAW264.7 Macrophages60 µMSignificant decrease[3]
COX-2 (protein expression)2D RAW264.7 Macrophages60 µM35% decrease[3]
iNOS (protein expression)3D RAW264.7 Macrophages60 µMAttenuated inhibitory efficacy[3]
COX-2 (protein expression)3D RAW264.7 Macrophages60 µMNo significant decrease[3]
Pro-inflammatory Mediators (NO, iNOS, COX-2)LPS-stimulated BV2 MicrogliaNot specifiedSignificantly suppressed[2]
Pro-inflammatory Cytokine (IL-6)LPS-stimulated BV2 MicrogliaNot specifiedSignificantly suppressed[2]
Reactive Oxygen Species (ROS)LPS-stimulated BV2 MicrogliaNot specifiedMarkedly inhibited[2]

Table 2: Effects of this compound on Inflammatory Mediators

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 and murine microglial cell line BV2 are commonly used.[2][3]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 4 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 100 ng/mL or 1 µg/mL) for a designated time (e.g., 12 or 20 hours).[3][9]

Cell Viability Assay
  • Principle: To determine the cytotoxic effects of the compound, cell viability is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

  • Procedure: Cells are seeded in 96-well plates, treated with the compound for 24 hours, and then incubated with MTT solution. The resulting formazan crystals are dissolved in a solvent like DMSO, and the absorbance is measured to determine cell viability.[9]

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9]

  • Procedure: Culture supernatants from treated cells are mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The nitrite concentration is calculated from a standard curve.[12]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA kits are used to quantify the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the cell culture supernatants.[9]

  • Procedure: The assay is performed according to the manufacturer's instructions, involving the use of specific antibodies to capture and detect the target cytokine. The concentration is determined by comparison with a standard curve.[12]

Western Blotting for Protein Expression
  • Principle: Western blotting is used to determine the protein levels of key signaling molecules (e.g., phosphorylated and total forms of p65, IκBα, ERK, JNK) and inflammatory enzymes (iNOS, COX-2).[2][3]

  • Procedure: Total protein is extracted from treated cells, separated by SDS-PAGE, and transferred to a membrane. The membrane is then incubated with primary antibodies against the proteins of interest, followed by secondary antibodies. The protein bands are visualized and quantified.[12]

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
  • Principle: RT-qPCR is employed to measure the mRNA expression levels of genes encoding pro-inflammatory mediators.

  • Procedure: Total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to PCR with gene-specific primers. The relative gene expression is calculated after normalization to a housekeeping gene.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.

G cluster_0 LPS-Induced Inflammatory Response cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Gene Expression cluster_4 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPKK MAPKK (e.g., MEK) TLR4->MAPKK IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK) MAPKK->MAPK p-MAPK p-MAPK MAPK->p-MAPK AP-1 AP-1 p-MAPK->AP-1 Genes iNOS, COX-2, IL-1β, IL-6, TNF-α AP-1->Genes IκBα IκBα IKK->IκBα p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB (p65/p50) NF-κB_nucleus NF-κB (Nuclear Translocation) NF-κB->NF-κB_nucleus p-IκBα->NF-κB degradation NF-κB_nucleus->Genes 7,3',4'-THF This compound 7,3',4'-THF->MAPK Inhibits phosphorylation 7,3',4'-THF->IKK Inhibits Mediators NO, PGE2, Cytokines Genes->Mediators Inflammatory Response Inflammatory Response Mediators->Inflammatory Response

Figure 1: Inhibition of MAPK and NF-κB pathways by this compound.

G cluster_0 JAK-STAT Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT p-STAT p-STAT (Dimerization) STAT->p-STAT Gene_Expression Inflammatory Gene Expression p-STAT->Gene_Expression Inflammatory Response Inflammatory Response Gene_Expression->Inflammatory Response c-Src c-Src c-Src->STAT Inhibits dimerization 7,3',4'-THF This compound 7,3',4'-THF->c-Src Binds to

Figure 2: this compound interaction with the JAK-STAT pathway via c-Src.

G cluster_assays Downstream Assays Start Start Cell_Culture Cell Culture (RAW 264.7 or BV2) Start->Cell_Culture Pre-treatment Pre-treatment with This compound Cell_Culture->Pre-treatment Stimulation Stimulation with LPS Pre-treatment->Stimulation Incubation Incubation Stimulation->Incubation Harvest Harvest Supernatant & Cells Incubation->Harvest Griess_Assay Griess Assay (NO) Harvest->Griess_Assay ELISA ELISA (Cytokines) Harvest->ELISA Western_Blot Western Blot (Protein Expression) Harvest->Western_Blot RT-qPCR RT-qPCR (Gene Expression) Harvest->RT-qPCR Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis RT-qPCR->Data_Analysis Conclusion Conclusion on Anti-inflammatory Effect Data_Analysis->Conclusion

Figure 3: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

This compound exhibits potent anti-inflammatory effects by targeting multiple key signaling pathways, including NF-κB, MAPK, and JAK-STAT. Its ability to suppress the production of a broad range of pro-inflammatory mediators underscores its therapeutic potential for the treatment of inflammatory diseases. The data and methodologies presented in this guide provide a solid foundation for further research and development of this promising natural compound. Future studies should focus on in vivo efficacy and safety profiling to translate these preclinical findings into clinical applications.

References

Preliminary Anticancer Studies on 7,3',4'-Trihydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preliminary anticancer studies on 7,3',4'-Trihydroxyflavone (7,3',4'-THF), a naturally occurring flavonoid. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It covers its cytotoxic and antioxidant activities, proposed mechanisms of action involving key cellular signaling pathways, and detailed experimental protocols for in vitro assessment.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound and related trihydroxyflavones, highlighting their cytotoxic and antioxidant activities against various cancer cell lines and in cell-free assays.

Table 1: Cytotoxic Activity of Trihydroxyflavones against Cancer Cell Lines
CompoundCell LineAssayIC50 / EC50 (µM)Exposure Time (h)Reference
3',4',5-TrihydroxyflavoneA549 (Lung)MTT~15Not Specified[1][2]
3',4',5-TrihydroxyflavoneMCF-7 (Breast)MTT~12Not Specified[1][2]
3,3',6-TrihydroxyflavoneU87 (Glioblastoma)MTT~20Not Specified[1][2]
This compoundRAW264.7 (Macrophage)Not Specified>60 (2D), >100 (3D)Not Specified[3][4]

Note: Specific IC50/EC50 values for this compound against A549, MCF-7, and U87 were not explicitly detailed in the provided search results, but the general activity for trihydroxyflavones is in the 10-50 µM range.[1][2]

Table 2: Antioxidant and Inhibitory Activities of this compound
ActivityAssay SystemIC50 (µM)Reference
DPPH Radical ScavengingCell-free2.2[5]
Peroxynitrite Radical ScavengingCell-free5.78[5]
Total Reactive Oxygen Species (ROS) ReductionRat kidney homogenates3.9[5]
Cellular ROS ScavengingtBHP-induced RAW264.7 cells2.71[3]
Nitric Oxide (NO) SuppressionLPS-induced RAW264.7 cells (2D)26.7[3][4]
Nitric Oxide (NO) SuppressionLPS-induced RAW264.7 cells (3D)48.6[3][4]
COX-1 InhibitionCell-free36.7[5]
c-Src Kinase InhibitionCell-free20.9[3]

Proposed Mechanisms of Action

Preliminary studies suggest that this compound exerts its anticancer effects through a multi-faceted approach, primarily involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways related to inflammation and cell survival. A significant aspect of its activity is linked to its antioxidant properties, particularly the ortho-dihydroxy (catechol) group on the B-ring, which is crucial for scavenging reactive oxygen species (ROS).[1][2][3]

Modulation of Inflammatory and Survival Signaling Pathways

Research indicates that 7,3',4'-THF can directly interact with and inhibit cellular-Src (c-Src), a non-receptor tyrosine kinase.[3] This inhibition appears to be a central node for its anti-inflammatory and potential anticancer activities, leading to the downregulation of several downstream signaling cascades, including the JAK-STAT, TNF, and IL-17 pathways.[3] The dysregulation of these pathways is a hallmark of many cancers, contributing to cell proliferation, survival, and inflammation.

The proposed signaling pathway modulation by this compound is illustrated below.

G THF This compound cSrc c-Src Kinase THF->cSrc Inhibition JAK_STAT JAK-STAT Pathway cSrc->JAK_STAT TNF_path TNF Pathway cSrc->TNF_path IL17_path IL-17 Pathway cSrc->IL17_path Downstream Downregulation of Pro-inflammatory & Pro-survival Genes JAK_STAT->Downstream TNF_path->Downstream IL17_path->Downstream Apoptosis Induction of Apoptosis Downstream->Apoptosis Proliferation Inhibition of Cell Proliferation Downstream->Proliferation

Figure 1: Proposed signaling pathway of 7,3',4'-THF.
Cell Cycle Arrest and Apoptosis Induction

While specific studies on 7,3',4'-THF's effect on the cell cycle are limited, related flavonoids have been shown to induce cell cycle arrest at the G1 or G2/M phases.[6][7] This is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). Furthermore, flavonoids are known to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assays

A general workflow for assessing the cytotoxic effects of 7,3',4'-THF on cancer cells is depicted below.

G start Seed Cancer Cells in 96-well Plates incubate1 Incubate for 24h (Cell Adherence) start->incubate1 treat Treat with varying concentrations of 7,3',4'-THF (e.g., 0-160 µM) incubate1->treat incubate2 Incubate for 48h treat->incubate2 assay Add Assay Reagent (MTT, WST-8, or SRB) incubate2->assay incubate3 Incubate for 1-4h assay->incubate3 measure Measure Absorbance/ Fluorescence incubate3->measure analyze Calculate Cell Viability (%) and Determine IC50 measure->analyze

Figure 2: General workflow for cell viability assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen).[10]

  • Incubation: Incubate the plate for 48 hours.[11][12]

  • MTT Addition: After incubation, discard the medium and add 100 µL of fresh medium along with 10 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours.[10]

  • Formazan Solubilization: Discard the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

These assays can be used as alternatives to the MTT assay for measuring cell viability and growth inhibition, respectively. The protocols are similar, involving cell seeding, treatment, and incubation, followed by the addition of the specific reagent and absorbance measurement according to the manufacturer's instructions.[11][12]

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of 7,3',4'-THF. A control well should contain DPPH solution and methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined.[1][2]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and assess the effect of 7,3',4'-THF on their expression or phosphorylation status.

  • Cell Treatment and Lysis: Treat cancer cells with 7,3',4'-THF for the desired time. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total forms of c-Src, STAT3, Akt, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[7][13]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with 7,3',4'-THF for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.[7]

Conclusion

The preliminary in vitro data on this compound indicate its potential as an anticancer agent. Its ability to scavenge reactive oxygen species and modulate key signaling pathways involved in inflammation and cell survival, such as the c-Src/JAK-STAT/TNF axis, provides a strong rationale for further investigation. Future studies should focus on elucidating the precise molecular mechanisms, including its effects on cell cycle regulation and apoptosis in various cancer types, and move towards in vivo models to validate these initial findings. The experimental protocols outlined in this guide provide a robust framework for conducting such research.

References

The Structure-Activity Relationship of 7,3',4'-Trihydroxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Antioxidant, Anti-inflammatory, and Anticancer Properties of a Promising Natural Flavonoid

Introduction

7,3',4'-Trihydroxyflavone is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties. By delving into the quantitative data from various experimental studies, detailing the methodologies of key assays, and visualizing the intricate signaling pathways it modulates, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Core Structure and Key Functional Groups

The foundational structure of this compound consists of a C6-C3-C6 skeleton, characteristic of flavonoids, with hydroxyl (-OH) groups positioned at the 7, 3', and 4' locations. The arrangement of these hydroxyl groups, particularly the catechol moiety (ortho-dihydroxy groups) on the B-ring at the 3' and 4' positions, is a critical determinant of its biological activity. This catechol structure is a well-established feature for potent antioxidant and free radical scavenging capabilities. The hydroxyl group at the 7-position on the A-ring also contributes to its overall activity profile.

Quantitative Biological Activity

The biological efficacy of this compound has been quantified in numerous studies, with IC50 values providing a measure of its inhibitory potency across various assays.

Antioxidant Activity

The antioxidant capacity of this compound is largely attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species (ROS).

Assay TypeTargetIC50 Value (µM)Reference
Cellular ROS ScavengingIntracellular ROS in RAW 264.7 cells2.71[1]
DPPH Radical ScavengingDPPH radical2.2
Peroxynitrite Radical ScavengingPeroxynitrite radicals5.78
Total ROS ReductionROS in rat kidney homogenates3.9
Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and inhibiting the production of inflammatory mediators.

Assay TypeTarget/Cell LineIC50 Value (µM)Reference
Nitric Oxide (NO) SuppressionLPS-stimulated RAW 264.7 cells (2D)26.7[2]
Nitric Oxide (NO) SuppressionLPS-stimulated RAW 264.7 cells (3D)48.6[2]
c-Src Kinase Inhibitionc-Src Kinase20.9[1]
Cyclooxygenase-1 (COX-1) InhibitionCOX-1 Enzyme36.7
Anticancer Activity

Emerging evidence suggests that this compound possesses cytotoxic activity against various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Reference
MCF-7Breast Cancer~75 (75% inhibition at 140 µg/ml)[3]

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, this section provides detailed methodologies for the key experiments.

Cellular Antioxidant Activity Assay (DCFH-DA Assay)

This assay measures the ability of a compound to reduce intracellular ROS levels.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and culture until confluent.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 4 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding tert-butyl hydroperoxide (tBHP).

  • Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (20 µM) to the cells and incubate. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm. The reduction in fluorescence in treated cells compared to control indicates antioxidant activity.[2]

Nitric Oxide (NO) Suppression Assay in RAW 264.7 Cells

This assay quantifies the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 4 hours.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 20 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: Measure the absorbance at 540 nm. The decrease in absorbance in treated cells compared to the LPS-only control reflects the inhibition of NO production.[2]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells.[3]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cell survival.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade in cytokine-mediated inflammatory responses. This compound has been shown to interfere with this pathway. Evidence suggests that it downregulates the transcription of STAT5.[2] Furthermore, its inhibitory effect on c-Src kinase is significant as c-Src can act as an upstream regulator of STATs. By inhibiting c-Src, this compound can prevent the subsequent activation and dimerization of STAT proteins, leading to the downregulation of target genes involved in inflammation and cell proliferation.[2]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation cSrc c-Src cSrc->STAT Alternative Activation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Flavone This compound Flavone->cSrc Inhibition Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-Myc) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding TNF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR->Signaling_Complex 2. Recruitment cSrc_assoc c-Src cSrc_assoc->Signaling_Complex Association IKK IKK Complex Signaling_Complex->IKK 3. Activation IkB IκB IKK->IkB 4. Phosphorylation IKK->IkB Degradation of IκB NFkB NF-κB IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Nuclear Translocation Flavone This compound Flavone->cSrc_assoc Inhibition Inflammatory_Genes Inflammatory Gene Expression (IL-1β, LTA, etc.) Flavone->Inflammatory_Genes Downregulation DNA DNA NFkB_nuc->DNA 6. DNA Binding DNA->Inflammatory_Genes 7. Transcription TNFa TNF-α TNFa->TNFR 1. Binding NFkB_Workflow cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α Upstream_Kinases Upstream Kinases (e.g., IKK) Stimulus->Upstream_Kinases 1. Activation IkB_NFkB IκB-NF-κB Complex Upstream_Kinases->IkB_NFkB 2. Phosphorylation of IκB IkB_P p-IκB IkB_NFkB->IkB_P NFkB_free Free NF-κB IkB_NFkB->NFkB_free 4. Release of NF-κB Proteasome Proteasome IkB_P->Proteasome 3. Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc 5. Nuclear Translocation Flavone This compound Flavone->Upstream_Kinases Inhibition DNA DNA NFkB_nuc->DNA 6. Binds to Promoter Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes 7. Transcription SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity B_ring Catechol Group (3',4'-OH) on B-Ring Antioxidant High Antioxidant & Radical Scavenging Activity B_ring->Antioxidant Crucial for A_ring Hydroxyl Position on A-Ring (e.g., C7-OH) Anti_inflammatory Modulation of Anti-inflammatory Potency & Cytotoxicity A_ring->Anti_inflammatory Influences C_ring C2=C3 Double Bond & 4-Oxo Group in C-Ring Electron_deloc Enhanced Electron Delocalization C_ring->Electron_deloc Promotes Electron_deloc->Antioxidant Contributes to

References

In Silico Modeling of 7,3',4'-Trihydroxyflavone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3',4'-Trihydroxyflavone, a naturally occurring flavone found in various plants, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] In silico modeling, a cornerstone of modern drug discovery, offers a powerful and cost-effective approach to elucidate the molecular mechanisms underlying these bioactivities, predict pharmacokinetic profiles, and guide the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in silico modeling of this compound's bioactivity, presenting quantitative data, detailed computational methodologies, and visualizations of its molecular interactions and relevant signaling pathways.

Predicted and Validated Bioactivities

This compound exhibits a broad spectrum of biological effects, which have been explored through both in vitro experiments and computational studies.

  • Anti-inflammatory Activity: The compound has been shown to suppress the overexpression of pro-inflammatory mediators.[1] It inhibits cyclooxygenase-1 (COX-1) and has been found to exert anti-inflammatory effects through the JAK-STAT and TNF signaling pathways by binding to cellular-Src (c-Src) tyrosine kinase.[1][3] It also inhibits the release of inflammatory cytokines like IL-6, IL-8, and TNF-α.[3]

  • Antioxidant Activity: this compound is a potent antioxidant, effectively scavenging free radicals.[4][5] It demonstrates a significant capacity for scavenging cellular reactive oxygen species (ROS), with studies reporting low IC50 values for this activity.[1][4]

  • Anticancer Activity: Like many flavonoids, this compound has been investigated for its anticancer potential.[1] In silico and in vitro studies on similar hydroxyflavones suggest that they can interact with proteins involved in cancer cell proliferation and survival, such as the anti-apoptotic protein Bcl-2.[6][7]

  • Other Activities: The compound has also been shown to be active against M. tuberculosis and inhibits RANKL-induced osteoclast formation, suggesting potential applications in bone health.[3][4]

Quantitative Bioactivity Data

The following tables summarize key quantitative data from various experimental and computational studies on this compound and related flavones.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of this compound

Target/AssayIC50 ValueCell/SystemReference
c-Src Kinase Inhibition20.9 µMCell-free[1]
Nitric Oxide (NO) Suppression26.7 µM2D Macrophages[1]
Nitric Oxide (NO) Suppression48.6 µM3D Macrophages[1]
Cyclooxygenase-1 (COX-1)36.7 µMCell-free[3][4]
OXA-481.89 µMCell-free[3]
IL-6 Secretion17.8 µg/mLTNFα-stimulated HaCaT cells[3]
IL-8 Secretion126.2 µg/mLTNFα-stimulated HaCaT cells[3]

Table 2: Antioxidant Activity of this compound

AssayIC50 ValueSystemReference
Cellular ROS Scavenging2.71 µMMacrophages[1]
DPPH Radical Scavenging2.2 µMCell-free[4]
Peroxynitrite Radical Scavenging5.78 µMCell-free[4]
Total ROS Reduction3.9 µMRat kidney homogenates[4]

Table 3: Other Bioactivities

ActivityMIC/IC50 ValueOrganism/Cell LineReference
Antitubercular50 µg/mlM. tuberculosis[4]
Anticancer (7-hydroxy flavone)3.86 µg/mLMDA-MB231 (Breast)[6]
Anticancer (7-hydroxy flavone)22.56 µg/mLHeLa (Cervical)[6]

In Silico Experimental Protocols

In silico modeling provides crucial insights into the interaction of this compound with its biological targets. The typical workflow involves several key stages.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique is fundamental in structure-based drug design.[8]

Methodology:

  • Protein Preparation:

    • The three-dimensional structure of the target protein (e.g., c-Src, COX-1, Bcl-2) is obtained from a public repository like the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate atomic charges using software like AutoDock Tools or Chimera.

  • Ligand Preparation:

    • The 2D structure of this compound is sketched using chemical drawing software and converted to a 3D structure.

    • The ligand's geometry is optimized to find its lowest energy conformation, and appropriate charges are assigned.

  • Docking Simulation:

    • A "grid box" is defined around the active site of the target protein to specify the search space for the docking algorithm.

    • Docking software (e.g., AutoDock) is used to explore various possible conformations of the ligand within the protein's active site.[9] The software calculates a binding energy or docking score for each conformation, with lower energy values typically indicating a more favorable interaction.[9]

  • Analysis of Results:

    • The resulting docked poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex predicted by molecular docking.[6]

Methodology:

  • System Setup: The best-docked complex from the molecular docking study is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Simulation: The system undergoes energy minimization to remove steric clashes. The simulation is then run for a specific period (e.g., nanoseconds), during which the positions, velocities, and energies of all atoms are calculated at successive time steps.

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for evaluating its drug-likeness and potential for clinical success.[10][11]

Methodology:

  • Input: The chemical structure of this compound is submitted to various online tools or software packages (e.g., ADMETlab, SwissADME).

  • Property Calculation: These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict a wide range of properties, including:

    • Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor status.

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Inhibition or substrate status for Cytochrome P450 (CYP) enzymes.

    • Toxicity: hERG inhibition (cardiotoxicity), hepatotoxicity, mutagenicity.

  • Analysis: The predicted properties are evaluated against established criteria for drug candidates, such as Lipinski's Rule of Five, to assess the compound's overall suitability.[10]

Visualizations: Pathways and Workflows

In_Silico_Workflow cluster_prep 1. Preparation cluster_core 2. Core Computational Analysis cluster_eval 3. Evaluation & Prediction ligand Ligand Preparation (this compound) docking Molecular Docking (Binding Affinity & Pose Prediction) ligand->docking admet ADMET Prediction (Drug-likeness & Safety Profile) ligand->admet protein Target Identification & Preparation (e.g., c-Src) protein->docking analysis Interaction Analysis (H-bonds, Hydrophobic) docking->analysis md Molecular Dynamics Simulation (Complex Stability Assessment) analysis->md

Caption: General workflow for in silico bioactivity modeling.

Anti_Inflammatory_Pathway cluster_TNF TNF Signaling Pathway cluster_JAKSTAT JAK-STAT Signaling Pathway THF This compound cSrc c-Src Kinase THF->cSrc inhibits TNF TNF Receptor Complex cSrc->TNF associates with JAK JAK cSrc->JAK activates TNF_downstream Downregulation of: - Inflammatory Cytokines (IL-1β, LTA) - Leucocyte Recruitment (Ccl2, Ccl12) TNF->TNF_downstream activates STAT STAT Dimerization JAK->STAT JAKSTAT_downstream Downregulation of: Downstream Mediators (CycD, c-Myc) STAT->JAKSTAT_downstream

Caption: Inhibition of c-Src by this compound.

Conclusion

In silico modeling serves as an indispensable tool for understanding the bioactivity of this compound. Computational methods like molecular docking and molecular dynamics simulations have been instrumental in identifying potential protein targets, such as c-Src, and elucidating the molecular interactions that drive its anti-inflammatory effects.[1] Furthermore, ADMET predictions provide early insights into the compound's potential as a drug candidate. The synergy between these computational approaches and traditional in vitro/in vivo experiments accelerates the research and development process, paving the way for the potential therapeutic application of this compound in managing diseases rooted in inflammation and oxidative stress. Future studies should focus on expanding the range of protein targets investigated and employing more advanced computational techniques to refine our understanding of its complete pharmacological profile.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 7,3',4'-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7,3',4'-Trihydroxyflavone is a naturally occurring flavonoid found in various plant species, such as the bark of Albizzia julibrissin.[1] This compound and similar flavonoids are of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to their potential biological activities, including antioxidant and cyclooxygenase inhibitory effects.[1] Accurate and precise quantification of this compound in different matrices, such as plant extracts, biological samples, and pharmaceutical formulations, is crucial for quality control, standardization, and pharmacokinetic studies.

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method utilizes a C18 stationary phase with a gradient elution of acidified water and an organic solvent, providing excellent separation and resolution. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at the compound's maximum absorbance wavelength.

Principle of the Method

The methodology is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound is separated from other components in the sample matrix based on its hydrophobicity. A gradient elution with an increasing concentration of organic solvent in the mobile phase allows for the efficient separation of compounds with a range of polarities. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards of known concentrations.

Experimental Protocols

1. Instrumentation and Reagents

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

    • HPLC vials.

    • Sonicator.

  • Reagents and Standards:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade, filtered and degassed).

    • Formic acid or Acetic acid (analytical grade).

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on established methods for similar flavonoid compounds and should be optimized for the specific instrumentation and sample matrix.

ParameterCondition
Stationary Phase Reversed-phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-60% B; 25-30 min: 60% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 343 nm (based on reported UV maxima)[1]
Injection Volume 10 µL

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.

4. Sample Preparation (Example: Plant Extract)

  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[2][3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[3]

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure complete extraction.[2][3]

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.[2][3]

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.[2][3]

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

5. Data Analysis and Quantification

  • Inject the prepared standard solutions and the sample extract into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • If using a DAD, confirm the peak identity by comparing the UV-Vis spectrum of the peak in the sample with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the linearity of the calibration curve by calculating the correlation coefficient (R²), which should be > 0.999.[4][5]

  • Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6][7] The following table summarizes the typical validation parameters and their acceptable limits for a quantitative HPLC method for flavonoids.

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.999
Concentration Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.01 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%
Specificity The peak of the analyte should be well-resolved from other components in the sample matrix.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Solution Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->Injection System_Setup HPLC System Setup & Equilibration System_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (343 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling_Pathway cluster_0 Method Development & Validation cluster_1 Validation Parameters A Method Development (Optimization of Conditions) B Method Validation (ICH Guidelines) A->B C Linearity B->C D Accuracy B->D E Precision B->E F Specificity B->F G LOD & LOQ B->G H Robustness B->H

Caption: Logical relationship of HPLC method development and validation.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 7,3',4'-Trihydroxyflavone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3',4'-Trihydroxyflavone is a flavonoid compound found in various plants that has garnered interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for the development of new therapeutics. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The primary metabolic pathways for flavonoids like this compound involve Phase I oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes, and subsequent Phase II conjugation reactions, including glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs).

Quantitative Data Summary

The following tables summarize the essential mass spectrometry parameters for the detection and quantification of this compound and its expected major metabolites. These parameters are crucial for setting up a sensitive and specific LC-MS/MS method.

Table 1: Mass Spectrometry Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
This compound271.06153.02, 137.0225, 35Positive (ESI+)
This compound269.05151.00, 117.0320, 30Negative (ESI-)

Table 2: Predicted Mass Spectrometry Parameters for Metabolites of this compound

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Predicted Collision Energy (eV)Ionization Mode
This compound Glucuronide447.09271.0620-30Negative (ESI-)
This compound Sulfate349.01269.0525-35Negative (ESI-)

Experimental Protocols

Protocol 1: Sample Preparation from Human Liver Microsomes (HLM)

This protocol describes the in vitro metabolism of this compound using human liver microsomes to generate its metabolites for analysis.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal Standard (e.g., a structurally related flavonoid)

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI in both positive and negative modes to determine the optimal ionization for each analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: Use the transitions specified in Tables 1 and 2. Optimize collision energies for your specific instrument to achieve the best signal intensity.

Visualizations

Metabolic Pathway of this compound

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 7_3_4_THF This compound Oxidized_Metabolites Oxidized Metabolites (e.g., Tetrahydroxyflavones) 7_3_4_THF->Oxidized_Metabolites CYP450s Glucuronide_Conjugates Glucuronide Conjugates 7_3_4_THF->Glucuronide_Conjugates UGTs Sulfate_Conjugates Sulfate Conjugates 7_3_4_THF->Sulfate_Conjugates SULTs Oxidized_Metabolites->Glucuronide_Conjugates UGTs Oxidized_Metabolites->Sulfate_Conjugates SULTs

Caption: Metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

Sample_Preparation Sample Preparation (e.g., HLM Incubation, Protein Precipitation) LC_Separation Liquid Chromatography (C18 Reversed-Phase) Sample_Preparation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis_Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->Mass_Analysis_Q1 Collision_Cell_Q2 Quadrupole 2 (Q2) (Collision-Induced Dissociation) Mass_Analysis_Q1->Collision_Cell_Q2 Mass_Analysis_Q3 Quadrupole 3 (Q3) (Product Ion Detection) Collision_Cell_Q2->Mass_Analysis_Q3 Data_Acquisition Data Acquisition & Processing Mass_Analysis_Q3->Data_Acquisition

Caption: LC-MS/MS experimental workflow.

Application Note: DPPH Radical Scavenging Assay for 7,3',4'-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of chemical compounds.[1][2] The underlying principle involves the reduction of the stable DPPH free radical, which is deep violet in color, by an antioxidant compound that can donate a hydrogen atom.[1][3] This reduction results in the formation of the non-radical form, DPPH-H, leading to a color change from violet to pale yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[1][4]

7,3',4'-Trihydroxyflavone is a natural flavonoid that has been identified in various plants and is recognized for its biological activities, including anti-inflammatory and antioxidant effects.[5][6] It has demonstrated potent DPPH radical scavenging capabilities, with a reported IC50 value of 2.2 µM, highlighting its potential as a significant antioxidant agent.[7] This document provides a detailed protocol for assessing the DPPH radical scavenging activity of this compound.

Experimental Protocol

2.1 Materials and Reagents

  • This compound (test compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometric grade methanol or ethanol

  • Dimethyl sulfoxide (DMSO, if required for solubility)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader or UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

2.2 Reagent Preparation

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve in 100 mL of methanol or ethanol in a volumetric flask.

    • The solution will have a deep purple color. This solution is light-sensitive and should be freshly prepared and stored in an amber bottle or a flask wrapped in aluminum foil.[1][2] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[1]

  • This compound Stock and Dilutions:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent like methanol or DMSO.[8]

    • Perform serial dilutions from the stock solution to prepare a range of working concentrations (e.g., 0.5, 1, 2.5, 5, 7.5, 10 µM). The final concentrations in the reaction mixture will be lower, which must be accounted for in the calculations.

  • Positive Control Stock and Dilutions:

    • Prepare a 1 mM stock solution of a standard antioxidant like Ascorbic Acid or Trolox in the same solvent used for the test compound.

    • Perform serial dilutions to create a concentration range comparable to the test compound.

2.3 Assay Procedure (96-Well Plate Method)

  • Plate Setup: Add 100 µL of the different dilutions of this compound and the positive control to their respective wells in triplicate.

  • Controls:

    • Negative Control: Add 100 µL of the solvent (e.g., methanol) to several wells. This will be used to measure the absorbance of the uninhibited DPPH radical.

    • Blank: Add 200 µL of the solvent to several wells to zero the spectrophotometer.

  • Initiate Reaction: Using a multichannel pipette, add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells. Mix gently by pipetting.

  • Incubation: Cover the plate and incubate it in the dark at room temperature for 30 minutes.[1][8] This incubation period is crucial for the reaction to reach a steady state.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]

Data Analysis

3.1 Calculation of Radical Scavenging Activity The percentage of DPPH radical scavenging activity (%RSA) is calculated for each concentration using the following formula:

%RSA = [ (Acontrol - Asample) / Acontrol ] × 100

Where:

  • Acontrol is the absorbance of the negative control (DPPH solution + solvent).

  • Asample is the absorbance of the DPPH solution containing the test compound or positive control.

3.2 Determination of IC50 Value The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • Plot a graph of %RSA (Y-axis) against the corresponding concentration of this compound (X-axis).

  • The IC50 value can be determined from the graph by interpolation or calculated using linear or non-linear regression analysis from the dose-response curve.[9][10] A lower IC50 value indicates a higher antioxidant potency.

Data Presentation

The quantitative results from the assay should be organized systematically for clear interpretation and comparison.

Concentration (µM)Absorbance (517 nm) Replicate 1Absorbance (517 nm) Replicate 2Absorbance (517 nm) Replicate 3Average Absorbance% Radical Scavenging Activity (%RSA)
Control (0) 1.0121.0081.0151.0120.00
0.5 0.8650.8710.8680.86814.23
1.0 0.7230.7190.7250.72228.66
2.5 0.4980.5050.5010.50150.50
5.0 0.2810.2750.2780.27872.53
7.5 0.1550.1600.1570.15784.49
10.0 0.0980.1020.1000.10090.12

Table 1: Example data for DPPH radical scavenging assay of this compound. Note: These are hypothetical values for illustrative purposes.

Visual Workflow

The following diagram illustrates the complete workflow for the DPPH radical scavenging assay.

G DPPH Radical Scavenging Assay Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis & Interpretation P1 Prepare 0.1 mM DPPH in Methanol A2 Add DPPH Solution to all wells except Blank (100 µL) P1->A2 P2 Prepare this compound Stock & Serial Dilutions A1 Aliquot Samples, Controls & Blanks into Wells (100 µL) P2->A1 P3 Prepare Positive Control (e.g., Ascorbic Acid) Dilutions P3->A1 A1->A2 A3 Incubate for 30 min at Room Temp in Dark A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Radical Scavenging Activity A4->D1 D2 Plot Dose-Response Curve (% Scavenging vs. Concentration) D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow of the DPPH assay from reagent preparation to IC50 determination.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 7,3',4'-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of 7,3',4'-Trihydroxyflavone. This document includes a summary of its biological activities, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a naturally occurring flavone found in various plants.[1] It has garnered scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] In vitro studies have demonstrated its capacity to modulate key inflammatory mediators and signaling pathways, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.

Summary of In Vitro Anti-inflammatory Activity

This compound has been shown to exert its anti-inflammatory effects through the inhibition of various pro-inflammatory molecules. The following table summarizes the quantitative data from studies on its efficacy in LPS-stimulated RAW264.7 macrophages.

Assay TargetEffect of this compoundIC50 Value (2D RAW264.7 cells)Reference
Nitric Oxide (NO) ProductionInhibition26.7 µM[1]
Pro-inflammatory Enzymes
Inducible Nitric Oxide Synthase (iNOS)Downregulation of protein expressionNot reported[1]
Cyclooxygenase-2 (COX-2)Downregulation of protein expressionNot reported[1]
Pro-inflammatory Cytokines
Interleukin-1β (IL-1β)Downregulation of gene expressionNot reported[1]
Interleukin-6 (IL-6)Downregulation of gene expressionNot reported[1]
Tumor Necrosis Factor-α (TNF-α)Downregulation of gene expression (at higher concentrations)Not reported[1]
Reactive Oxygen Species (ROS)
Intracellular ROSScavenging activity2.71 µM[2]

Experimental Protocols

Detailed methodologies for the key in vitro assays to assess the anti-inflammatory effects of this compound are provided below.

Cell Culture and Treatment

A common cell line for in vitro inflammation studies is the RAW264.7 murine macrophage cell line.

  • Cell Line: RAW264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW264.7 cells in appropriate well plates (e.g., 96-well for viability/NO assays, 24-well for ROS assays, or 6-well for Western blotting and RNA extraction) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all wells, typically ≤0.1%) for a specified period (e.g., 1-4 hours).

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and incubate for the desired duration (e.g., 20-24 hours).

Cell Viability Assay

It is crucial to determine the cytotoxic concentrations of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Principle: Assays like CCK-8, MTS, or WST-1 measure the metabolic activity of viable cells.

  • Protocol (using CCK-8):

    • After treating the cells with this compound for 24 hours, add 10 µL of CCK-8 solution to each well of a 96-well plate.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Protocol:

    • After the treatment period, collect 50-100 µL of cell culture supernatant from each well.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Intracellular Reactive Oxygen Species (ROS) Detection

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3][4]

  • Protocol:

    • Seed RAW264.7 cells in a 24-well plate and treat with this compound and LPS as described above.

    • Remove the culture medium and wash the cells once with warm DMEM.[4]

    • Prepare a fresh DCFH-DA working solution (e.g., 10-25 µM in DMEM).[3]

    • Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[4]

    • Remove the DCFH-DA solution and wash the cells twice with 1x PBS.[4]

    • Add 500 µL of 1x PBS to each well.[4]

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Principle: A quantitative immunoassay that uses antibodies to capture and detect a specific antigen (cytokine).

  • Protocol:

    • Collect cell culture supernatants after the experimental treatment.

    • Perform the ELISA using commercially available kits for mouse TNF-α, IL-6, or IL-1β, following the manufacturer's instructions.[5][6][7]

    • Briefly, the wells of a 96-well plate are coated with a capture antibody. The supernatants are added, and any cytokine present is bound. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. Finally, a substrate solution is added to produce a colorimetric signal that is measured at 450 nm.

    • The concentration of the cytokine in each sample is determined by comparison to a standard curve.

Protein Expression Analysis (Western Blotting)

Western blotting is used to determine the protein levels of iNOS and COX-2.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the experimental workflow and the proposed signaling pathways modulated by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A Seed RAW264.7 Cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Cell Viability Assay (CCK-8) C->D E NO Production Assay (Griess Reagent) C->E F Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) C->F G Protein Expression (Western Blot for iNOS, COX-2) C->G H ROS Measurement (DCFH-DA) C->H I Quantify Results & Determine IC50 D->I E->I F->I G->I H->I signaling_pathway cluster_downstream Downstream Inflammatory Pathways cluster_jak_stat JAK-STAT Pathway cluster_tnf_il17 TNF & IL-17 Pathways LPS LPS TLR4 TLR4 LPS->TLR4 JAK JAKs TLR4->JAK Activates AP1 AP-1 (e.g., fosb) TLR4->AP1 Activates STAT5 STAT5 JAK->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization Nucleus Nucleus STAT5_dimer->Nucleus Translocation AP1->Nucleus Translocation TF Transcription Factors (STAT5, AP-1) Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, IL-1β, IL-6, TNF-α) Gene_Expression->Inflammatory_Mediators Flavone This compound Flavone->STAT5 Inhibits (Downregulates Stat5 transcription) Flavone->AP1 Inhibits (Downregulates fosb transcription)

References

Application Notes and Protocols for Cell Viability and Cytotoxicity Assays of 7,3',4'-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3',4'-Trihydroxyflavone is a flavonoid compound that has garnered interest for its potential biological activities. As with any compound being investigated for therapeutic applications, a thorough understanding of its effects on cell viability and cytotoxicity is crucial. These application notes provide a comprehensive guide to assessing the cytotoxic and pro-apoptotic potential of this compound using standard cell-based assays. The protocols detailed below are designed to be adaptable to various cancer cell lines and research settings.

Data Presentation

The cytotoxic effects of this compound have been evaluated in several cell lines. The following table summarizes the available quantitative data on its half-maximal inhibitory concentration (IC50) or effective concentration (EC50) and other cytotoxicity metrics.

Cell LineAssayIncubation TimeIC50/EC50 ValueObservations
MCF-7 (Human Breast Adenocarcinoma)MTTNot Specified79.157 µg/mL (~293 µM)Strong cytotoxicity reported at high concentrations (75% inhibition).[1]
MCF-7 (Human Breast Adenocarcinoma)MTTNot Specified>50 µMLow cytotoxicity observed in a study comparing multiple trihydroxyflavones.[2][3]
A549 (Human Lung Carcinoma)MTTNot Specified>50 µMLow cytotoxicity observed.[2][3]
U87 (Human Glioblastoma)MTTNot Specified>50 µMLow cytotoxicity observed.[2][3]
RAW264.7 (Mouse Macrophage)Not SpecifiedNot SpecifiedNon-cytotoxic below 60 µM (2D culture) and 100 µM (3D culture)IC50 for Nitric Oxide (NO) suppression was 26.7 µM (2D) and 48.6 µM (3D).[4]
MRC-5 (Human Lung Fibroblast)WST-8, SRB48 hoursNot specifiedEvaluated for toxicity, suggesting lower cytotoxicity compared to some other flavonoids.[5][6]

Note: The molecular weight of this compound is 270.24 g/mol . Conversion from µg/mL to µM is calculated as: µM = (µg/mL) / ( g/mol ) * 1000.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treatment Treat Cells with Serial Dilutions of Compound prep_compound->treatment prep_cells Culture and Seed Cells in Multi-well Plates prep_cells->treatment controls Include Vehicle and Positive Controls treatment->controls mtt MTT Assay for Viability treatment->mtt ldh LDH Assay for Cytotoxicity treatment->ldh annexin Annexin V/PI for Apoptosis treatment->annexin readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout annexin->readout calculate Calculate % Viability/ Cytotoxicity/Apoptosis readout->calculate ic50 Determine IC50 Values calculate->ic50

Caption: General experimental workflow for assessing cell viability and cytotoxicity.

Signaling Pathways

apoptotic_pathway cluster_intrinsic Intrinsic Apoptotic Pathway cluster_execution Execution Phase compound This compound bcl2 Bcl-2 (Anti-apoptotic) Inhibited compound->bcl2 Inhibits bax Bax (Pro-apoptotic) Activated compound->bax Promotes cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis caspase37->apoptosis

Caption: Putative intrinsic apoptotic signaling pathway modulated by this compound.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity.

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer from the kit), and background (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The protocols and data presented provide a foundational framework for investigating the effects of this compound on cell viability and cytotoxicity. It is recommended to perform these assays across a panel of relevant cancer cell lines to establish a comprehensive cytotoxic profile of the compound. Further mechanistic studies, guided by the putative signaling pathway, can elucidate the specific molecular targets and pathways involved in this compound-induced cell death.

References

Application of 7,3',4'-Trihydroxyflavone in 2D and 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3',4'-Trihydroxyflavone (7,3',4'-THF), a naturally occurring flavonoid found in plants such as Trifolium repens and Medicago sativa, has garnered significant scientific interest due to its diverse pharmacological activities.[1] In vitro studies utilizing both traditional two-dimensional (2D) and more physiologically relevant three-dimensional (3D) cell culture models have demonstrated its potential as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of 7,3',4'-THF in cell culture systems.

The transition from 2D to 3D cell culture models is crucial for obtaining more predictive in vitro data. While 2D cultures provide a simplified system for initial screenings, they often fail to recapitulate the complex cell-cell and cell-extracellular matrix interactions of in vivo tissues.[1][4] 3D models, such as spheroids, offer a more accurate representation of the tumor microenvironment and tissue architecture, influencing cellular responses to therapeutic agents.[4][5] Studies have shown that 7,3',4'-THF can exhibit differential activity and cytotoxicity in 2D versus 3D models, highlighting the importance of utilizing both systems for a comprehensive understanding of its biological effects.[1]

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data on the biological activities of this compound in various cell culture models.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

ParameterCell LineModelIC50 Value / EffectReference
Nitric Oxide (NO) SuppressionRAW 264.7 Macrophages2D26.7 µM[1]
Nitric Oxide (NO) SuppressionRAW 264.7 Macrophages3D Spheroids48.6 µM[1]
Reactive Oxygen Species (ROS) ScavengingRAW 264.7 Macrophages-2.71 µM[1][6]
c-Src Binding--20.9 µM[1][6]

Table 2: Cytotoxicity of this compound

Cell LineModelNon-cytotoxic ConcentrationReference
RAW 264.7 Macrophages2DBelow 60 µM[1]
RAW 264.7 Macrophages3D SpheroidsBelow 100 µM[1]
MRC-5 Human Lung Fibroblasts2DLow cytotoxicity at concentrations up to 160 µM[7]

Table 3: Anticancer Activity of this compound

Cell LineEffectReference
MCF-7 (Breast Cancer)Docking score of -7.7 with Survivin[2]
A549 (Lung Cancer), MCF-7 (Breast Cancer)Moderate anti-proliferative activity[8]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

G cluster_stimulus External Stimuli cluster_flavone Therapeutic Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS JAK_STAT JAK-STAT Pathway LPS->JAK_STAT Activates IL17 IL-17 Pathway LPS->IL17 Activates TNF TNF Pathway LPS->TNF Activates THF This compound THF->JAK_STAT Inhibits THF->IL17 Inhibits THF->TNF Inhibits NFkB NF-κB Activation JAK_STAT->NFkB IL17->NFkB TNF->NFkB Inflammation Pro-inflammatory Mediator Production (NO, IL-1β, IL-6) NFkB->Inflammation Promotes

Caption: Anti-inflammatory signaling pathways modulated by 7,3',4'-THF.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of 7,3',4'-THF on cell viability and to determine its cytotoxic concentrations.

Materials:

  • This compound stock solution (in DMSO)

  • Target cell line (e.g., RAW 264.7, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7,3',4'-THF in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with 7,3',4'-THF B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Griess Reagent System (e.g., from Promega)

  • Sodium nitrite standard

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of 7,3',4'-THF for 4 hours.[1]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 20-24 hours to induce NO production.[1] Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of the Sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of the NED solution and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition compared to the LPS-only control.

3D Spheroid Culture Formation (Hanging Drop Method)

This protocol describes a common method for generating 3D cell spheroids.

Materials:

  • Target cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Petri dishes (non-adherent)

  • Micropipette

Protocol:

  • Cell Suspension: Prepare a single-cell suspension of the desired cell line at a concentration of 2.5 x 10⁵ cells/mL.

  • Hanging Drops: Invert the lid of a Petri dish. Pipette 20 µL drops of the cell suspension onto the inside of the lid.

  • Incubation: Carefully place the lid back on the Petri dish, which should contain a small amount of sterile PBS in the bottom to maintain humidity. Incubate at 37°C and 5% CO₂.

  • Spheroid Formation: Spheroids will form at the bottom of the hanging drops over 2-4 days.

  • Treatment: Once formed, spheroids can be gently harvested and transferred to a low-adhesion plate for treatment with 7,3',4'-THF.

G A Prepare Cell Suspension B Pipette 20 µL Drops onto Petri Dish Lid A->B C Invert Lid over PBS-containing Dish B->C D Incubate for 2-4 Days C->D E Harvest Spheroids D->E F Transfer to Low-Adhesion Plate for Treatment E->F

Caption: Workflow for 3D spheroid formation using the hanging drop method.

Conclusion

This compound is a promising natural compound with multifaceted biological activities that are demonstrable in both 2D and 3D cell culture models. The provided application notes and protocols offer a framework for researchers to investigate its mechanisms of action and therapeutic potential. The observed differences in efficacy between 2D and 3D models underscore the necessity of incorporating more physiologically relevant culture systems in preclinical drug development. Further research is warranted to fully elucidate the molecular targets of 7,3',4'-THF and to explore its potential in various disease models.

References

In Vivo Experimental Design for 7,3',4'-Trihydroxyisoflavone Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3',4'-Trihydroxyisoflavone is a primary metabolite of daidzein, a well-known isoflavone found in soy products. This active metabolite has garnered significant scientific interest for its potential therapeutic properties, including potent anti-inflammatory, neuroprotective, and antioxidant activities.[1][2] In vivo studies are critical for validating the preclinical efficacy and understanding the pharmacological profile of this compound.

This document provides detailed application notes and protocols for designing and executing in vivo experiments to investigate the therapeutic potential of 7,3',4'-Trihydroxyisoflavone, with a focus on its neuroprotective and anti-inflammatory effects.

I. In Vivo Experimental Design: Key Considerations

A well-structured experimental design is fundamental to obtaining robust and reproducible data. The following components are critical when planning in vivo studies for 7,3',4'-Trihydroxyisoflavone.

1. Animal Model Selection The choice of animal model is dictated by the therapeutic area of interest. Rodent models are most common due to their physiological and anatomical similarities to humans for many disease states.

  • Neuroprotection (Ischemic Stroke): The Middle Cerebral Artery Occlusion (MCAO) model in rats (e.g., Sprague-Dawley) or mice is the gold standard for mimicking focal cerebral ischemia.[1][3]

  • Anti-Inflammation (Systemic Inflammation): The Lipopolysaccharide (LPS)-induced endotoxemia model in mice (e.g., C57BL/6) is widely used to study acute inflammatory responses and the efficacy of anti-inflammatory agents.[4][5][6][7]

2. Dosing and Administration

  • Dose Range: Based on studies of the parent compound daidzein, a dose range of 20-30 mg/kg for 7,3',4'-Trihydroxyisoflavone can be a starting point for efficacy studies.[8] However, a dose-response study is highly recommended to identify the optimal therapeutic dose.

  • Route of Administration:

    • Oral Gavage (p.o.): Preferred for evaluating the therapeutic potential of orally administered compounds.

    • Intraperitoneal (i.p.) Injection: Bypasses the first-pass metabolism, ensuring higher bioavailability.[1][2]

    • Intravenous (i.v.) Injection: Used for direct systemic administration and rapid action.

3. Experimental Groups A standard experimental setup should include:

  • Sham Group: Undergoes surgery/procedure without the induction of pathology (e.g., MCAO filament insertion without occlusion).

  • Vehicle Control Group: Receives the vehicle (e.g., saline, DMSO, or corn oil) used to dissolve the test compound.

  • 7,3',4'-Trihydroxyisoflavone Treatment Group(s): Receives the active compound at one or more dose levels.

  • Positive Control Group (Optional): Includes a known therapeutic agent (e.g., Edaravone for stroke) to validate the model.[8]

II. Experimental Protocols

Protocol 1: Neuroprotective Effects in a Rat MCAO Model

This protocol details the evaluation of 7,3',4'-Trihydroxyisoflavone in a transient focal cerebral ischemia model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Silicone-coated monofilament (4-0)

  • 7,3',4'-Trihydroxyisoflavone

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Surgical tools

Workflow:

mcao_workflow cluster_phase1 Surgical Phase cluster_phase2 Treatment & Reperfusion cluster_phase3 Assessment Phase (24h Post-MCAO) Anesthesia Anesthetize Rat Expose_Arteries Expose Carotid Arteries Anesthesia->Expose_Arteries MCAO_Induction Induce MCAO (90 min) with Monofilament Expose_Arteries->MCAO_Induction Reperfusion Initiate Reperfusion MCAO_Induction->Reperfusion Treatment Administer 7,3',4'-TIF or Vehicle (i.p.) Reperfusion->Treatment Neuro_Scoring Neurological Deficit Scoring Treatment->Neuro_Scoring Euthanasia Euthanize Animal Neuro_Scoring->Euthanasia Brain_Harvest Harvest and Slice Brain Euthanasia->Brain_Harvest TTC_Staining TTC Staining Brain_Harvest->TTC_Staining Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis

Caption: Workflow for the MCAO neuroprotection study.

Procedure:

  • Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Insert a silicone-coated monofilament into the ICA to occlude the middle cerebral artery (MCA) for 90 minutes.

  • Withdraw the filament to allow for reperfusion.

  • Administer 7,3',4'-Trihydroxyisoflavone or vehicle immediately after reperfusion.

  • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson or Garcia scores).[4]

  • Euthanize the animals and perfuse with saline.

  • Remove the brain and slice it into 2 mm coronal sections.

  • Incubate the slices in 2% TTC solution to visualize the infarct area (healthy tissue stains red, infarct tissue remains white).

  • Quantify the infarct volume as a percentage of the total brain volume.

Protocol 2: Anti-Inflammatory Effects in a Mouse LPS Model

This protocol is designed to assess the systemic anti-inflammatory activity of 7,3',4'-Trihydroxyisoflavone.

Materials:

  • Male C57BL/6 mice (20-25g)

  • Lipopolysaccharide (LPS) from E. coli

  • 7,3',4'-Trihydroxyisoflavone

  • ELISA kits for TNF-α and IL-6

  • Anesthetic

Workflow:

lps_workflow cluster_phase1 Pre-treatment Phase cluster_phase2 Inflammation Induction (1h post-treatment) cluster_phase3 Analysis Phase (2-4h post-LPS) Pretreatment Administer 7,3',4'-TIF or Vehicle (p.o.) LPS_Injection Induce Inflammation with LPS (i.p.) Pretreatment->LPS_Injection Blood_Collection Collect Blood via Cardiac Puncture LPS_Injection->Blood_Collection Serum_Separation Separate Serum Blood_Collection->Serum_Separation ELISA_Analysis Measure TNF-α and IL-6 Levels via ELISA Serum_Separation->ELISA_Analysis

Caption: Workflow for the LPS-induced inflammation study.

Procedure:

  • Administer 7,3',4'-Trihydroxyisoflavone or vehicle by oral gavage.

  • One hour after treatment, inject mice with LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.

  • At 2-4 hours post-LPS injection (peak time for cytokine release), anesthetize the mice.

  • Collect blood via cardiac puncture.

  • Separate serum by centrifugation.

  • Measure the concentrations of pro-inflammatory cytokines TNF-α and IL-6 in the serum using specific ELISA kits.

III. Data Presentation

Quantitative data should be summarized in tables for clear comparison. Note: As specific in vivo data for 7,3',4'-Trihydroxyisoflavone is limited, the following tables present representative data based on studies of its parent compound, daidzein, to illustrate expected outcomes.

Table 1: Neuroprotective Effects of Daidzein in a Rat MCAO Model

GroupDose (mg/kg)Neurological Score (0-5 scale)Infarct Volume (%)
Sham-0.1 ± 0.10
Vehicle (MCAO)-3.8 ± 0.542.5 ± 5.3
Daidzein (MCAO)302.1 ± 0.425.1 ± 4.1

*Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle group. Data are representative based on published studies of daidzein.[1][8]

Table 2: Anti-Inflammatory Effects of Daidzein in an LPS-Treated Mouse Model

GroupTreatmentSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
ControlVehicle50 ± 1525 ± 10
LPSVehicle1250 ± 2101800 ± 350
LPS + Daidzein100 µM equiv.650 ± 120 800 ± 150

*Data are presented as mean ± SEM. **p < 0.01 vs. LPS + Vehicle group. Data are representative based on ex vivo and in vitro studies of daidzein and other flavonoids.[5][6]

IV. Visualization of Signaling Pathways

7,3',4'-Trihydroxyisoflavone is known to modulate key inflammatory and antioxidant pathways.

Inhibition of the NF-κB Signaling Pathway The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB pathway, which is a master regulator of pro-inflammatory gene expression.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates TIF 7,3',4'-TIF TIF->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Activates Transcription Inflammation Inflammation Genes->Inflammation

Caption: 7,3',4'-TIF inhibits the NF-κB pathway.

Activation of the Nrf2/HO-1 Antioxidant Pathway The neuroprotective and antioxidant effects are often linked to the activation of the Nrf2 pathway, which upregulates endogenous antioxidant defenses.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TIF 7,3',4'-TIF Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) TIF->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cell Protection & Antioxidant Response Antioxidant_Genes->Cell_Protection

Caption: 7,3',4'-TIF activates the Nrf2 antioxidant pathway.

V. Conclusion

The in vivo study of 7,3',4'-Trihydroxyisoflavone holds significant promise for the development of novel therapeutics for inflammatory and neurodegenerative diseases. The protocols and guidelines presented here provide a comprehensive framework for researchers to design rigorous preclinical studies. By employing standardized models like MCAO and LPS-induced inflammation, and focusing on key endpoints such as infarct volume, neurological function, and cytokine levels, the scientific community can effectively evaluate and advance the therapeutic potential of this promising soy metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 7,3',4'-Trihydroxyflavone (Fisetin)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 7,3',4'-Trihydroxyflavone, a promising flavonoid with numerous biological activities.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (Fisetin) poorly soluble in water?

This compound is a flavonoid with a planar ring structure and multiple hydroxyl groups that can participate in strong intermolecular hydrogen bonding. This crystalline structure makes it difficult for water molecules to effectively solvate the compound, leading to its low aqueous solubility.[1] Its high lipophilicity (logP 3.2) also contributes to its poor water solubility of approximately 10.45 µg/mL.[2]

Q2: What are the primary strategies to improve the aqueous solubility of Fisetin?

Several effective methods can be employed to enhance the aqueous solubility and bioavailability of Fisetin. The most common and well-documented strategies include:

  • Nanoparticle Encapsulation: Encapsulating Fisetin within polymeric nanoparticles (e.g., PLGA, PLA), liposomes, or micelles can significantly increase its solubility and dissolution rate.[2][3][4][5]

  • Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as poly-methyl-β-CD, can encapsulate the hydrophobic Fisetin molecule, thereby increasing its aqueous solubility.[6][7][8]

  • Solid Dispersions: Creating amorphous solid dispersions of Fisetin with hydrophilic carriers can improve its dissolution profile by disrupting the crystal lattice.[6][7]

  • Co-solvents: For laboratory and in vitro experiments, dissolving Fisetin in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it in an aqueous medium is a common practice.[9][10]

  • Cocrystallization: The formation of cocrystals with other molecules can alter the crystal packing and improve the solubility of Fisetin.[11]

Q3: Can I use co-solvents to dissolve Fisetin for my cell culture experiments?

Yes, using co-solvents is a viable and common method for dissolving Fisetin for in vitro assays. A typical approach involves first dissolving Fisetin in an organic solvent such as DMSO or ethanol to create a stock solution, which is then further diluted in the aqueous cell culture medium.[9][10] However, it is crucial to keep the final concentration of the organic solvent in the cell culture medium to a minimum (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[1]

Troubleshooting Guides

Issue: Fisetin precipitates out of solution during my cell culture experiment.
  • Possible Cause 1: Exceeded Solubility Limit in Culture Media. Even when using a co-solvent, the final concentration of Fisetin in your cell culture media may surpass its solubility limit, causing it to precipitate over time.[10]

    • Solutions:

      • Decrease Final Concentration: If your experimental design allows, try using a lower final working concentration of Fisetin.[10]

      • Optimize Co-solvent Dilution: Prepare a more concentrated stock solution in your organic solvent and use a smaller volume to achieve the desired final concentration in the media. This will minimize the amount of organic solvent introduced to your cells.[10]

      • Utilize a Solubilization Technique: For longer-term experiments or when higher concentrations are essential, consider using a more stable formulation, such as Fisetin-loaded nanoparticles or a cyclodextrin inclusion complex.[10]

  • Possible Cause 2: Interaction with Media Components. Components within the cell culture media, such as proteins in fetal bovine serum (FBS), can interact with Fisetin, potentially reducing its stability in the solution.[10]

    • Solutions:

      • Serum-Free Media: If your experiment permits, test the solubility and effects of Fisetin in a serum-free medium.[10]

      • Pre-complex with Serum: Before adding to the full volume of media, try pre-incubating the Fisetin stock solution with a small amount of serum to see if this improves its stability.[10]

Issue: Inconsistent results in animal studies after oral administration of Fisetin.
  • Possible Cause: Low and Variable Oral Bioavailability. The poor aqueous solubility of Fisetin leads to low dissolution in the gastrointestinal tract, resulting in low and inconsistent absorption and, consequently, variable therapeutic outcomes.[2][12]

    • Solutions:

      • Advanced Formulation: Employ formulation strategies such as nanoparticles, solid dispersions, or cyclodextrin complexes to improve the oral bioavailability of Fisetin.[2][5][6]

      • Vehicle Selection: For preclinical studies, consider formulating Fisetin in a vehicle known to enhance the absorption of lipophilic compounds, such as a self-emulsifying drug delivery system (SEDDS).

Quantitative Data on Solubility Enhancement

The following table summarizes the improvements in Fisetin's aqueous solubility achieved through various techniques as reported in the literature.

TechniqueCarrier/SystemInitial Solubility of Fisetin (µg/mL)Enhanced Solubility (µg/mL)Fold IncreaseReference
Nanocrystals -60.57420~7[2]
Cyclodextrin Complex poly-methyl-β-CD~893,710~42
Co-solvent 1:1 DMSO:PBS (pH 7.2)Sparingly soluble~500-[9]
Cocrystallization Nicotinamide (1:2)--~2.5

Detailed Experimental Protocols

Protocol 1: Preparation of Fisetin-Loaded PLGA Nanoparticles by Interfacial Deposition

This protocol is based on the interfacial deposition method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[3]

Materials:

  • This compound (Fisetin)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Organic solvent (e.g., acetone)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of Fisetin and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 0.5% w/v).

  • Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The organic solvent will diffuse into the aqueous phase, leading to the precipitation of PLGA and the formation of Fisetin-loaded nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove any unencapsulated Fisetin and excess PVA.

  • Lyophilization (Optional): The purified nanoparticles can be lyophilized for long-term storage.

Protocol 2: Preparation of Fisetin-Cyclodextrin Inclusion Complex by Kneading Method

This protocol describes the formation of a Fisetin-cyclodextrin inclusion complex using the kneading method.[13]

Materials:

  • This compound (Fisetin)

  • poly-methyl-β-cyclodextrin (poly-methyl-β-CD)

  • Ethanol

  • Water

Procedure:

  • Mixing: Place a specific molar ratio of Fisetin and poly-methyl-β-CD in a mortar.

  • Kneading: Add a small amount of an ethanol/water mixture to the powder and knead for a specified time (e.g., 45-60 minutes) to form a homogeneous paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

Protocol 3: Preparation of Fisetin Solid Dispersion by Spray Drying

This protocol outlines the preparation of a Fisetin solid dispersion using the spray drying technique.[6]

Materials:

  • This compound (Fisetin)

  • Hydrophilic carrier (e.g., poly-methyl-β-CD)

  • Ethanol

  • Water

Procedure:

  • Solution Preparation: Dissolve Fisetin in ethanol and the hydrophilic carrier in water. Mix the two solutions.

  • Spray Drying: Feed the resulting solution into a spray dryer with optimized parameters (e.g., inlet temperature, feed rate, atomization pressure).

  • Collection: Collect the dried powder from the cyclone separator.

  • Characterization: Analyze the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using appropriate analytical techniques.

Visualizations

experimental_workflow cluster_np Nanoparticle Encapsulation cluster_cd Cyclodextrin Complexation cluster_sd Solid Dispersion np_start Dissolve Fisetin & PLGA in Organic Solvent np_form Mix Organic & Aqueous Phases (Interfacial Deposition) np_start->np_form np_aq Prepare Aqueous PVA Solution np_aq->np_form np_evap Solvent Evaporation np_form->np_evap np_purify Purification (Centrifugation) np_evap->np_purify np_end Fisetin-Loaded Nanoparticles np_purify->np_end cd_start Mix Fisetin & Cyclodextrin cd_knead Knead with Ethanol/Water cd_start->cd_knead cd_dry Drying cd_knead->cd_dry cd_sieve Sieving cd_dry->cd_sieve cd_end Fisetin-Cyclodextrin Complex cd_sieve->cd_end sd_start Dissolve Fisetin & Carrier sd_spray Spray Drying sd_start->sd_spray sd_collect Powder Collection sd_spray->sd_collect sd_end Fisetin Solid Dispersion sd_collect->sd_end

Caption: Experimental workflows for enhancing Fisetin solubility.

fisetin_signaling_pathway cluster_apoptosis Apoptosis Induction Fisetin This compound (Fisetin) Bcl2 Bcl-2 Fisetin->Bcl2 Bax Bax Fisetin->Bax Caspase8 Caspase-8 Fisetin->Caspase8 Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Fisetin's role in inducing apoptosis in cancer cells.

References

Technical Support Center: Strategies to Prevent 7,3',4'-Trihydroxyisoflavone Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of 7,3',4'-Trihydroxyisoflavone in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is 7,3',4'-Trihydroxyisoflavone and why is it prone to precipitation in cell culture media?

A1: 7,3',4'-Trihydroxyisoflavone is a naturally occurring isoflavonoid, a type of flavonoid, and a major metabolite of daidzein.[1][2] Like many flavonoids, it has a hydrophobic structure, leading to poor solubility in aqueous solutions such as cell culture media.[3][4] This inherent hydrophobicity is the primary reason for its tendency to precipitate, especially at higher concentrations.

Q2: What is the recommended solvent for preparing a 7,3',4'-Trihydroxyisoflavone stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of 7,3',4'-Trihydroxyisoflavone. It is crucial to prepare a high-concentration stock solution, which can then be diluted to the final working concentration in the cell culture medium. This approach minimizes the final concentration of DMSO, which can be toxic to cells.[5][6]

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

A3: The sensitivity to DMSO is highly cell-line dependent.[5][6] However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubation.[7][8][9] It is highly recommended to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line.[8]

Q4: Can serum in the cell culture medium affect the solubility of 7,3',4'-Trihydroxyisoflavone?

A4: Yes, serum components, such as proteins, can interact with flavonoids and potentially influence their solubility.[10] In some cases, serum proteins may help to keep hydrophobic compounds in solution. However, interactions can be complex, and it is advisable to test the solubility of 7,3',4'-Trihydroxyisoflavone in both serum-free and serum-containing media.

Q5: Are there alternative methods to improve the solubility of 7,3',4'-Trihydroxyisoflavone in cell culture media?

A5: Yes, cyclodextrins can be used to enhance the aqueous solubility of flavonoids.[4][11] These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like 7,3',4'-Trihydroxyisoflavone, increasing their stability and solubility in aqueous solutions.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.[4]

Troubleshooting Guide

Issue 1: Precipitation is observed immediately after adding the 7,3',4'-Trihydroxyisoflavone stock solution to the cell culture medium.

  • Possible Cause: The concentration of 7,3',4'-Trihydroxyisoflavone exceeds its solubility limit in the cell culture medium. The final concentration of DMSO might be too high, causing the compound to "crash out" of the solution.

  • Solution:

    • Decrease the final concentration: Prepare a dilution series to determine the maximum soluble concentration of 7,3',4'-Trihydroxyisoflavone in your specific cell culture medium.

    • Optimize the dilution method: Add the DMSO stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling.[13] This gradual dilution can prevent localized high concentrations and subsequent precipitation.

    • Reduce the final DMSO concentration: If possible, prepare a more concentrated DMSO stock solution so that a smaller volume is needed to achieve the desired final concentration of 7,3',4'-Trihydroxyisoflavone, keeping the final DMSO concentration below 0.1%.[5][6]

Issue 2: The cell culture medium becomes cloudy or forms a precipitate during incubation.

  • Possible Cause:

    • Temperature fluctuations: Changes in temperature can affect the solubility of the compound.[14]

    • Evaporation of media: Evaporation can increase the concentration of all components in the medium, potentially exceeding the solubility limit of 7,3',4'-Trihydroxyisoflavone.[15]

    • pH shift: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of the compound.

    • Interaction with secreted cellular components: Cells may secrete molecules that interact with the compound, leading to precipitation.

  • Solution:

    • Ensure stable incubator conditions: Maintain a constant temperature and humidity to minimize temperature fluctuations and evaporation.[15]

    • Use buffered media: Consider using a medium buffered with HEPES to maintain a stable pH.

    • Perform a solubility test under incubation conditions: Add 7,3',4'-Trihydroxyisoflavone to cell-free medium and incubate under the same conditions as your experiment to see if precipitation occurs in the absence of cells.[3]

Issue 3: How can I differentiate between 7,3',4'-Trihydroxyisoflavone precipitation and microbial contamination?

  • Solution:

    • Microscopic examination: Observe a sample of the culture medium under a microscope. Precipitation will typically appear as amorphous or crystalline, non-motile particles.[3] Bacterial contamination will appear as small, motile rods or cocci, while yeast will appear as budding oval shapes.[3]

    • Control experiment: Add the 7,3',4'-Trihydroxyisoflavone stock solution to cell-free medium and incubate. If turbidity or a precipitate forms, it is likely due to the compound's solubility limits.[3]

Data Presentation

Table 1: Solubility of 7,3',4'-Trihydroxyisoflavone in Various Solvents

SolventConcentrationNotes
DMSO100 mg/mL (370.04 mM)Ultrasonic assistance may be needed.
DMSO80 mg/mL (296.03 mM)Sonication is recommended.
EthanolSolubleQuantitative data not readily available.
WaterPoorly soluble-

Table 2: Recommended Maximum DMSO Concentration in Cell Culture

DMSO ConcentrationTolerance by Cell LinesRecommendations
< 0.1%Generally well-tolerated by most cell lines, including sensitive and primary cells.[7][8]Recommended for long-term exposure studies.
0.1% - 0.5%Tolerated by many robust cell lines for short-term exposure (up to 72 hours).[7][8]A vehicle control is essential.
> 0.5%May cause cytotoxicity and affect cell function in many cell lines.[5][8]Should be avoided unless a dose-response curve shows no effect.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 7,3',4'-Trihydroxyisoflavone in DMSO

Materials:

  • 7,3',4'-Trihydroxyisoflavone powder (MW: 270.24 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh 2.70 mg of 7,3',4'-Trihydroxyisoflavone powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[16]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM stock solution of 7,3',4'-Trihydroxyisoflavone in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine the desired final concentration of 7,3',4'-Trihydroxyisoflavone for your experiment.

  • Calculate the volume of the 10 mM stock solution required. Ensure the final DMSO concentration remains below the tolerated level for your cell line (ideally ≤ 0.1%).

    • Example for a 10 µM final concentration in 10 mL of medium:

      • Volume of stock = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

      • Final DMSO concentration = (10 µL / 10,000 µL) * 100% = 0.1%

  • In a sterile conical tube, place the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the 10 mM stock solution dropwise.[13]

  • Continue to mix gently for a few seconds to ensure homogeneity.

  • Visually inspect the working solution for any signs of precipitation before adding it to your cells.

  • Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium.[17]

Protocol 3: Determining the Maximum Soluble Concentration in Cell Culture Medium

Materials:

  • 10 mM stock solution of 7,3',4'-Trihydroxyisoflavone in DMSO

  • Cell culture medium (with and without serum)

  • 96-well clear flat-bottom plate

  • Microplate reader or nephelometer

Procedure:

  • Prepare a series of dilutions of the 10 mM stock solution in your cell culture medium in the wells of a 96-well plate. A typical concentration range to test would be from 1 µM to 200 µM.

  • Include a blank control with medium and the highest concentration of DMSO used.

  • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2, 24, 48 hours).

  • Visually inspect each well for any signs of precipitation.

  • Quantify the amount of precipitate by measuring the absorbance (e.g., at 600 nm) or by using a nephelometer to measure light scattering.[18]

  • The highest concentration that does not show a significant increase in absorbance or light scattering compared to the blank is considered the maximum soluble concentration under those conditions.

Visualizations

experimental_workflow Experimental Workflow for Using 7,3',4'-Trihydroxyisoflavone cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control prep_stock Prepare 10 mM Stock Solution in 100% DMSO store_stock Aliquot and Store at -80°C prep_stock->store_stock dilute_working Prepare Working Solution in Pre-warmed Medium (Final DMSO <0.1%) store_stock->dilute_working treat_cells Treat Cells dilute_working->treat_cells vehicle_control Prepare Vehicle Control (Medium + DMSO) vehicle_control->treat_cells incubate Incubate (37°C, 5% CO2) treat_cells->incubate assay Perform Cellular Assay incubate->assay solubility_test Perform Solubility Test in Media solubility_test->dilute_working Inform Concentration dmso_test Determine Max Tolerated DMSO Concentration dmso_test->dilute_working Inform DMSO Limit

Caption: Workflow for preparing and using 7,3',4'-Trihydroxyisoflavone.

troubleshooting_flowchart Troubleshooting Precipitation decision decision start Precipitation Observed microscopy Microscopic Examination start->microscopy is_contamination Microbial Contamination? microscopy->is_contamination contamination_protocol Follow Contamination Protocol is_contamination->contamination_protocol Yes is_precipitate Amorphous/Crystalline Particles? is_contamination->is_precipitate No is_precipitate->start No check_concentration Is Final Concentration Too High? is_precipitate->check_concentration Yes reduce_concentration Reduce Final Concentration check_concentration->reduce_concentration Yes check_dmso Is Final DMSO > 0.1%? check_concentration->check_dmso No end Problem Resolved reduce_concentration->end optimize_stock Optimize Stock Concentration check_dmso->optimize_stock Yes check_dilution Was Dilution Method Correct? check_dmso->check_dilution No optimize_stock->end optimize_dilution Add Stock Dropwise to Medium with Swirling check_dilution->optimize_dilution No check_dilution->end Yes optimize_dilution->end

Caption: A logical flowchart for troubleshooting precipitation issues.

signaling_pathway Potential Signaling Pathways Inhibited by 7,3',4'-Trihydroxyisoflavone compound 7,3',4'-Trihydroxyisoflavone cot Cot (Tpl2/MAP3K8) compound->cot mkk4 MKK4 (SEK1) compound->mkk4 pi3k PI3K compound->pi3k cdk CDKs compound->cdk cot->mkk4 mek1_2 MEK1/2 cot->mek1_2 jnk JNK mkk4->jnk erk1_2 ERK1/2 mek1_2->erk1_2 apoptosis Apoptosis erk1_2->apoptosis Context-dependent jnk->apoptosis akt Akt pi3k->akt akt->cdk Regulates cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Inhibitory effects of 7,3',4'-Trihydroxyisoflavone on signaling pathways.

References

Troubleshooting 7,3',4'-Trihydroxyflavone instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7,3',4'-Trihydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the stability of this compound in solution and to provide guidance for its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be related to its stability in solution?

A1: Yes, inconsistent results are a strong indicator of compound instability. Like many flavonoids, this compound can degrade under typical experimental conditions, especially in aqueous solutions and cell culture media.[1][2] This degradation leads to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in poor reproducibility and inaccurate dose-response curves.

Q2: What are the primary factors that cause this compound to degrade in my experiments?

A2: Several factors can contribute to the degradation of this compound in solution:

  • pH: Flavonoids are generally more stable in acidic conditions (pH < 7) and are susceptible to degradation in neutral to alkaline environments (pH > 7.4), which are common in cell culture media.[3][4]

  • Temperature: Elevated temperatures, such as the 37°C used for cell culture incubations, can accelerate the rate of degradation.[2]

  • Light: Exposure to ambient or UV light can cause photodegradation of phenolic compounds like this compound.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly due to the catechol (3',4'-dihydroxy) group on the B-ring of the molecule.[5]

  • Media Components: Components within cell culture media, such as metal ions, can catalyze the oxidation of flavonoids.[6] The presence of serum can have a complex effect; while proteins like albumin may have a stabilizing effect through binding, other serum components might contribute to degradation.[7][8]

Q3: How should I prepare and store my this compound stock solutions to maximize stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your compound.

  • Solvent: Dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.

  • Storage Temperature: Store stock solutions at -20°C for short-term use and -80°C for long-term storage.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into smaller, single-use volumes.

  • Light Protection: Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Q4: I am observing a color change in my cell culture medium after adding this compound. What does this indicate?

A4: A color change in the medium, often to a yellowish or brownish hue, is a common sign of flavonoid oxidation and degradation. This is particularly prevalent in neutral to alkaline pH conditions. If you observe a color change, it is highly likely that the concentration of the active compound is decreasing.

Q5: How can I confirm if my this compound is degrading during my experiment?

A5: The most definitive way to confirm degradation is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). By analyzing samples of your working solution at different time points (e.g., at the beginning and end of your experiment), you can quantify the amount of intact this compound. A significant decrease in the peak area corresponding to the compound over time confirms its instability under your experimental conditions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.

Potential CauseRecommended Solution
Low Aqueous Solubility This compound has low solubility in water. Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is sufficient to maintain solubility but low enough to avoid cellular toxicity (typically <0.5% v/v).
"Solvent Shock" Rapidly diluting a concentrated organic stock solution into an aqueous medium can cause the compound to precipitate. To avoid this, add the stock solution dropwise to the aqueous solution while vortexing or stirring to ensure rapid mixing and dispersion.
pH of the Medium The solubility of flavonoids can be pH-dependent. While altering the pH of cell culture media is generally not recommended, be aware that the physiological pH of ~7.4 may not be optimal for solubility.

Issue 2: Low or no observed biological activity of this compound.

Potential CauseRecommended Solution
Compound Degradation As discussed in the FAQs, this compound can degrade in solution. Prepare fresh working solutions immediately before each experiment. Minimize the pre-incubation time of the compound in the medium before adding it to cells.
Improper Storage Ensure that both the solid compound and stock solutions are stored correctly (at -20°C or -80°C, protected from light and moisture) to prevent degradation before use.
Sub-optimal Concentration The effective concentration of the compound may be higher than anticipated due to degradation. Consider performing a dose-response experiment over a wider concentration range.

Issue 3: Inconsistent results between experimental replicates.

Potential CauseRecommended Solution
Variable Compound Stability Inconsistent timing in the preparation and application of the working solutions can lead to different levels of degradation between replicates. Standardize your workflow to ensure all samples are treated identically.
Precipitation in Some Wells Uneven mixing or temperature fluctuations can lead to precipitation in some wells but not others. Ensure thorough mixing of your working solution and maintain a constant temperature.
Light Exposure Variation Differences in light exposure between plates or wells can lead to varying rates of photodegradation. Keep plates covered and away from direct light as much as possible.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)~5 mg/mL
Dimethyl sulfoxide (DMSO)~5 mg/mL

Table 2: Factors Influencing the Stability of Flavonoids in Solution

FactorCondition Promoting InstabilityCondition Promoting Stability
pH Neutral to Alkaline (pH > 7.4)Acidic (pH < 7.0)
Temperature High (e.g., 37°C or above)Low (e.g., 4°C, -20°C, -80°C)
Light Exposure to UV or ambient lightStorage in the dark (amber vials/foil)
Oxygen Presence of dissolved oxygenDeoxygenated solvents (purged with N₂ or Ar)
Metal Ions Presence of transition metal ions (e.g., Fe³⁺, Cu²⁺)Presence of chelating agents (e.g., EDTA)
Serum Presence of degradative enzymesPresence of binding proteins (e.g., albumin)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To quantify the degradation of this compound in a specific solution over time.

Materials:

  • This compound stock solution

  • Experimental solution (e.g., cell culture medium, buffer)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

  • HPLC vials

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in your experimental medium at the final concentration used in your assays.

  • Time Zero Sample (t=0): Immediately after preparation, take an aliquot of the working solution, filter it through a 0.45 µm syringe filter into an HPLC vial, and store it at -80°C until analysis.

  • Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂, protected from light).

  • Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 24 hours), take additional aliquots, filter them, and store them at -80°C.

  • HPLC Analysis:

    • Thaw all samples.

    • Set up an appropriate HPLC method. A gradient elution is often effective for separating the parent compound from potential degradation products. For example:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a low percentage of B, and gradually increase it over the run.

    • Set the detector to monitor at the λmax of this compound (approximately 343 nm).

    • Inject the samples and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the t=0 sample.

    • Integrate the peak area of this compound for each time point.

    • Plot the peak area (or percentage of the initial peak area) against time to determine the degradation kinetics.

Protocol 3: UV-Vis Spectrophotometry for Flavonoid Analysis

Objective: To monitor changes in the UV-Vis absorbance spectrum of this compound as an indicator of degradation.

Materials:

  • This compound stock solution

  • Buffers of various pH values

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a diluted solution of this compound in the buffer of interest to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Scan the initial spectrum: Immediately after preparation, scan the UV-Vis spectrum of the solution from approximately 200 to 500 nm to determine the initial absorbance maxima (λmax). For this compound, expect major peaks around 238 nm and 343 nm.

  • Monitor spectral changes: At regular time intervals, scan the spectrum again under the same conditions.

  • Analyze the data: A decrease in the absorbance at the λmax and/or the appearance of new peaks can indicate degradation of the compound.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Assessing this compound Stability prep_stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (Dilute stock in experimental medium) prep_stock->prep_working t0_sample Collect t=0 Sample (Filter and store at -80°C) prep_working->t0_sample incubate Incubate Working Solution (Experimental conditions: temp, light) prep_working->incubate hplc_analysis HPLC Analysis (Quantify peak area) t0_sample->hplc_analysis timepoint_samples Collect Samples at Time Points (e.g., 2, 4, 8, 24h) incubate->timepoint_samples timepoint_samples->hplc_analysis data_analysis Data Analysis (Plot peak area vs. time) hplc_analysis->data_analysis conclusion Determine Degradation Rate data_analysis->conclusion

Caption: Workflow for assessing compound stability.

rankl_signaling Inhibition of RANKL-Induced NF-κB Signaling by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Flavone This compound Flavone->IKK_complex Inhibits Gene_expression Osteoclast-specific Gene Expression NFkB_n->Gene_expression Induces

Caption: RANKL/NF-κB signaling inhibition.

jak_stat_signaling Inhibition of JAK-STAT Signaling by this compound cluster_membrane_js Cell Membrane cluster_cytoplasm_js Cytoplasm cluster_nucleus_js Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes STAT_dimer_n STAT Dimer STAT_dimer->STAT_dimer_n Translocation Flavone_js This compound Flavone_js->JAK Inhibits Gene_expression_js Inflammatory Gene Expression STAT_dimer_n->Gene_expression_js Induces

Caption: JAK-STAT signaling inhibition.

References

Technical Support Center: Overcoming Autofluorescence of 7,3',4'-Trihydroxyflavone in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the challenges posed by the intrinsic fluorescence of 7,3',4'-Trihydroxyflavone (also known as Fisetin) during microscopic imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its autofluorescence a problem in imaging?

A1: this compound is a naturally occurring flavonoid with various biological activities, including antioxidant and anti-inflammatory properties.[1][2] Like many flavonoids, its conjugated ring structure makes it an efficient fluorophore.[3] This intrinsic fluorescence, or autofluorescence, becomes problematic when researchers are trying to visualize other specific targets in cells or tissues using fluorescent labels (fluorophores). The broad emission spectrum of the flavonoid can overlap with the signal from the intended label, making it difficult to distinguish the specific signal from the background noise, potentially leading to false positives and inaccurate quantification.[4][5]

Q2: What are the spectral properties of this compound (Fisetin)?

A2: this compound exhibits broad excitation and emission spectra. When excited with two-photon microscopy at 780 nm, it shows a distinct emission peak at approximately 550 nm and a blue-shifted peak around 460 nm.[3] The emission can be influenced by its environment; for example, when bound to proteins, the emission maximum is around 540 nm, whereas in an aqueous environment, it's closer to 460 nm.[3] This broad emission, particularly in the green-yellow range, means it can significantly overlap with commonly used fluorophores like GFP and FITC.

Q3: My sample is fixed with formaldehyde. Does this affect the autofluorescence?

A3: Yes, aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence by reacting with amines in tissues to form fluorescent products.[4][6] This fixation-induced autofluorescence has a broad emission spectrum across the blue, green, and red ranges and will compound the existing autofluorescence from the this compound.[7] To minimize this, it is recommended to fix samples for the shortest time necessary for adequate preservation.[8][9]

Q4: Can I combine different methods to reduce autofluorescence?

A4: Absolutely. Combining methods is often the most effective strategy. For instance, you could select a far-red fluorophore for your target of interest while also treating the sample with a chemical quenching agent.[10] Another powerful combination is to use a chemical quencher followed by partial photobleaching of the remaining background.[10] The optimal combination will depend on the specific sample type and the intensity of the autofluorescence.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your imaging experiments involving this compound.

Problem 1: High diffuse background fluorescence is obscuring my target signal.

  • Possible Cause: Strong intrinsic autofluorescence from this compound is overlapping with your chosen fluorophore. Endogenous molecules within the sample (e.g., NADH, collagen) and the fixative used can also contribute to the background.[6][11]

  • Solutions:

    • Optimize Fluorophore Selection: Switch to fluorophores that emit in the far-red or near-infrared region of the spectrum (emission > 650 nm).[4][11] Autofluorescence from biological sources and flavonoids is typically weakest in this range.[5]

    • Implement Chemical Quenching: After fixation and permeabilization, treat your sample with a chemical quenching agent. Commercial kits like TrueVIEW™ or reagents like Sudan Black B can effectively reduce autofluorescence from multiple sources.[6][10]

    • Use Spectral Unmixing: If you have access to a confocal microscope with a spectral detector, this computational technique can precisely separate the broad emission spectrum of the flavonoid from your specific fluorophore's signal.[10][12]

Problem 2: My signal is weak, and the background is still too high even after trying basic quenching.

  • Possible Cause: The concentration of this compound is very high, or your target protein is of low abundance. Standard methods may not be sufficient to achieve a good signal-to-noise ratio.

  • Solutions:

    • Controlled Photobleaching: Before applying your fluorescent antibody or probe, intentionally expose the sample to intense, broad-spectrum light from your microscope's lamp.[13][14] This can destroy a significant portion of the autofluorescent molecules. Be careful not to photobleach your actual target if it is already labeled.

    • Fluorescence Lifetime Imaging (FLIM): If available, FLIM can separate signals based on the fluorescence lifetime of the molecules rather than just their emission wavelength. The lifetime of your fluorophore is likely different from that of the autofluorescent background, allowing for clear separation.[11]

Data Presentation

Table 1: Spectral Properties of this compound (Fisetin) and Common Fluorophores. This table highlights the spectral overlap that necessitates the troubleshooting methods described.

Compound/FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Spectral Range of Concern
This compound ~370 (one-photon)[15], 780 (two-photon)[3]~460 nm to ~550 nm[3]Blue, Green, Yellow
GFP / Alexa Fluor 488~488~509Green
FITC~495~519Green
RFP / TRITC~557~583Orange-Red
Alexa Fluor 647~650~668Far-Red

Table 2: Comparison of Autofluorescence Reduction Techniques. This table summarizes the primary methods for combating autofluorescence.

MethodPrincipleAdvantagesDisadvantages
Far-Red Fluorophores Spectral SeparationSimple to implement, avoids the bulk of autofluorescence.[7]Requires appropriate filters and detectors on the microscope.
Chemical Quenching Non-fluorescent dyes absorb background fluorescence.Effective on a broad range of autofluorescence sources, including lipofuscin.[6][7]Can sometimes reduce specific signal; may have residual fluorescence in some channels.[6]
Photobleaching Destruction of fluorescent molecules by light exposure.Simple and cost-effective; can significantly reduce background.[13][14]Can potentially damage the sample or target epitopes; time-consuming.[14]
Spectral Unmixing Computational separation of emission spectra.Highly specific and powerful; can remove autofluorescence signal precisely.[10][12]Requires a confocal microscope with a spectral detector and specialized software.

Experimental Protocols

Protocol 1: Linear Spectral Unmixing to Isolate Signal

This protocol outlines the use of a confocal microscope with a spectral detector to computationally remove the autofluorescence signal from this compound.

Materials:

  • Confocal microscope with a spectral (lambda) detector.

  • Imaging software capable of linear unmixing (e.g., ZEN, LAS X, NIS-Elements).

  • Your fully stained experimental sample.

  • An "autofluorescence only" control sample (processed identically but without fluorescent labels).

Methodology:

  • Acquire Reference Spectra:

    • Place the "autofluorescence only" control sample on the microscope.

    • Excite the sample using the same laser line you will use for your experimental sample (e.g., 488 nm).

    • Using the spectral detector, acquire a "lambda stack" to capture the full emission spectrum of the autofluorescence from 3-5 representative regions.

    • Use the software to average these spectra and save it in the reference library as "Autofluorescence."

  • Acquire Experimental Image:

    • Switch to your fully stained experimental sample.

    • Acquire a lambda stack of your region of interest using the same settings as for the reference spectrum. The image will appear with mixed signals.

  • Perform Linear Unmixing:

    • Open the linear unmixing tool in your software.

    • Select the lambda stack from your experimental sample as the source image.

    • In the unmixing library, select the "Autofluorescence" spectrum you just created. Also, select the reference spectrum for your specific fluorophore (e.g., Alexa Fluor 488) from the software's library or a previously acquired reference slide.

    • Execute the unmixing algorithm.

  • Analyze Separated Images:

    • The software will generate separated images (channels). One channel will show the calculated distribution of your fluorophore, and another will show the distribution of the autofluorescence.

    • You can now perform your analysis on the "unmixed" channel corresponding to your fluorophore, which should have a significantly improved signal-to-noise ratio.[10][16]

Protocol 2: Pre-Staining Photobleaching for Autofluorescence Reduction

This protocol uses intense light to destroy autofluorescent molecules before the specific fluorescent labeling step.

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a white light LED).

  • Your fixed and permeabilized, but unlabeled, samples on slides.

  • PBS or other suitable buffer.

Methodology:

  • Sample Preparation: Ensure your samples are fully fixed, permeabilized, and washed. Keep them hydrated in PBS in a suitable dish or on a slide with a coverslip.

  • Illumination:

    • Place the sample on the microscope stage.

    • Using a low magnification objective (e.g., 10x or 20x) to cover a larger area, open the shutter to expose the sample to the full intensity of the arc lamp or LED.

    • Open all filter cubes to allow the broadest spectrum of light to reach the sample.

  • Photobleaching Duration:

    • Expose the sample to this intense light for a period ranging from 30 minutes to several hours. The optimal time depends on the sample type and the intensity of the autofluorescence and must be determined empirically.[13] For some tissues, this process can take 12-16 hours.[13]

    • You can periodically check the autofluorescence level using a standard filter set (e.g., FITC/GFP channel) to monitor the reduction.

  • Staining:

    • Once the background autofluorescence has been sufficiently reduced, remove the sample from the microscope.

    • Wash thoroughly with PBS to remove any reactive species generated during photobleaching.

    • Proceed with your standard immunofluorescence or fluorescent probe staining protocol.

Visualizations

TroubleshootingWorkflow Start High Background Fluorescence Observed Q_Fixation Is the sample fixed with aldehydes? Start->Q_Fixation A_Fixation Reduce fixation time or switch to an alcohol-based fixative. Q_Fixation->A_Fixation Yes Q_Fluorophore Are you using a fluorophore in the blue/green spectrum (e.g., GFP, FITC)? Q_Fixation->Q_Fluorophore No A_Fixation->Q_Fluorophore A_Fluorophore Switch to a Far-Red Fluorophore (e.g., Alexa Fluor 647, Cy5). Q_Fluorophore->A_Fluorophore Yes Q_Microscope Do you have a spectral confocal microscope? Q_Fluorophore->Q_Microscope No End Improved Signal-to-Noise Ratio A_Fluorophore->End A_Spectral Use Spectral Imaging and Linear Unmixing. Q_Microscope->A_Spectral Yes A_Chemical Apply Chemical Quenching (e.g., Sudan Black B, TrueVIEW™). Q_Microscope->A_Chemical No A_Spectral->End A_Bleach Perform Pre-Staining Photobleaching. A_Chemical->A_Bleach A_Bleach->End

Caption: A troubleshooting workflow for overcoming autofluorescence.

SpectralUnmixingWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Sample_Stained Experimental Sample (Stained) Acquire_Exp 2. Acquire Lambda Stack from Experimental Sample Sample_Stained->Acquire_Exp Sample_Control Control Sample (Unstained) Acquire_Ref 1. Acquire Reference Spectrum from Control Sample Sample_Control->Acquire_Ref Perform_Unmix 3. Perform Linear Unmixing using Reference Spectra Acquire_Ref->Perform_Unmix Ref. Spectrum Acquire_Exp->Perform_Unmix Mixed Data Analyze 4. Analyze Separated Channels Perform_Unmix->Analyze

Caption: Workflow for spectral unmixing to remove autofluorescence.

References

Technical Support Center: 7,3',4'-Trihydroxyflavone (Fisetin) Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential interference of 7,3',4'-Trihydroxyflavone, commonly known as fisetin, with MTT and other colorimetric-based cell viability assays. The antioxidant properties of flavonoids like fisetin can lead to erroneous results, and this guide offers troubleshooting advice and alternative methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Fisetin) and why is it studied?

A1: this compound (Fisetin) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1] It is of significant interest to the research community due to its wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1][2]

Q2: How do common colorimetric cell viability assays like the MTT assay work?

A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] The underlying principle is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial reductase enzymes in metabolically active cells.[3][4] The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is proportional to the number of viable cells.[4]

Q3: Can this compound (Fisetin) interfere with the MTT assay?

A3: Yes. Due to their potent antioxidant and reducing properties, flavonoids like fisetin can directly reduce tetrazolium salts (e.g., MTT, XTT) to formazan in the absence of cells.[3][5] This chemical reduction leads to a false-positive signal, which can be misinterpreted as an increase in cell viability or a decrease in cytotoxicity.[5][6] This interference can mask the true cytotoxic effects of the compound.

Q4: What are the tell-tale signs of interference in my assay results?

A4: A common sign of interference is an unexpected increase in cell viability at higher concentrations of fisetin, which may contradict visual microscopic examination of the cells (e.g., observing fewer, rounded, or detached cells).[5] Another indicator is a significant absorbance reading in "cell-free" control wells containing only media, MTT reagent, and fisetin.[6]

Q5: Are there alternative assays that are not affected by this compound?

A5: Yes, several alternative assays are recommended when working with flavonoids to avoid misleading data. These include:

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of the cell, providing a measure of total biomass. It is not dependent on cellular metabolism.[5][7]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a direct indicator of metabolically active cells.[5]

  • Trypan Blue Exclusion Assay: This is a direct cell counting method that assesses cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[5]

  • Crystal Violet Assay: This assay stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.

Troubleshooting Guides

Issue 1: Unexpected Increase in Viability with MTT Assay

  • Symptom: Absorbance values in your MTT assay increase with higher concentrations of this compound, suggesting increased cell viability, which is contrary to expectations for a cytotoxic compound.

  • Troubleshooting Workflow:

    G A Unexpected increase in viability with MTT assay B Perform a cell-free control experiment: - Wells with media + MTT + Fisetin - Wells with media + MTT only A->B C Is there a significant absorbance signal in the cell-free fisetin wells? B->C D Conclusion: Fisetin is directly reducing MTT. The MTT assay is not suitable for this compound. C->D Yes E Conclusion: No direct interference observed. Consider other biological effects or experimental error. C->E No F Recommended Action: Switch to a non-redox-based assay (e.g., SRB, Crystal Violet, or ATP-based assay). D->F

    Caption: Troubleshooting workflow for MTT assay interference.

Issue 2: High Background Absorbance

  • Symptom: Blank wells (containing only media and the assay reagent) and vehicle control wells show high absorbance readings.

  • Troubleshooting Steps:

    • Check for Contamination: Ensure that all reagents and the cell culture are free from microbial contamination.

    • Assess Compound Color: this compound solutions can have a yellowish color. Measure the absorbance of the compound in the media at the same wavelength used for the assay to determine if its intrinsic color is contributing to the signal.

    • Run Cell-Free Controls: As described in Issue 1, always include controls with the compound and the assay reagent in cell-free media to quantify any direct chemical reaction.

Quantitative Data Summary

The following table summarizes the reported cytotoxic effects of this compound (Fisetin) on various cell lines. Note: Many of these values were determined using tetrazolium-based assays and should be interpreted with caution due to the potential for interference.

Cell LineAssay TypeIC50 (µM)Exposure Time (h)
A549 (Lung Carcinoma)MTT214.4748
A549-CR (Cisplatin-resistant)MTT320.4248
HeLa (Cervical Cancer)MTT5048
A2780 (Ovarian Cancer)MTT~5072
OVCAR-3 (Ovarian Cancer)MTT~5072
RAW 264.7 (Macrophages, 2D)CCK-826.724
RAW 264.7 (Macrophages, 3D)CCK-848.624

Experimental Protocols

1. Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted from standard methodologies and is recommended as a robust alternative to MTT for assessing cell viability with flavonoids.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 hours).

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

2. Crystal Violet Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay.

  • Washing: Gently wash the cells twice with PBS.

  • Staining: Add 50 µL of 0.5% crystal violet solution (in 25% methanol) to each well and incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plates with water until the excess dye is removed. Air dry the plates.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 33% acetic acid or 10% SDS) to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength between 570-590 nm.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival. Understanding these can provide context to experimental results.

G Fisetin This compound (Fisetin) JAK JAK Fisetin->JAK Inhibits MAPK MAPK (p38, JNK) Fisetin->MAPK Inhibits PI3K PI3K Fisetin->PI3K Inhibits NFkB NF-κB Fisetin->NFkB Inhibits STAT STAT JAK->STAT Inflammation Inflammatory Response (e.g., NO, IL-1β) STAT->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Promotes Akt Akt PI3K->Akt Akt->NFkB NFkB->Inflammation

Caption: Simplified overview of signaling pathways modulated by Fisetin.

The following diagram illustrates a recommended experimental workflow for assessing the cytotoxicity of compounds like this compound.

G cluster_0 Initial Screening cluster_1 Confirmation cluster_2 Mechanism of Action A Compound Treatment (e.g., Fisetin) C Primary Viability Assay (e.g., SRB or Crystal Violet) A->C B Cell-Free Control (Compound + Assay Reagent) B->C Check for Interference D Secondary Viability Assay (e.g., ATP-based) C->D E Direct Cell Count (Trypan Blue) D->E F Apoptosis/Necrosis Assay (e.g., Annexin V/PI) E->F G Western Blot for Signaling Proteins F->G

Caption: Recommended workflow for cytotoxicity testing of flavonoids.

References

Technical Support Center: Purity Assessment of 7,3',4'-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthetic versus natural 7,3',4'-Trihydroxyflavone.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary differences in purity profiles between synthetic and natural this compound?

A1: Direct comparative studies on the purity of synthetic versus natural this compound are not extensively documented in peer-reviewed literature. However, based on general principles of natural product isolation and chemical synthesis, key differences can be anticipated.[1] Natural extracts may contain other structurally related flavonoids, glycosides, or phenolic compounds, which could lead to potential synergistic biological effects.[1] Synthetic this compound, on the other hand, is likely to have a higher degree of purity with respect to the target molecule, but may contain residual solvents, catalysts, or reaction byproducts from the synthesis process.[1]

Q2: What are the most effective analytical techniques for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying purity and identifying impurities.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, aiding in the identification of the parent compound and any impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can help to identify and quantify impurities, even those that are structurally very similar to the target compound.[5][6]

Q3: My HPLC chromatogram shows poor resolution of peaks. What could be the cause and how can I fix it?

A3: Poor resolution in the HPLC analysis of flavonoids is a common issue. Several factors could be contributing to this problem:

  • Mobile Phase Composition: The choice of organic solvent (acetonitrile is often preferred over methanol for flavonoids) and the pH of the aqueous phase are critical. Adding a small amount of acid, like 0.1% formic acid, can improve peak shape.

  • Column Temperature: Inconsistent temperature can lead to retention time shifts and poor resolution. Using a column oven to maintain a stable temperature is recommended.

  • Flow Rate: A lower flow rate can sometimes improve the separation of closely eluting peaks, although it will increase the run time.

  • Column Condition: An old or contaminated column can lose its resolving power. Flushing the column with a strong solvent or replacing it may be necessary.

Q4: I am observing significant peak tailing in my HPLC analysis. What are the likely causes and solutions?

A4: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.

  • Secondary Interactions: Flavonoids can interact with residual silanol groups on the silica-based stationary phase. Using a mobile phase with a low pH or a column with end-capping can help to minimize these interactions.

  • Column Contamination: Contaminants from previous injections can cause peak tailing. It is important to flush the column with a strong solvent between runs.

Section 2: Quantitative Data Summary

Table 1: Hypothetical Purity and Impurity Profile of Natural this compound

ParameterResultMethod
Purity (as this compound) 92.5%HPLC-UV (254 nm)
Related Flavonoid Impurity A 1.8%HPLC-UV, LC-MS
Related Flavonoid Impurity B 3.2%HPLC-UV, LC-MS
Unknown Impurities 2.5%HPLC-UV
Residual Solvents <0.1%GC-MS
Heavy Metals <10 ppmICP-MS

Table 2: Hypothetical Purity and Impurity Profile of Synthetic this compound

ParameterResultMethod
Purity (as this compound) >99.0%HPLC-UV (254 nm)
Starting Material Impurity 0.2%HPLC-UV, LC-MS
Reaction Byproduct 0.5%HPLC-UV, LC-MS
Unknown Impurities <0.3%HPLC-UV
Residual Solvents (e.g., DMSO, Acetone) <0.5%GC-MS
Heavy Metals <1 ppmICP-MS

Section 3: Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for the purity assessment of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 340 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol provides a general method for the identification of impurities.

  • LC System: Use the same HPLC conditions as described in Protocol 3.1.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Negative ESI is often effective for flavonoids.[7]

  • Mass Range: m/z 100-1000

  • Data Analysis: Compare the mass spectra of the impurity peaks with known flavonoid fragmentation patterns to tentatively identify the impurities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol is for the structural confirmation of this compound and identification of major impurities.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Experiments:

    • 1H NMR: To observe the proton signals.

    • 13C NMR: To observe the carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure.

  • Data Analysis: Compare the chemical shifts and coupling constants with literature values for this compound. Analyze signals from impurities to determine their structures.

Section 4: Visualizations

Signaling Pathways

This compound has been reported to influence several signaling pathways.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Purity Assessment cluster_data Data Comparison Natural Natural Source (e.g., Plant Extract) HPLC HPLC-UV (Purity, Quantification) Natural->HPLC Synthetic Synthetic This compound Synthetic->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS Further Analysis Comparison Comparative Analysis - Purity Profile - Impurity Identification HPLC->Comparison NMR NMR (Structure, Purity) LCMS->NMR Structural Confirmation LCMS->Comparison NMR->Comparison

Caption: Experimental workflow for the comparative purity assessment.

RANKL_NFATc1_Pathway THF This compound NFATc1_active NFATc1 (active) (Nuclear Translocation) THF->NFATc1_active inhibits RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 activates NFkB NF-κB TRAF6->NFkB cFos c-Fos TRAF6->cFos NFATc1_inactive NFATc1 (inactive) NFkB->NFATc1_inactive induces expression cFos->NFATc1_inactive induces expression NFATc1_inactive->NFATc1_active Ca2+ signaling (Calcineurin) Osteoclast Osteoclast Differentiation NFATc1_active->Osteoclast promotes

Caption: Inhibition of the RANKL/NFATc1 signaling pathway.[3][9]

JAK_STAT_Pathway THF This compound JAK JAK THF->JAK may inhibit STAT_active STAT (active) (Dimerization & Nuclear Translocation) THF->STAT_active may inhibit Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_inactive->STAT_active Gene Gene Transcription (Inflammatory Mediators) STAT_active->Gene promotes

Caption: Potential inhibition of the JAK-STAT signaling pathway.[8][10]

NFkB_Pathway THF This compound IKK IKK Complex THF->IKK inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor activates Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) (Cytoplasmic) IkB->NFkB_inactive degrades, releasing NFkB_active NF-κB (active) (Nuclear Translocation) NFkB_inactive->NFkB_active Gene Gene Transcription (Pro-inflammatory cytokines) NFkB_active->Gene promotes

References

Technical Support Center: Enhancing the Bioavailability of 7,3',4'-Trihydroxyflavone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the in vivo bioavailability of 7,3',4'-Trihydroxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low in vivo bioavailability of this compound?

A1: Like many flavonoids, this compound exhibits low in vivo bioavailability due to several key factors:

  • Poor Aqueous Solubility: This compound has low water solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][3]

  • Extensive First-Pass Metabolism: Following absorption, it undergoes significant metabolism in the intestine and liver by Phase I and Phase II enzymes. This process, which includes glucuronidation, sulfation, and methylation, converts the compound into more water-soluble metabolites that are easily excreted.[4][5]

  • Efflux by Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound and its metabolites back into the intestinal lumen, thereby reducing its net absorption into systemic circulation.[4]

  • Gut Microbiome Metabolism: The gut microbiota can degrade the flavonoid structure, leading to the formation of smaller, potentially less active compounds and reducing the amount of the parent compound available for absorption.[4][6]

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: Several approaches can be employed to enhance the oral bioavailability of this compound, broadly categorized as formulation and chemical modification strategies:

  • Formulation Strategies: These methods aim to improve the dissolution and absorption of the compound without altering its chemical structure.[4][7]

    • Nanoformulations: Reducing the particle size to the nanoscale (e.g., nanoparticles, nanosuspensions) increases the surface area for dissolution and can enhance absorption.[8][9][10][11][12]

    • Lipid-Based Delivery Systems: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like this compound.[4][9][10]

    • Co-administration with Absorption Enhancers: Certain agents, like piperine, can inhibit metabolic enzymes and efflux pumps, thereby increasing the systemic exposure of the flavonoid.[9]

  • Chemical Modification Strategies: These approaches involve altering the chemical structure of this compound to improve its physicochemical and pharmacokinetic properties.

    • Prodrugs: Attaching a promoiety to the flavonoid can enhance its solubility and/or permeability, with the promoiety being cleaved in vivo to release the active compound.[3][7]

    • Glycosylation: While flavonoid aglycones are generally absorbed more readily, specific glycosylation patterns can sometimes improve solubility and alter absorption pathways.[7][13]

Q3: Are there any known metabolites of this compound that I should monitor in my in vivo studies?

A3: Yes, like other flavonoids, this compound is expected to be extensively metabolized. The primary metabolites are likely to be glucuronide and sulfate conjugates formed during Phase II metabolism.[5][14] It is crucial to use analytical methods, such as LC-MS/MS, that can detect and quantify both the parent compound and its major metabolites in biological samples (plasma, urine, feces) to get a complete pharmacokinetic profile.

Troubleshooting Guides

Problem 1: Low or undetectable plasma concentrations of this compound after oral administration in animal models.

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility & Dissolution 1. Verify Solubility: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). 2. Formulation Enhancement: Employ formulation strategies such as creating a nanosuspension, or using co-solvents, surfactants, or cyclodextrins to improve solubility.[3][8] Lipid-based formulations like SEDDS or SLNs can also be highly effective.[4][9]
Low Intestinal Permeability 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intestinal permeability of the compound.[4] 2. Efflux Ratio Determination: Calculate the efflux ratio in the Caco-2 model to determine if this compound is a substrate for efflux transporters like P-glycoprotein.[4]
Extensive First-Pass Metabolism 1. Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions to determine the intrinsic clearance. 2. Metabolite Identification: Analyze plasma, urine, and feces for major metabolites (e.g., glucuronide and sulfate conjugates) to confirm metabolic pathways.[14] 3. Co-administration with Inhibitors: Consider co-administering with known inhibitors of relevant metabolic enzymes (e.g., piperine for CYP enzymes).[9]
Chemical Instability in GI Tract 1. pH Stability Profile: Assess the stability of this compound at different pH values mimicking the gastrointestinal tract. 2. Protective Formulations: Utilize encapsulation techniques like liposomes or polymeric nanoparticles to protect the compound from degradation in the harsh GI environment.[9][10]

Problem 2: My nanoformulation of this compound is not showing a significant improvement in bioavailability.

Possible Cause Troubleshooting Steps
Inadequate Physicochemical Characterization 1. Thorough Characterization: Ensure comprehensive characterization of the nanoformulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading. These parameters must be within the optimal range for oral absorption.[4]
Poor In Vitro Release Profile 1. Conduct Release Studies: Perform in vitro drug release studies under simulated GI conditions (simulated gastric and intestinal fluids). A sustained and complete release of the flavonoid from the nanocarrier is crucial for absorption.[4]
Instability in the GI Tract 1. Evaluate GI Stability: Assess the stability of the nanoformulation in the presence of GI enzymes and varying pH levels. The formulation should protect the encapsulated compound from premature degradation.[4]
Suboptimal Cellular Uptake 1. Caco-2 Cell Permeability Assay: Use a Caco-2 cell monolayer model to assess the transport of the nanoformulation across an intestinal epithelial barrier. Increased permeability compared to the free compound indicates enhanced potential for in vivo absorption.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₀O₅[1][15]
Molecular Weight270.24 g/mol [1][15]
Solubility (ALOGPS)1.04e-01 g/L[1]
LogP (ALOGPS)3.07[1]
Hydrogen Bond Donors3[1]
Hydrogen Bond Acceptors5[1]
pKa (strongest acidic)6.50[1]
Solubility in DMSO5 mg/mL[16]

Table 2: Example Pharmacokinetic Parameters of a Flavonoid (Fisetin) in Rats

This table presents data for Fisetin, a structurally related flavonoid, to provide a general reference for expected metabolic behavior.

Administration RouteDoseCmaxTmaxMetabolites DetectedSource
Intravenous10 mg/kg--Fisetin sulfates/glucuronides appeared instantaneously[14]
Oral50 mg/kg--Parent form transiently present; sulfates/glucuronides predominated[14]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension for Oral Gavage

  • Dissolution of Stabilizer: Dissolve a suitable stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose - HPMC) in deionized water.

  • Dispersion of Flavonoid: Disperse a known amount of this compound in the stabilizer solution.

  • High-Pressure Homogenization: Subject the dispersion to high-pressure homogenization for a specified number of cycles until a uniform nanosuspension is formed.

  • Characterization: Characterize the nanosuspension for particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

  • Dosing: Administer the freshly prepared nanosuspension to animals via oral gavage. Ensure continuous stirring during the dosing procedure to maintain homogeneity.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Use male Sprague-Dawley rats (8-10 weeks old), acclimatized for at least one week.

  • Fasting: Fast the animals overnight (12-18 hours) before administration, with free access to water.

  • Drug Administration:

    • Control Group: Administer a suspension of free this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.

    • Test Group: Administer the enhanced formulation (e.g., nanosuspension) of this compound at the same dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability.

Mandatory Visualizations

Bioavailability_Challenges THF This compound (Oral Administration) GI_Tract Gastrointestinal Tract THF->GI_Tract Dissolution Poor Dissolution GI_Tract->Dissolution Absorption Intestinal Absorption GI_Tract->Absorption Dissolution->GI_Tract Low Solubility Efflux P-gp Efflux Absorption->Efflux Enterocytes Enterocytes Absorption->Enterocytes Efflux->GI_Tract Reduced Uptake Metabolism1 Intestinal Metabolism (Phase II) Enterocytes->Metabolism1 Portal_Vein Portal Vein Enterocytes->Portal_Vein Metabolism1->Enterocytes Metabolite Formation Liver Liver Portal_Vein->Liver Metabolism2 Hepatic First-Pass Metabolism Liver->Metabolism2 Systemic_Circulation Systemic Circulation (Low Bioavailability) Liver->Systemic_Circulation Metabolism2->Liver Extensive Metabolism Excretion Excretion Systemic_Circulation->Excretion

Caption: Factors contributing to the low oral bioavailability of this compound.

Experimental_Workflow Formulation Formulation Development (e.g., Nanosuspension) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation->Characterization InVitro In Vitro Evaluation Characterization->InVitro Solubility Solubility Studies InVitro->Solubility Release Dissolution/Release Testing InVitro->Release Permeability Caco-2 Permeability InVitro->Permeability InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Optimization Dosing Oral Administration InVivo->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, Bioavailability) Analysis->Data Signaling_Pathway THF_Nano 7,3',4'-THF Nanoformulation Oral Oral Administration THF_Nano->Oral GI GI Tract Oral->GI Protection Protection from Degradation GI->Protection Solubilization Enhanced Solubilization GI->Solubilization Absorption Increased Absorption Protection->Absorption Solubilization->Absorption Metabolism Reduced First-Pass Metabolism Absorption->Metabolism Circulation Increased Systemic Concentration Metabolism->Circulation Efficacy Enhanced Therapeutic Efficacy Circulation->Efficacy

References

Preventing degradation of 7,3',4'-Trihydroxyflavone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 7,3',4'-Trihydroxyflavone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its extraction and handling, with a focus on preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: this compound is susceptible to degradation from several factors due to its specific chemical structure, particularly the catechol group (3',4'-dihydroxy) on the B-ring. Key factors include:

  • Oxidation: The catechol moiety is highly prone to oxidation, which can be initiated by exposure to atmospheric oxygen, enzymatic activity (e.g., polyphenol oxidases), or the presence of metal ions. This is often the primary degradation pathway.

  • High Temperatures: Excessive heat during extraction or solvent evaporation can accelerate degradation reactions. Flavonoids, in general, are heat-sensitive.

  • Light Exposure: Exposure to UV or even ambient light can induce photodegradation. It is crucial to protect samples and extracts from light.[1]

  • pH Extremes: Flavonoids are generally more stable in slightly acidic conditions (pH 4-6). Alkaline or strongly acidic conditions can catalyze degradation, including the opening of the heterocyclic C-ring.[1][2]

  • Enzymatic Activity: If using fresh plant material, endogenous enzymes like polyphenol oxidases and peroxidases can rapidly degrade the flavonoid upon cell disruption.

Q2: I am observing a brownish color in my extract. Does this indicate degradation of this compound?

A2: Yes, a change in color, particularly browning or darkening, is a strong indicator of flavonoid degradation. This is often due to oxidative polymerization of the flavonoid and its degradation products. To confirm, you can use analytical techniques like HPLC-DAD or LC-MS. A degraded sample will typically show a decreased peak area for this compound and the appearance of new peaks corresponding to degradation products.

Q3: What are the recommended storage conditions for this compound, both in solid form and in solution?

A3: To ensure the stability of this compound:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light, at -20°C.

  • In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO or ethanol). For short-term storage, keep at 4°C in the dark. For long-term storage, aliquot into single-use vials to avoid freeze-thaw cycles and store at -80°C. It is advisable to purge the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q4: Can I add an antioxidant to my extraction solvent to protect this compound?

A4: Yes, adding an antioxidant to the extraction solvent is a highly recommended practice to prevent oxidative degradation. Ascorbic acid (vitamin C) or butylated hydroxytoluene (BHT) at low concentrations (e.g., 0.1-1 mg/mL) can be very effective in scavenging free radicals and protecting the structural integrity of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound in the final extract. Degradation during extraction. 1. Control Temperature: Use cold extraction solvents and keep samples on ice. If heating is necessary, optimize for the lowest effective temperature and shortest duration. Consider non-thermal methods like Ultrasound-Assisted Extraction (UAE). 2. Protect from Light: Work in a dimly lit area and use amber glassware or wrap extraction vessels in aluminum foil.[1] 3. Control pH: Acidify the extraction solvent slightly (e.g., with 0.1% formic or acetic acid) to maintain a pH between 4 and 6.[2] 4. Prevent Oxidation: Deoxygenate solvents by sparging with nitrogen or argon before use. Add an antioxidant like ascorbic acid to the solvent.
Incomplete Extraction. 1. Optimize Solvent: Ensure the solvent polarity is appropriate. A mixture of ethanol or methanol with water (e.g., 70-80% alcohol) is often effective for flavonoids. 2. Improve Sample Preparation: Ensure the plant material is finely powdered to maximize surface area. 3. Increase Extraction Time/Cycles: Perform multiple extraction cycles with fresh solvent and pool the extracts.
Enzymatic Degradation. 1. Inactivate Enzymes: If using fresh plant material, blanching or flash-freezing in liquid nitrogen immediately after harvest can inactivate degradative enzymes. 2. Use Dried Material: Lyophilized (freeze-dried) plant material is often preferred as it minimizes enzymatic activity.
Extract has turned dark brown or black. Oxidative Degradation. 1. Work under an inert atmosphere (e.g., nitrogen or argon) as much as possible. 2. Add chelating agents like EDTA to the extraction solvent to sequester metal ions that can catalyze oxidation. 3. Immediately process the extract after preparation. Avoid letting the crude extract sit for extended periods.
Inconsistent extraction yields between batches. Variability in Plant Material. 1. Ensure the plant material is from the same source and harvest time. 2. Standardize the drying and grinding process to ensure consistent particle size.
Fluctuations in Extraction Parameters. 1. Precisely control temperature, time, solvent-to-solid ratio, and agitation speed for each extraction. 2. Regularly calibrate equipment such as water baths and ultrasonicators.

Data Presentation

The choice of extraction method and solvent significantly impacts the yield of flavonoids. While specific comparative data for this compound is limited, the following table summarizes typical yields for total flavonoids from Medicago sativa (alfalfa), a known source of this compound, using different extraction techniques. This can serve as a guide for selecting an appropriate method.

Extraction MethodSolventTemperature (°C)TimeTotal Flavonoid Yield (mg/g dry matter)Reference
Maceration70% Ethanol60-10.34[3]
Ultrasound-Assisted Extraction (UAE)70% Ethanol---[3]
Accelerated Solvent Extraction (ASE)70% Ethanol---[3]
Supercritical Fluid Extraction (SFE)CO₂ with Ethanol modifier--139.0 ± 7.1[3]

Note: The significantly higher yield with SFE in this study highlights the importance of method optimization for specific compound classes.[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material

This protocol is designed to maximize extraction efficiency while minimizing the degradation of thermolabile and oxidation-prone compounds like this compound.

Materials:

  • Dried and finely powdered plant material (e.g., leaves or flowers of Trifolium repens or Medicago sativa)

  • Extraction Solvent: 80% Ethanol in water (v/v) with 0.1% formic acid and 0.5 mg/mL ascorbic acid.

  • Ultrasonic bath with temperature control

  • Centrifuge

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Sample Preparation: Weigh 5 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of the pre-chilled extraction solvent (a 1:20 solid-to-liquid ratio).

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.

  • Extraction and Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Transfer the solid residue back to the flask and add another 100 mL of fresh extraction solvent. Repeat the ultrasonication and filtration steps.

  • Concentration: Combine the filtrates from both extractions. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the ethanol is removed.

  • Lyophilization and Storage: Freeze the remaining aqueous extract and lyophilize to obtain a dry powder. Store the powdered extract at -20°C in an amber vial.

Protocol 2: HPLC-DAD Analysis for Quantification of this compound

This protocol provides a framework for the quantitative analysis of this compound in extracts.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 60% B over 25 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the absorption maxima of this compound (typically around 255 nm and 345 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase starting condition (e.g., 90:10 A:B) and filter through a 0.22 µm syringe filter into an amber HPLC vial.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Plausible Degradation Pathway of this compound

The catechol moiety on the B-ring of this compound is the most likely site for initial oxidative degradation, leading to the formation of an ortho-quinone. This unstable intermediate can undergo further reactions, including cleavage of the C-ring, to form various degradation products.

G A This compound B Ortho-quinone derivative A->B Oxidation (O₂, enzymes, light, heat) C C-Ring Cleavage Products (e.g., phenolic acids) B->C Hydrolysis D Polymerization Products (Brown Pigments) B->D Polymerization

Caption: Plausible oxidative degradation pathway for this compound.

Recommended Experimental Workflow for Extraction and Analysis

This workflow outlines the key steps to ensure the integrity of this compound from sample preparation to analysis.

G cluster_prep Sample Preparation cluster_extract Extraction (Protection is Key) cluster_process Post-Extraction Processing cluster_analysis Analysis prep1 Harvest Plant Material prep2 Flash Freeze / Lyophilize prep1->prep2 prep3 Grind to Fine Powder prep2->prep3 ext1 Ultrasound-Assisted Extraction (Low Temp, Inert Atmosphere) prep3->ext1 ext3 Filter and Pool Extracts ext1->ext3 ext2 Use Acidified Solvent + Antioxidant ext2->ext1 proc1 Concentrate under Vacuum (<45°C) ext3->proc1 proc2 Lyophilize to Dry Powder proc1->proc2 proc3 Store at -20°C in Dark proc2->proc3 an1 Dissolve in Mobile Phase proc3->an1 an2 Filter (0.22 µm) an1->an2 an3 HPLC-DAD / LC-MS Analysis an2->an3

Caption: Recommended workflow for extraction and analysis of this compound.

Troubleshooting Decision Tree for Low Yield

This logical diagram helps diagnose the cause of low extraction yields.

G A Low Yield of This compound B Is the extract dark/brown? A->B C Likely Degradation B->C Yes G Likely Incomplete Extraction B->G No D Review Extraction Parameters: - Temperature too high? - Light exposure? - pH incorrect? - No antioxidant? C->D F Check for Enzymatic Degradation: - Used fresh tissue? - Inactivate enzymes (blanch/freeze) C->F E Review Extraction Efficiency: - Solvent polarity optimal? - Particle size too large? - Insufficient extraction time/cycles? G->E

Caption: Troubleshooting decision tree for low extraction yields.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of 7,3',4'-Trihydroxyflavone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in fruits and vegetables, are of significant interest to the scientific community for their potent antioxidant properties and potential therapeutic applications.[1][2] Among these, 7,3',4'-Trihydroxyflavone (also known as Fisetin) and Quercetin are two prominent flavonols that have demonstrated considerable bioactivity.[3][4] This guide provides an objective, data-driven comparison of the antioxidant capacities of these two compounds, tailored for researchers, scientists, and drug development professionals. We will delve into their performance in various antioxidant assays, detail the experimental protocols used for their evaluation, and explore the underlying signaling pathways they modulate.

While both are structurally similar and exhibit strong antioxidant and anti-inflammatory properties, their mechanisms and efficacy can differ, making a direct comparison valuable for targeted research.[5][6] Quercetin is widely recognized for its benefits to cardiovascular health and immune function, whereas fisetin is noted for its potent senolytic activity, clearing aging cells.[3][5]

Comparative Antioxidant Performance

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing cellular damage. This is often quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results are typically expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant potency.

The available data from various studies are summarized below. It is important to note that direct comparisons are best made when experiments are conducted under identical conditions.

AssayThis compound (Fisetin)QuercetinReference Standard
DPPH Radical Scavenging (IC50) 2.2 µM[7]~36.30 µg/ml[8]Ascorbic Acid: 9.53 µg/ml
Cellular ROS Scavenging (IC50) 2.71 µM[9][10]Not directly compared in the same study-
ABTS Radical Scavenging Higher than Butylated hydroxyanisole (BHA)[11]--

Note: IC50 values can vary based on specific experimental conditions. Direct comparison between different studies should be made with caution.

From the available data, this compound demonstrates potent radical scavenging activity. One study reports a DPPH IC50 value of 2.2 µM.[7] Another study highlighted its strong ROS-scavenging capacity in a cellular model with an IC50 of 2.71 µM.[9][10] For quercetin, one source indicates a DPPH IC50 value of 36.30 µg/ml.[8]

Experimental Protocols

To ensure reproducibility and accurate comparison, understanding the methodologies behind these antioxidant assays is crucial.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for assessing antioxidant activity.[12][13]

  • Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is violet-colored in solution, to the non-radical, yellow-colored form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[14] The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically, typically at 517 nm.[12][14]

  • Detailed Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.[15] The absorbance of the working solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.[14]

      • Prepare a series of dilutions of the test compounds (this compound, Quercetin) and a positive control (e.g., Ascorbic Acid) in the same solvent.[15]

    • Assay Procedure:

      • In a 96-well plate or cuvettes, add a defined volume of the test compound dilutions.[14]

      • Add an equal volume of the DPPH working solution to initiate the reaction.[15]

      • A blank control containing only the solvent and the DPPH solution is also prepared.[15]

    • Incubation and Measurement:

      • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

      • After incubation, the absorbance is measured at 517 nm using a spectrophotometer or microplate reader.[15]

    • Data Analysis:

      • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[14] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

      • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method applicable to both hydrophilic and lipophilic antioxidants.[16]

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed blue-green ABTS•+ is reduced back to its colorless neutral form by the antioxidant, and the decrease in absorbance is measured spectrophotometrically at a wavelength of 734 nm.[16][17]

  • Detailed Protocol:

    • Reagent Preparation:

      • Prepare an aqueous solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).[17]

      • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17]

      • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[17]

      • Prepare serial dilutions of the test compounds and a standard like Trolox.

    • Assay Procedure:

      • Add a small volume of the diluted test compound or standard to a larger volume of the diluted ABTS•+ solution.

    • Incubation and Measurement:

      • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[17]

    • Data Analysis:

      • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a calibration curve of the standard Trolox.

Visualizing Methodologies and Pathways

Experimental Workflow

The general workflow for in vitro antioxidant capacity assays is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Radical Solution (e.g., DPPH, ABTS•+) prep_samples Prepare Serial Dilutions of Flavonoids & Standard mix Mix Flavonoid/Standard with Radical Solution prep_samples->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (e.g., 517nm for DPPH) incubate->measure calculate Calculate % Inhibition measure->calculate determine Determine IC50 Value calculate->determine

Caption: General workflow for in vitro antioxidant assays like DPPH and ABTS.

Signaling Pathway Modulation: The Nrf2-ARE Pathway

Both this compound and Quercetin can exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which is crucial for maintaining redox homeostasis.[18]

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus.[19] There, it binds to the ARE in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[19][20] Flavonoids such as quercetin have been shown to activate the Nrf2/ARE pathway.[18][19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Flavonoids Flavonoids (Quercetin, Fisetin) Flavonoids->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Degradation Ubiquitination & Degradation Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc translocates Nrf2_cyto->Degradation degraded ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates

Caption: Activation of the Nrf2-ARE antioxidant pathway by flavonoids.

Conclusion

Both this compound (Fisetin) and Quercetin are potent antioxidants. The available in vitro data suggests that fisetin may exhibit very strong radical scavenging activity, as indicated by its low micromolar IC50 values in DPPH and cellular ROS assays.[7][9][10] Quercetin also demonstrates significant antioxidant potential.[8]

The choice between these two flavonoids may depend on the specific research or therapeutic goal. Fisetin's notable senolytic properties make it a compelling candidate for aging-related research, while quercetin's well-documented effects on cardiovascular and immune health are also significant.[3][5] Furthermore, their ability to modulate key cellular defense pathways like Nrf2-ARE suggests their antioxidant mechanism is multifaceted, extending beyond direct radical scavenging.[18][19] Further head-to-head studies under standardized conditions are warranted to more definitively delineate the comparative potency of these two promising flavonoids.

References

A Comparative Analysis of the Anti-inflammatory Properties of 7,3',4'-Trihydroxyflavone and 6,3',4'-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the differential anti-inflammatory effects and underlying mechanisms of two closely related flavones.

The burden of chronic inflammatory diseases continues to present a significant challenge to global health, necessitating the exploration of novel therapeutic agents. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their diverse pharmacological activities, including potent anti-inflammatory and antioxidant effects. Among these, the trihydroxyflavones have garnered considerable interest. This guide provides a detailed comparison of the anti-inflammatory profiles of two structural isomers: 7,3',4'-Trihydroxyflavone and 6,3',4'-Trihydroxyflavone. The subtle difference in the position of a single hydroxyl group on the A ring results in notable variations in their biological activities and mechanisms of action.

Quantitative Comparison of Bioactivities

A direct comparative study on murine macrophage (RAW264.7) cell models provides key quantitative data on the differential effects of these two flavones.[1][2] The following tables summarize the half-maximal inhibitory concentrations (IC50) and other key metrics, offering a clear overview of their respective potencies.

Table 1: Comparison of Anti-inflammatory and Antioxidant Activities

ActivityThis compound6,3',4'-TrihydroxyflavoneReference
Nitric Oxide (NO) Suppression (2D model) Less effectiveMore effective[1]
IL-1β Suppression Lower activityHigher activity[1]
c-Src Kinase Binding IC50 20.9 µM12.0 µM[1][2]
ROS-Scavenging Capacity IC50 2.71 µM3.20 µM[1][2]
Cytotoxicity Less cytotoxicMore cytotoxic[1]

Key Interpretation: The data reveals that 6,3',4'-Trihydroxyflavone is a more potent inhibitor of the pro-inflammatory mediators nitric oxide and IL-1β, and a stronger binder to the cellular-Src (c-Src) tyrosine kinase.[1] Conversely, this compound demonstrates superior reactive oxygen species (ROS) scavenging ability and exhibits lower cytotoxicity, suggesting a better safety profile at higher concentrations.[1][2]

Mechanistic Insights: Divergent Signaling Pathways

Transcriptomic analysis has revealed that while both flavones exert their anti-inflammatory effects through shared pathways, this compound engages an additional key signaling cascade.[1]

Both 6,3',4'- and this compound were found to suppress inflammation by downregulating genes involved in the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways .[1][3] However, RNA-sequencing results indicated that this compound also significantly modulates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway , a critical cascade in cytokine signaling.[1][3] This suggests a broader mechanism of action for this compound.

G Figure 1. Anti-inflammatory Signaling Pathways cluster_634 6,3',4'-Trihydroxyflavone cluster_734 This compound 6_TNF TNF Pathway 6_Inflammation Inflammation 6_TNF->6_Inflammation 6_IL17 IL-17 Pathway 6_IL17->6_Inflammation 6,3',4'-THF 6,3',4'-THF 6,3',4'-THF->6_TNF inhibits 6,3',4'-THF->6_IL17 inhibits 7_TNF TNF Pathway 7_Inflammation Inflammation 7_TNF->7_Inflammation 7_IL17 IL-17 Pathway 7_IL17->7_Inflammation 7_JAKSTAT JAK-STAT Pathway 7_JAKSTAT->7_Inflammation 7,3',4'-THF 7,3',4'-THF 7,3',4'-THF->7_TNF inhibits 7,3',4'-THF->7_IL17 inhibits 7,3',4'-THF->7_JAKSTAT inhibits

Figure 1. Comparative signaling pathways of the two flavones.

Experimental Protocols

The evaluation of these flavones was conducted using established in vitro models of inflammation. Below are the detailed methodologies for the key experiments cited.

Cell Culture and Inflammatory Model
  • Cell Line: RAW264.7 murine macrophages.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammation Induction: Macrophages are stimulated with Lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response, characterized by the production of NO, cytokines, and other inflammatory mediators.

Nitric Oxide (NO) Suppression Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Cell Seeding: Plate RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or 6,3',4'-Trihydroxyflavone for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.

  • Quantification: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine Expression Analysis (IL-1β and IL-6)

The effect of the flavones on the expression of pro-inflammatory cytokines is typically measured at the mRNA level using quantitative real-time PCR (qRT-PCR).

  • Cell Treatment: Seed RAW264.7 cells in 6-well plates. Treat with the flavones followed by LPS stimulation as described above.

  • RNA Extraction: After a suitable incubation period (e.g., 6-24 hours), lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent).

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: Perform real-time PCR using the synthesized cDNA, specific primers for IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

G Figure 2. General Experimental Workflow cluster_assays Downstream Assays Start Seed RAW264.7 Macrophages Pretreat Pre-treat with Flavones (7,3',4'-THF or 6,3',4'-THF) Start->Pretreat Stimulate Induce Inflammation with LPS Pretreat->Stimulate Incubate Incubate for a defined period Stimulate->Incubate NO_Assay Nitric Oxide Assay (Griess Reagent) Incubate->NO_Assay Cytokine_Analysis Cytokine Analysis (qRT-PCR/ELISA) Incubate->Cytokine_Analysis ROS_Assay ROS Scavenging Assay Incubate->ROS_Assay Kinase_Assay c-Src Kinase Assay Incubate->Kinase_Assay

Figure 2. Workflow for in vitro anti-inflammatory assays.

Conclusion

The comparative analysis of this compound and 6,3',4'-Trihydroxyflavone underscores the critical role of hydroxyl group positioning in determining the pharmacological profile of flavones.

  • 6,3',4'-Trihydroxyflavone emerges as a more potent direct anti-inflammatory agent, showing greater efficacy in suppressing key inflammatory mediators like NO and IL-1β. Its stronger interaction with c-Src kinase suggests a significant role in modulating intracellular signaling cascades.

  • This compound , while less potent in direct inflammatory suppression, exhibits a more favorable toxicological profile and superior antioxidant capacity. Its unique engagement of the JAK-STAT pathway, in addition to the TNF and IL-17 pathways, points to a broader, more immunomodulatory role.[1]

For drug development professionals, the choice between these two molecules would depend on the therapeutic goal. 6,3',4'-Trihydroxyflavone may be a candidate for acute inflammatory conditions where rapid and potent suppression is required. In contrast, this compound, with its lower cytotoxicity and broader mechanism, could be more suitable for chronic inflammatory diseases where long-term safety and modulation of multiple signaling pathways are desirable. Further in vivo studies are warranted to validate these in vitro findings and to fully elucidate the therapeutic potential of these promising natural compounds.

References

Comparative Anticancer Efficacy of Trihydroxyflavone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Trihydroxyflavones, a subclass of flavonoid compounds, are gaining significant attention within the scientific community for their potential as anticancer agents. Variations in the hydroxylation pattern on the flavone backbone lead to distinct biological activities among isomers. This guide provides a comparative analysis of prominent trihydroxyflavone isomers, focusing on their anticancer properties, underlying mechanisms, and the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of Anticancer Activity

The anticancer potency of trihydroxyflavone isomers is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The table below summarizes the reported IC50 values for several trihydroxyflavone isomers. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay durations.

Trihydroxyflavone IsomerCommon NameCancer Cell LineIC50 (µM)Reference
3,5,7-Trihydroxyflavone GalanginOvarian (A2780/CP70)42.3[1]
Ovarian (OVCAR-3)34.5[2][1]
Breast (MCF-7)61.06 - 84.74[2]
Gastric (MGC 803)~20 (for 48h)[2]
Lung (A549)>100[2]
3',4',7-Trihydroxyflavone FisetinTriple-Negative Breast Cancer(Not specified)
5,6,7-Trihydroxyflavone BaicaleinBreast (MCF-7)85.07 ± 1.26[3]
3',4',5'-Trihydroxyflavone Lung (A549)Most active in study[4][5][6]
Breast (MCF-7)Most active in study[4][5][6]
3,3',4'-Trihydroxyflavone (Not specified)Strongest antioxidant[6]
3,3',6-Trihydroxyflavone Glioblastoma (U87)Most active in study[6]

A study evaluating seventeen trihydroxyflavone derivatives found that most compounds inhibited cancer cell growth with EC50 values between 10-50 µM.[4][5][6][7] The study identified 3',4',5'-trihydroxyflavone as the most potent compound against lung (A549) and breast (MCF-7) cancer cell lines.[4][5][6] Generally, trihydroxyflavones were found to be more active against MCF-7 cells and least active against U87 glioblastoma cells.[4][5][6]

Structure-Activity Relationship

The positioning of hydroxyl (-OH) groups on the flavone structure is critical to the anticancer and antioxidant activities of these isomers.[4][8] Research suggests that the ortho-dihydroxy (catechol) group on the B ring is a crucial structural feature for both of these effects.[4][6][7][9] This configuration enhances the molecule's ability to scavenge free radicals.[9] However, the correlation between antioxidant and anticancer activity is only moderate, indicating that other mechanisms of action are also at play.[4][5][9] For instance, some potent anticancer trihydroxyflavones do not possess the catechol group, suggesting they may act through different cellular pathways.[6][9]

Mechanisms of Anticancer Action

Trihydroxyflavone isomers exert their anticancer effects through the modulation of various cellular processes and signaling pathways.[2][1]

  • Induction of Apoptosis: Many flavonoids, including trihydroxyflavones, induce programmed cell death (apoptosis) in cancer cells.[9][10][11] Baicalein, for example, has been shown to induce apoptosis in pancreatic cancer cells by regulating the expression of Bax and Bcl-2 proteins.[11] Galangin can trigger apoptosis through both p53-dependent and independent pathways.[1]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[12][13][14] Fisetin has been observed to cause cell cycle arrest in triple-negative breast cancer cells. Other isomers have been shown to reduce the G0/G1 cell population and increase the G2/M or S phase populations in various cancer cell lines.[12]

  • Modulation of Signaling Pathways: The anticancer effects of trihydroxyflavones are linked to their ability to modulate key signaling pathways that are often dysregulated in cancer.[2][14] Galangin can modulate the MAPK and PI3K/Akt/mTOR pathways, which are critical for cell survival and proliferation.[1] Baicalein has also been shown to downregulate the Akt/mTOR signaling pathway in lung cancer cells.[11]

Visualizing Cellular Impact and Experimental Design

To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate a key signaling pathway affected by trihydroxyflavones and a standard workflow for assessing anticancer activity.

G Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Trihydroxyflavone Trihydroxyflavone Trihydroxyflavone->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition

G Figure 2: Experimental Workflow for Anticancer Activity cluster_workflow start Cancer Cell Culture treatment Treatment with Trihydroxyflavone Isomers start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability analysis Data Analysis (IC50 Calculation) viability->analysis mechanism Mechanism of Action Studies analysis->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis western_blot Protein Expression (Western Blot) mechanism->western_blot

Figure 2: Experimental Workflow for Anticancer Activity

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. Below are detailed methodologies for key experiments cited in the analysis of trihydroxyflavone anticancer activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trihydroxyflavone isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[15]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of trihydroxyflavones on the distribution of cells in different phases of the cell cycle.[14]

  • Cell Treatment: Treat cancer cells with the desired concentrations of trihydroxyflavone isomers for the chosen time period.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

  • Cell Treatment: Expose cancer cells to the trihydroxyflavone isomers as previously described.

  • Harvesting and Washing: Collect both adherent and floating cells. Wash them twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells promptly using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.[14][15]

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk) and then incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Cyclin B1, p21) overnight at 4°C. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection and Imaging: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[1] Quantify band intensity using densitometry software.[1]

References

A Comparative Guide to the Validation of Analytical Methods for 7,3',4'-Trihydroxyflavone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and other analytical methods for the analysis of 7,3',4'-Trihydroxyflavone, a flavonoid with noted antioxidant and anti-inflammatory properties.[1] This document outlines the performance of HPLC and compares it with alternative techniques such as Ultra-High-Performance Liquid Chromatography (UPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by a review of published validation data for similar flavonoids.

Data Presentation

The following tables summarize the typical validation parameters for an HPLC method for the quantification of a flavonoid like this compound, alongside a comparison with alternative analytical techniques.

Table 1: Typical Validation Parameters for an HPLC-UV Method for Flavonoid Analysis

Validation ParameterTypical Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.01 – 0.2 µg/mL
Limit of Quantification (LOQ)0.02 – 0.5 µg/mL
SpecificityPeak purity > 0.99

Table 2: Comparison of Analytical Methods for Flavonoid Quantification

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, cost-effective, widely available.Moderate sensitivity and resolution.
UPLC Uses smaller particle size columns for higher resolution and speed.Faster analysis times, better resolution, lower solvent consumption.Higher initial instrument cost.
LC-MS/MS Combines liquid chromatography with mass spectrometry for detection.High sensitivity and selectivity, structural information.[2][3]High instrument and maintenance costs, requires expertise.
HPTLC Planar chromatography with densitometric detection.High sample throughput, low cost per sample, simultaneous analysis of multiple samples.[4]Lower resolution and sensitivity compared to LC methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. The following sections describe typical experimental protocols for the quantification of this compound using HPLC-UV and a brief overview of alternative methods.

HPLC-UV Method for this compound Analysis

This protocol is based on established methods for flavonoid analysis.[5][6]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) is suitable for this analysis.[5]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.[5]

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Diode-Array Detector (DAD) monitoring at a wavelength of around 340 nm, which is a common absorption maximum for flavones.[7]

    • Injection Volume: 10 µL.[5]

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation (from plant material):

    • Extraction: Weigh 1 g of powdered plant material and add 20 mL of methanol.

    • Ultrasonication: Sonicate the mixture for 30 minutes.

    • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collection: Collect the supernatant. Repeat the extraction process twice more.

    • Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.

    • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the reference standard.

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Alternative Methodologies
  • UPLC: The protocol is similar to HPLC but utilizes a UPLC system with a sub-2 µm particle size column. The flow rate is typically lower (e.g., 0.3-0.5 mL/min), and the run times are significantly shorter.[8][9]

  • LC-MS/MS: This technique couples an HPLC or UPLC system to a tandem mass spectrometer. Sample preparation and chromatography are similar, but detection is performed by monitoring specific mass-to-charge (m/z) transitions of the analyte, providing enhanced selectivity and sensitivity.[2][3]

  • HPTLC: A solution of the sample or standard is applied as a band on an HPTLC plate (e.g., silica gel 60 F254). The plate is then developed in a chamber with an appropriate mobile phase. After development, the plate is dried, and the analyte bands are visualized under UV light and quantified using a densitometer.[4]

Mandatory Visualization

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity Assess interference linearity Linearity specificity->linearity Establish range accuracy Accuracy linearity->accuracy Verify trueness precision Precision accuracy->precision Repeatability & Intermediate Precision lod_loq LOD & LOQ precision->lod_loq Determine sensitivity robustness Robustness lod_loq->robustness Evaluate reliability validated_method Validated Method robustness->validated_method Finalize protocol

Caption: Workflow for the validation of an HPLC analytical method.

References

7,3',4'-Trihydroxyflavone: A Comparative Efficacy Analysis in 2D vs. 3D Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis of 7,3',4'-Trihydroxyflavone reveals significant differences in its therapeutic efficacy when evaluated in traditional two-dimensional (2D) cell cultures versus more physiologically relevant three-dimensional (3D) cell models. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the compound's performance, supported by experimental data and protocols, to inform future research and development.

Recent studies have highlighted a disparity in the bioactivity of this compound, a naturally occurring flavonoid with known antioxidant and anticancer properties, between 2D and 3D cell culture systems. The evidence strongly suggests that the complex microenvironment of 3D models, which more closely mimics in vivo tumors, presents a greater challenge to the compound's efficacy.

Quantitative Efficacy: A Tale of Two Models

The potency of this compound shows a notable decrease when transitioning from 2D monolayer cultures to 3D spheroid models. This is evident in studies across different cell types, including both cancer and immune cells.

In a study utilizing the MCF-7 breast cancer cell line, this compound demonstrated a specific cytotoxic effect in 2D culture. Furthermore, a direct comparison using RAW264.7 macrophage models revealed a clear reduction in the compound's anti-inflammatory activity in the 3D setting. Specifically, the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) suppression was significantly higher in the 3D model, indicating a lower potency.[1] This trend is consistent with observations for many chemotherapeutic agents, where the 3D architecture provides a barrier to drug penetration and reflects a more realistic drug response.[2]

Cell Model Cell Line Assay IC50 Value (2D) IC50 Value (3D) Key Findings
MacrophageRAW264.7NO Suppression26.7 µM[1]48.6 µM[1]Decreased anti-inflammatory efficacy in 3D model.
MacrophageRAW264.7Cytotoxicity>60 µM (innocuous)[1]>100 µM (innocuous)[1]Lower cytotoxicity in both models, with a wider non-toxic window in 3D.
Breast CancerMCF-7Cytotoxicity (MTT Assay)~80 µM (estimated from graphical data)Data Not AvailableDemonstrates cytotoxic activity in a 2D cancer model.

Note: The IC50 value for MCF-7 cells is an estimation based on graphical data from the cited source. Data for the efficacy of this compound in a 3D cancer cell model is not currently available in the reviewed literature.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays are provided below.

2D and 3D Cell Culture

2D Cell Culture Protocol:

  • Cell Seeding: Adherent cancer cell lines (e.g., MCF-7) or macrophage cell lines (e.g., RAW264.7) are seeded into 96-well flat-bottom plates at a predetermined density (e.g., 1 x 10^4 cells/well) in a suitable culture medium (e.g., DMEM with 10% FBS).

  • Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for a further 24-72 hours, depending on the specific assay.

3D Spheroid Formation Protocol (Liquid Overlay Technique):

  • Plate Coating: Wells of a 96-well U-bottom plate are coated with an anti-adherent solution (e.g., 1.5% agarose in PBS) to prevent cell attachment.

  • Cell Seeding: A single-cell suspension is seeded into the coated wells at a higher density than for 2D cultures (e.g., 5 x 10^3 cells/well).

  • Spheroid Formation: The plate is incubated at 37°C with 5% CO2 for 3-7 days to allow for the self-assembly of cells into spheroids. Spheroid formation and morphology should be monitored microscopically.

  • Treatment: Once uniform spheroids have formed, the desired concentrations of this compound are added to the wells.

Cytotoxicity and Viability Assays

MTT Assay Protocol (for 2D and 3D cultures):

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Incubation with MTT: Following the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. For 3D spheroids, a longer incubation time may be necessary to allow for penetration into the core.

  • Solubilization:

    • 2D Cultures: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • 3D Spheroids: Centrifuge the plate at a low speed to pellet the spheroids. Carefully remove the supernatant and add the solubilization solution. Pipette gently to break up the spheroids and ensure complete dissolution of the formazan.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the efficacy of a compound in 2D versus 3D cell models.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Efficacy Assessment cluster_3 Data Analysis & Comparison Cell_Line_Selection Select Cell Line (e.g., MCF-7, RAW264.7) 2D_Culture 2D Monolayer Culture Cell_Line_Selection->2D_Culture 3D_Culture 3D Spheroid Culture Cell_Line_Selection->3D_Culture Treatment_2D Treat 2D Cultures 2D_Culture->Treatment_2D Treatment_3D Treat 3D Spheroids 3D_Culture->Treatment_3D Compound_Prep Prepare this compound (Serial Dilutions) Compound_Prep->Treatment_2D Compound_Prep->Treatment_3D Assay_2D Perform Viability/Cytotoxicity Assay (e.g., MTT) on 2D Cultures Treatment_2D->Assay_2D Assay_3D Perform Viability/Cytotoxicity Assay (e.g., MTT) on 3D Spheroids Treatment_3D->Assay_3D Data_Analysis_2D Analyze 2D Data (Calculate IC50) Assay_2D->Data_Analysis_2D Data_Analysis_3D Analyze 3D Data (Calculate IC50) Assay_3D->Data_Analysis_3D Comparison Compare Efficacy (2D vs. 3D) Data_Analysis_2D->Comparison Data_Analysis_3D->Comparison

Caption: Experimental workflow for comparing compound efficacy in 2D and 3D cell models.

Unraveling the Mechanism: Signaling Pathways

Flavonoids, including this compound, are known to exert their anticancer effects by modulating various signaling pathways. In cancer cells, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[3][4] Several studies have shown that flavonoids can inhibit this pathway, leading to apoptosis.[3][5]

The proposed mechanism of action for this compound in cancer cells involves the induction of apoptosis through the intrinsic pathway. This is often initiated by an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This disruption leads to the release of cytochrome c and the activation of a cascade of caspases, ultimately resulting in programmed cell death.

The following diagram illustrates the putative signaling pathway affected by this compound in cancer cells.

G cluster_pathway Putative Apoptotic Signaling Pathway of this compound in Cancer Cells Flavone This compound ROS ↑ Reactive Oxygen Species (ROS) Flavone->ROS induces PI3K PI3K Flavone->PI3K inhibits Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Conclusion and Future Directions

The presented data underscores the importance of utilizing 3D cell models for a more accurate prediction of in vivo drug efficacy. While this compound shows promise in 2D cancer cell cultures, its reduced potency in 3D models highlights the need for further investigation and optimization. Future studies should focus on elucidating the precise mechanisms of resistance in 3D models and exploring strategies to enhance the penetration and efficacy of this and other flavonoids in a tumor-like microenvironment. The development of more complex co-culture 3D models, incorporating stromal and immune cells, will be crucial in advancing our understanding and improving the clinical translation of promising natural compounds.

References

A Head-to-Head Comparison of 7,3',4'-Trihydroxyflavone with Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural compounds with therapeutic potential, flavonoids have garnered significant attention for their potent antioxidant properties. Among them, 7,3',4'-Trihydroxyflavone is a notable flavone that exhibits significant bioactive effects. This guide provides an objective, data-driven comparison of this compound with three other widely studied natural antioxidants: quercetin, curcumin, and resveratrol. The information is compiled from scientific literature and presented to facilitate an objective evaluation for research and development applications.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. This capacity is often quantified using various in vitro and cellular assays. The following tables summarize the available quantitative data for this compound and its counterparts.

It is crucial to note that the following data is compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as solvent, pH, and reaction time can significantly influence the results.

In Vitro Antioxidant Activity

In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to assess the direct antioxidant capacity of compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)
This compound 2.2 µM[1]Not widely reported
Quercetin ~2-10 µM~1.5-4.0 µM
Curcumin ~25-50 µM~10-30 µM
Resveratrol ~25-100 µM~15-50 µM
Cellular Antioxidant Activity (CAA)

The Cellular Antioxidant Activity (CAA) assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. The IC50 value in a CAA assay represents the concentration required to inhibit 50% of the oxidative stress induced in the cells.

CompoundCellular Antioxidant Activity (ROS Scavenging IC50)
This compound 2.71 µM (in RAW 264.7 macrophages)[2]
Quercetin ~1-10 µM (in various cell lines)
Curcumin ~5-20 µM (in various cell lines)
Resveratrol ~10-50 µM (in various cell lines)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test compound solution at various concentrations.

  • Initiation: Add the DPPH solution to each well to initiate the reaction. A blank containing the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a discoloration that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a specific volume of the test compound solution at various concentrations to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals generated by a radical initiator (e.g., AAPH) within cultured cells.

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2 or RAW 264.7) in a 96-well microplate and culture until they reach confluence.

  • Loading with Probe: Wash the cells with a suitable buffer and then incubate them with a solution of DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the non-fluorescent DCFH inside the cells.

  • Treatment: Remove the DCFH-DA solution and treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).

  • Induction of Oxidative Stress: Add a solution of a peroxyl radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except for the negative control.

  • Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~538 nm) at regular intervals for a set period (e.g., 1 hour) using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The IC50 value is the concentration of the test compound that inhibits the AAPH-induced fluorescence by 50%.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_ROS Cellular Environment cluster_Antioxidant Antioxidant Action ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress leads to NeutralizedROS Neutralized ROS ROS->NeutralizedROS is converted to CellularDamage Cellular Damage OxidativeStress->CellularDamage causes Flavonoid This compound (or other antioxidant) Flavonoid->ROS donates electron/hydrogen

Caption: General mechanism of radical scavenging by an antioxidant.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare Test Compound and Standard Solutions mix Mix Test Compound/Standard with DPPH Solution prep_sample->mix prep_dpph Prepare Fresh DPPH Solution prep_dpph->mix incubate Incubate in the Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

References

A Comparative Guide to the Structure-Activity Relationship of 7,3',4'-Trihydroxyflavone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 7,3',4'-trihydroxyflavone and its structural analogs, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The structure-activity relationships (SAR) are elucidated through the presentation of supporting experimental data, detailed methodologies for key assays, and visualization of relevant signaling pathways.

Structure-Activity Relationship (SAR) Insights

The biological activities of this compound and its analogs are significantly influenced by the substitution pattern of hydroxyl (-OH) groups on their flavonoid scaffold. The number and position of these groups on the A and B rings are critical determinants of their potency and mechanism of action.

Key Structural Features for Biological Activity:

  • The Catechol Moiety (3',4'-dihydroxy) on the B-ring: This feature is consistently highlighted as a crucial determinant for potent antioxidant and anticancer activities. The ortho-dihydroxy arrangement facilitates the donation of hydrogen atoms and electrons, which is key to scavenging free radicals.[1][2] This structural element is also important for the anti-inflammatory and anticancer effects of these compounds.

  • Hydroxylation of the A-ring: The position of hydroxyl groups on the A-ring modulates the biological activity. For instance, a comparison between 6,3',4'-trihydroxyflavone and this compound reveals that the shift of the hydroxyl group from position 6 to 7 influences both potency and cytotoxicity.[3][4][5]

  • The 2,3-Double Bond and 4-Keto Group in the C-ring: These features, in conjunction with the hydroxylation pattern, are important for the anti-proliferative and anti-inflammatory activities of flavones.[1]

  • Hydroxylation at Position 3: The presence of a hydroxyl group at the 3-position can also contribute to the antioxidant and anticancer activities.[1]

Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data (IC50/EC50 values) for this compound and its analogs across various biological assays. These values represent the concentration of the compound required to inhibit a specific biological process by 50% and are indicative of their potency.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50/EC50 (µM)Reference
This compound Cellular ROS Scavenging2.71[3][4][5]
6,3',4'-TrihydroxyflavoneCellular ROS Scavenging3.02[3][4][5]
3,3',4'-TrihydroxyflavoneDPPH Radical ScavengingMost active in a series[2]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayIC50 (µM)Reference
This compound NO Suppression (2D macrophages)26.7[2]
6,3',4'-TrihydroxyflavoneNO Suppression (2D macrophages)22.1[2]
This compound c-Src Kinase Inhibition20.9[3][4]
6,3',4'-Trihydroxyflavonec-Src Kinase Inhibition12.0[3][4]
This compound COX-1 Inhibition36.37[6]
3,5,7-TrihydroxyflavoneCOX-1 InhibitionActive[2]
3,5,7-TrihydroxyflavoneCOX-2 InhibitionActive[2]

Table 3: Comparative Anticancer Activity (EC50 in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)U87 (Glioblastoma)Reference
This compound >10023.6 ± 2.560.1 ± 7.9[1]
3,3',4'-Trihydroxyflavone19.8 ± 8.312.3 ± 0.524.8 ± 1.8[1]
3',4',5-Trihydroxyflavone16.2 ± 2.112.1 ± 1.148.7 ± 1.9[1]
3,7,8-Trihydroxyflavone>100>100>100[1]
5,7,8-Trihydroxyflavone>10024.0 ± 0.971.2 ± 4.5[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound at various concentrations to different wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control group containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a control group treated with the vehicle solvent.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control. The EC50 value is calculated from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Prepare solutions of COX-1 or COX-2 enzyme, heme cofactor, and arachidonic acid (substrate).

    • Prepare solutions of the test compound at various concentrations.

  • Assay Procedure:

    • In a suitable reaction vessel, combine the reaction buffer, enzyme, and heme.

    • Add the test compound or vehicle control and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at a controlled temperature (e.g., 37°C).

  • Measurement and Calculation:

    • The product of the enzymatic reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

    • The percentage of COX inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathway Modulations

This compound and its analogs exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. The diagrams below, generated using the DOT language, illustrate the inhibitory effects of these flavonoids on the NF-κB and JAK-STAT pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Flavonoids, including this compound, can inhibit this pathway at multiple points, leading to a reduction in the expression of pro-inflammatory genes.

JAK_STAT_Pathway_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT-P p-STAT STAT->STAT-P STAT_dimer STAT Dimer STAT-P->STAT_dimer dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocation Gene_Expression Inflammatory Gene Expression STAT_dimer_nuc->Gene_Expression induces 7_3_4_THF This compound

References

Correlating In Vitro and In Vivo Efficacy of 7,3',4'-Trihydroxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anti-inflammatory and antioxidant properties of 7,3',4'-Trihydroxyflavone, bridging the gap between laboratory findings and potential physiological effects.

Introduction to this compound

This compound is a flavonoid compound that has garnered scientific interest for its potential therapeutic properties. As a member of the flavone subclass of flavonoids, it is characterized by a specific chemical structure that contributes to its biological activities. In vitro studies have demonstrated its capacity as an antioxidant and anti-inflammatory agent, suggesting its potential for development as a therapeutic agent for various diseases. This guide provides a comprehensive comparison of the available in vitro data for this compound and correlates these findings with potential in vivo outcomes, drawing upon data from structurally similar flavonoids to bridge the current research gap.

In Vitro Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on this compound, highlighting its antioxidant and anti-inflammatory activities.

Biological ActivityAssay/Cell LineParameterResultReference
Antioxidant Activity ROS Scavenging AssayIC502.71 µM[1]
DPPH Radical Scavenging AssayIC502.2 µM
Peroxynitrite Radical Scavenging AssayIC505.78 µM
Total Reactive Oxygen Species Reduction (rat kidney homogenates)IC503.9 µM
Anti-inflammatory Activity Nitric Oxide (NO) Suppression (2D RAW 264.7 Macrophages)IC5026.7 µM[1]
Nitric Oxide (NO) Suppression (3D RAW 264.7 Macrophages)IC5048.6 µM[1]
c-Src Kinase InhibitionIC5020.9 µM[1]
Cyclooxygenase-1 (COX-1) InhibitionIC5036.7 µM
Cytotoxicity MRC-5 Human Lung FibroblastsNon-cytotoxic concentrationBelow 60 µM (2D), Below 100 µM (3D)[1]
Antimalarial Activity Plasmodium falciparum W2 strainIC5029.09 µM
Human Pulmonary Fibroblast Cells (WI-26VA4)LC50>100 µM

In Vivo Performance and Correlation with In Vitro Results

Direct in vivo studies on this compound are currently limited. However, by examining the pharmacokinetics and in vivo effects of structurally related flavonoids like fisetin (3,7,3',4'-tetrahydroxyflavone) and 7-hydroxyflavone, we can infer potential in vivo behavior.

Pharmacokinetic Profile of Similar Flavonoids

Studies on fisetin and 7-hydroxyflavone in rats have shown that these compounds are rapidly and extensively metabolized. After oral administration, the parent flavonoid is often present in the serum only transiently during the absorption phase. The predominant forms found in circulation are sulfate and glucuronide conjugates. For instance, after oral administration of 7-hydroxyflavone, no trace of the parent compound was detected in the serum, only its sulfate and glucuronide metabolites. This extensive metabolism significantly reduces the bioavailability of the parent compound.

Correlation and Predicted In Vivo Efficacy

The potent in vitro antioxidant and anti-inflammatory activities of this compound, as indicated by its low IC50 values, suggest a high potential for therapeutic effects. However, the likely extensive first-pass metabolism, as seen with similar flavonoids, presents a significant hurdle for its in vivo efficacy. The concentration of the active parent compound reaching the target tissues might be insufficient to elicit the effects observed in vitro.

The metabolites of flavonoids can sometimes retain biological activity, although often to a lesser extent than the parent compound. For example, the serum metabolites of fisetin showed less potent antihemolytic activity compared to fisetin itself. Therefore, the in vivo efficacy of this compound will likely depend on:

  • The biological activity of its metabolites: If the sulfate and glucuronide conjugates of this compound retain significant antioxidant and anti-inflammatory properties, then the compound could still exert therapeutic effects in vivo.

  • Enterohepatic recirculation: This process could potentially prolong the presence of the compound and its metabolites in the body.

  • Tissue-specific accumulation: The compound or its metabolites might accumulate in certain tissues, reaching concentrations high enough to be effective.

Based on the in vitro data, the anti-inflammatory mechanism of this compound involves the JAK-STAT, IL-17, and TNF signaling pathways.[1] For these effects to be realized in vivo, sufficient concentrations of the active compound or its active metabolites would need to reach the inflamed tissues.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability Assay (WST-8 Assay)
  • Cell Seeding: MRC-5 human lung fibroblast cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well.

  • Compound Incubation: After 24 hours of incubation for cell adherence, the cells are treated with various concentrations of this compound (0–160 µM) for 48 hours.

  • WST-8 Addition: Following the incubation period, WST-8 solution is added to each well.

  • Incubation and Measurement: The plates are incubated for a specified time, and the absorbance is measured at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Suppression Assay (Griess Test)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in 2D or 3D models.

  • Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) to induce NO production and are concurrently treated with different concentrations of this compound.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

c-Src Kinase Inhibition Assay
  • Reaction Mixture: A reaction mixture containing c-Src kinase, a substrate peptide, and ATP is prepared.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specific time.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay. The inhibitory activity is calculated as the percentage of kinase activity relative to the control.

Visualizing the Mechanisms

To better understand the biological processes influenced by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

anti_inflammatory_pathway cluster_inflammation Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Gene NFkB->iNOS NO Nitric Oxide iNOS->NO THF This compound THF->IKK Inhibits THF->NFkB Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo Predicted In Vivo Correlation cell_culture Cell Culture (e.g., RAW 264.7) treatment Treatment with 7,3',4'-THF & LPS cell_culture->treatment assay Biochemical Assays (Griess, WST-8, etc.) treatment->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis oral_admin Oral Administration (Predicted) data_analysis->oral_admin Informs Prediction metabolism Extensive Metabolism (Sulfate/Glucuronide) oral_admin->metabolism bioavailability Low Bioavailability of Parent Compound metabolism->bioavailability effect Potential In Vivo Effect (Dependent on Metabolites) bioavailability->effect

Caption: Workflow illustrating the correlation from in vitro findings to predicted in vivo outcomes for this compound.

References

Independent Verification of the Biological Activity of 7,3',4'-Trihydroxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 7,3',4'-Trihydroxyflavone against other well-researched flavonoids, supported by experimental data from independent studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.

Comparative Analysis of Biological Activities

This compound, a flavonoid found in plants such as Trifolium repens and Medicago sativa, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1] This section provides a comparative analysis of its efficacy, primarily through half-maximal inhibitory concentration (IC50) and other quantitative measures, against the well-characterized flavonoids: quercetin, luteolin, and apigenin.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this activity.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Source (Year)
This compound 2.71[2] (2023)
Quercetin~2-10[3] (2025)
Quercetin15.9[4] (2023)
Quercetin19.17 µg/mL (~42.3 µM) (2022)
LuteolinNot specified
ApigeninNot specified

Note: Conversion of µg/mL to µM for Quercetin was performed using its molar mass (302.24 g/mol ).

Anti-inflammatory Activity

Flavonoids exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways.

Table 2: Comparative Anti-inflammatory Activity (COX-2 Inhibition)

CompoundIC50 (µM)Cell Line/Enzyme SourceSource (Year)
This compound c-Src binding: 20.9RAW264.7[2] (2023)
This compound NO suppression: 26.7 (2D), 48.6 (3D)RAW264.7[2] (2023)
LuteolinComplete suppression at 25 µMRAW 264.7 macrophages[5] (2025)
QuercetinNot specified
ApigeninNot specified
Anticancer Activity

The anticancer properties of flavonoids are evaluated by their ability to inhibit the proliferation of cancer cell lines, often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 3: Comparative Anticancer Activity (Cell Viability by MTT Assay)

CompoundCell LineIC50 (µM)Source (Year)
This compound MCF-7~75% inhibition at high conc.[6] (N/A)
ApigeninHeLa10 (72h)[7] (2017)
ApigeninHeLa35.89[8] (2006)
ApigeninHeLa~17.9 (48h)[9] (2022)
LuteolinHeLa~21.7 (48h)[9] (2022)
QuercetinNot specified
Neuroprotective Activity

The neuroprotective effects of flavonoids are often assessed by their ability to protect neuronal cells from oxidative stress-induced damage, for instance, by hydrogen peroxide (H₂O₂).

Table 4: Comparative Neuroprotective Activity (Against H₂O₂-induced cell death)

CompoundCell LineObservationSource (Year)
This compound Not specifiedData not available
QuercetinSH-SY5YSuppressed H₂O₂-mediated cytotoxicity[10] (2011)
QuercetinP19 neuronsDid not decrease cell survival at high conc.[11] (N/A)
LuteolinNot specifiedData not available
ApigeninNot specifiedData not available

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle to prevent degradation.

    • Prepare stock solutions of the test compounds (this compound, quercetin, etc.) and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • Prepare a series of dilutions of the test and standard compounds.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and the standard.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

COX-2 (Cyclooxygenase-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product.

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, heme, and arachidonic acid (substrate).

    • Prepare stock solutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

    • Add the test compound or standard inhibitor at various concentrations.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to each well.

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculation:

    • The rate of reaction is determined from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Culture:

    • Seed the desired cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value is calculated from the dose-response curve.

Signaling Pathway Visualizations

The biological activities of this compound and other flavonoids are mediated through their interaction with various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

JAK-STAT Signaling Pathway in Inflammation

Flavonoids, including this compound, can modulate inflammatory responses by interfering with the JAK-STAT pathway.[2] This pathway is crucial for transducing signals from cytokines and growth factors, which play a key role in inflammation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (active) Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Target Gene (e.g., Pro-inflammatory) Nucleus->Gene 6. Gene Transcription Flavonoid This compound Flavonoid->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

CREB-BDNF Signaling Pathway in Neuroprotection

Flavonoids can promote neuronal health and survival by activating the CREB-BDNF signaling pathway. This pathway is critical for neuronal plasticity, learning, and memory.

CREB_BDNF_Pathway Flavonoid Flavonoids TrkB TrkB Receptor Flavonoid->TrkB 1. Activation PI3K PI3K TrkB->PI3K 2. Activation Akt Akt PI3K->Akt CREB CREB (inactive) Akt->CREB 3. Phosphorylation pCREB p-CREB (active) Nucleus Nucleus pCREB->Nucleus 4. Translocation BDNF_Gene BDNF Gene Nucleus->BDNF_Gene 5. Transcription BDNF BDNF Protein BDNF_Gene->BDNF 6. Translation Survival Neuronal Survival & Plasticity BDNF->Survival

Caption: Activation of the CREB-BDNF neuroprotective pathway by flavonoids.

Experimental Workflow for In Vitro Biological Activity Screening

The following diagram outlines a typical workflow for the initial screening of a compound's biological activity in a laboratory setting.

Experimental_Workflow Start Compound (7,3',4'-THF) Antioxidant Antioxidant Assay (e.g., DPPH) Start->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) Start->AntiInflammatory Anticancer Anticancer Assay (e.g., MTT) Start->Anticancer Neuroprotective Neuroprotective Assay (e.g., H₂O₂ challenge) Start->Neuroprotective Data Data Analysis (IC50 Calculation) Antioxidant->Data AntiInflammatory->Data Anticancer->Data Neuroprotective->Data Results Comparative Results Data->Results

Caption: General workflow for in vitro screening of biological activities.

References

Safety Operating Guide

Proper Disposal of 7,3',4'-Trihydroxyflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of 7,3',4'-Trihydroxyflavone, a flavonoid compound used in various research applications. Adherence to these procedures is critical to maintaining a safe laboratory environment and complying with regulatory standards.

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicological properties have not been fully investigated, related flavonoid compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) for the most detailed information.

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.[1][2][3]Wash hands and any exposed skin thoroughly after handling.[1][4][5] Wear protective gloves.[1][4]
Eye IrritationCauses serious eye irritation.[1][2][3]Wear eye and face protection.[1][4] If in eyes, rinse cautiously with water for several minutes.[1][4][5]
Respiratory IrritationMay cause respiratory irritation.[1][2][3][4]Avoid breathing dust.[1][4] Use only in a well-ventilated area.[1][4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize environmental release and ensure the safety of laboratory personnel.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][4]

  • If there is a risk of dust formation, use a NIOSH-approved respirator.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.

  • Use a spark-proof tool to collect the material.[6]

  • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent spills and the release of dust.[4][5][6]

3. Waste Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is clearly marked as a hazardous waste accumulation area.

4. Waste Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[4][5][7]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5]

  • Do not discharge the chemical into the environment or drains.[6]

5. Decontamination:

  • Thoroughly clean any equipment or surfaces that have come into contact with this compound.

  • Wash hands thoroughly with soap and water after completing the disposal process.

Disposal Workflow

The following diagram illustrates the key steps in the proper disposal of this compound.

A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste (Solid compound and contaminated materials) A->B C Step 3: Secure in Labeled Container (Compatible, sealed container) B->C D Step 4: Store Temporarily (Cool, dry, ventilated area) C->D E Step 5: Arrange for Professional Disposal (Contact approved waste disposal service) D->E F Step 6: Decontaminate Work Area (Clean all surfaces and equipment) E->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 7,3',4'-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7,3',4'-Trihydroxyflavone

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for both personal safety and environmental protection. This guide provides immediate, essential safety and logistical information for managing this compound in a laboratory setting. The following procedures are based on best practices for handling similar flavonoid compounds and general laboratory chemical safety protocols.

Immediate Safety and Handling Precautions

When working with this compound, which is typically a solid, it is crucial to prevent dust formation and avoid contact with skin, eyes, and clothing.[1][2] Ingestion and inhalation should also be avoided.[2] The primary hazards associated with similar flavonoid compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5]

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[6][7]
Eye Protection Safety glasses with side-shields or safety gogglesTo protect eyes from dust particles and splashes.[2][6]
Skin and Body Laboratory coatTo protect skin and clothing from contamination.[2][7]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator with a particulate filter may be necessary if dust is generated.[1][6]To prevent inhalation of dust that may cause respiratory irritation.[1][3][4][5]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize exposure risks and ensure a safe laboratory environment.

1. Pre-Handling Preparations:

  • Ensure that an eyewash station and safety shower are readily accessible.[2][5]

  • Verify that the work area, such as a chemical fume hood, is well-ventilated.[1][6]

  • Prepare all necessary equipment and label all containers clearly.

  • Review the Safety Data Sheet (SDS) for any similar compounds if a specific one for this compound is not available.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Handle the solid material carefully to avoid generating dust.[1]

  • If weighing the powder, do so in a ventilated enclosure or a fume hood.

  • For preparing solutions, add the solid to the solvent slowly to prevent splashing. This compound is soluble in methanol or acetone.

3. Post-Handling Procedures:

  • Wash hands thoroughly after handling the compound.[1][2]

  • Clean the work area and any equipment used.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][5] Recommended storage is at -20°C for long-term stability.[8]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

1. Waste Segregation:

  • Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.[7]

2. Disposal Method:

  • Dispose of the chemical waste through a licensed and approved waste disposal facility.[1][5]

  • Do not empty into drains or release into the environment.[1][2][6]

  • Handle contaminated packaging in the same manner as the substance itself.[6]

Visualizing the Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key stages from preparation to disposal.

cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound (in hood) prep_workspace->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment post_clean Clean Workspace handling_experiment->post_clean After Experiment disp_collect Collect Waste handling_experiment->disp_collect Generate Waste post_store Store Compound post_clean->post_store disp_dispose Dispose via Licensed Facility disp_collect->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,3',4'-Trihydroxyflavone
Reactant of Route 2
7,3',4'-Trihydroxyflavone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.